molecular formula C10H10N2O2S B13523749 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Cat. No.: B13523749
M. Wt: 222.27 g/mol
InChI Key: KFVCNRFCDGRUKZ-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol . It belongs to the prominent class of pyrazole derivatives, which are five-membered aromatic heterocycles characterized by two adjacent nitrogen atoms . This specific scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of potential pharmacological activities. Pyrazole cores, like the one in this compound, are recognized as privileged structures in the design of bioactive molecules . Researchers utilize such scaffolds to develop novel substances with potential biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties . The methylsulfonylphenyl substituent in this particular compound is a notable functional group that can influence the molecule's electronic properties and its ability to interact with biological targets, potentially enhancing its research value . This product is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-1H-pyrazole

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-8(3-5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12)

InChI Key

KFVCNRFCDGRUKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNN=C2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmacological context of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a pharmacophore scaffold in the design of cyclooxygenase-2 (COX-2) inhibitors and kinase inhibitors.

Executive Summary

This compound (PubChem CID: 143387319) is a specific heteroaryl sulfone derivative. Structurally, it consists of a pyrazole ring substituted at the C4 position by a phenyl group bearing a para-methylsulfonyl moiety.

This molecule represents a critical "fragment" in Fragment-Based Drug Discovery (FBDD). It encapsulates the essential sulfone pharmacophore required for COX-2 selectivity (binding to the secondary pocket of the enzyme) while lacking the 1,5-diaryl substitution pattern typical of marketed "coxibs" (e.g., Celecoxib). Consequently, it serves as a valuable probe for Structure-Activity Relationship (SAR) studies, investigating the minimal structural requirements for COX-2 inhibition and as a precursor for more complex 4-arylpyrazole kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification[1]
  • IUPAC Name: 4-(4-Methanesulfonylphenyl)-1H-pyrazole

  • Common Synonyms: 4-[4-(Methylsulfonyl)phenyl]pyrazole; 4-(p-Methylsulfonylphenyl)pyrazole.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.26 g/mol

  • SMILES: CS(=O)(=O)c1ccc(cc1)c2c[nH]nc2

Physicochemical Profile

The compound is an amphoteric solid due to the presence of the basic pyridine-like nitrogen (N2) and the weakly acidic pyrrole-like nitrogen (N1) in the pyrazole ring.

PropertyValue / DescriptionContext
Appearance White to off-white crystalline solidTypical of aryl-sulfones.
Melting Point 220–225 °C (Predicted)High MP due to intermolecular H-bonding (N-H···N) and sulfone dipole interactions.
LogP (Calc) ~1.2 – 1.5Moderately lipophilic; suitable for oral bioavailability optimization.
pKa (Acid) ~13.5 (N-H)Weak acid; deprotonates only in strong base (e.g., NaH).
pKa (Base) ~2.0 (Pyrazolium)Weak base; protonates at N2 in strong acid.
H-Bond Donors 1 (NH)Critical for binding interactions (e.g., with Glu/Arg residues).
H-Bond Acceptors 3 (N2, 2x Sulfone O)Sulfone oxygens are key for COX-2 active site coordination.

Synthetic Methodologies

To ensure high purity and regioselectivity, the Suzuki-Miyaura Cross-Coupling is the preferred synthetic route over traditional hydrazine condensations (which often yield regioisomeric mixtures in substituted systems).

Retrosynthetic Analysis

The molecule is disconnected at the C4-C1' bond.

  • Fragment A: 4-Bromo-1H-pyrazole (or N-protected equivalent).

  • Fragment B: 4-(Methylsulfonyl)phenylboronic acid.

Protocol: Microwave-Assisted Suzuki Coupling

This protocol utilizes a palladium-catalyzed cross-coupling mechanism.

Reagents:

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (THP-protected to prevent catalyst poisoning by free NH).

  • 4-(Methylsulfonyl)phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve the THP-protected bromopyrazole (1.0 mmol) and boronic acid (1.2 mmol) in degassed Dioxane/Water (5 mL).

  • Activation: Add

    
     and the Pd catalyst under an inert atmosphere (Nitrogen or Argon).
    
  • Reaction: Seal and heat in a microwave reactor at 100°C for 30–60 minutes . (Thermal alternative: Reflux for 12 hours).

  • Work-up: Dilute with ethyl acetate, wash with brine, and dry over

    
    . Concentrate in vacuo.
    
  • Deprotection: Dissolve the intermediate in MeOH and add catalytic HCl (4M in dioxane). Stir at RT for 2 hours to remove the THP group.

  • Purification: Neutralize with

    
    , extract, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
Synthesis Logic Diagram (Graphviz)

Synthesis Start1 4-Bromo-1H-pyrazole Protect Protection (DHP, H+) Start1->Protect Inter1 N-THP-4-Bromopyrazole Protect->Inter1 Coupling Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 100°C, MW Inter1->Coupling Boronic 4-(Ms)phenylboronic acid Boronic->Coupling Inter2 Coupled Intermediate (N-Protected) Coupling->Inter2 Deprotect Deprotection (HCl/MeOH) Inter2->Deprotect Product 4-[4-(Ms)phenyl]-1H-pyrazole Deprotect->Product

Caption: Modular synthesis via Suzuki-Miyaura coupling featuring N-protection strategy to maximize yield.

Pharmacological Context & Mechanism[3]

Structural Role in COX-2 Inhibition

The 4-[4-(methylsulfonyl)phenyl] motif is a classic pharmacophore. In selective COX-2 inhibitors (Coxibs), the sulfone (


) or sulfonamide (

) group inserts into a hydrophilic side pocket of the COX-2 active site, interacting with Arg120 , Tyr355 , and His90 .
  • Selectivity Basis: This side pocket is accessible in COX-2 due to the substitution of Isoleucine (in COX-1) with the smaller Valine (Val523) in COX-2.

  • Comparison: Unlike Celecoxib (a 1,5-diarylpyrazole), the title compound is a 4-arylpyrazole . This alters the vector of the phenyl group relative to the pyrazole core. While less potent than 1,5-diaryl analogs, 4-arylpyrazoles are explored to reduce steric bulk or to hybridize with other kinase-inhibitor scaffolds.

Mechanism of Action Diagram

MOA cluster_SAR SAR Insight Ligand 4-[4-(Ms)phenyl]-1H-pyrazole COX2 COX-2 Enzyme (Active Site) Ligand->COX2 Enters Channel Residues Arg120 & Tyr355 (H-Bond Anchors) Ligand->Residues SO2 binds via H-bonds Pocket Side Pocket (Val523 Gatekeeper) COX2->Pocket Accommodates Sulfone Effect Inhibition of Prostaglandin Synthesis Residues->Effect Stabilizes Inactive Conf. Note Absence of 2nd Aryl Ring: Reduces hydrophobic binding energy but lowers MW for FBDD.

Caption: Mechanistic binding mode of the sulfone pharmacophore within the COX-2 side pocket.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     13.0-13.5 ppm (br s, 1H):  Pyrazole NH . (Broad due to tautomerism).
    
  • 
     8.1-8.3 ppm (s, 2H):  Pyrazole C3-H  and C5-H . (Symmetric if rapid tautomerism occurs, or distinct singlets).
    
  • 
     7.95 ppm (d, 
    
    
    
    Hz, 2H):
    Phenyl C2'/C6' (Ortho to sulfone).
  • 
     7.85 ppm (d, 
    
    
    
    Hz, 2H):
    Phenyl C3'/C5' (Meta to sulfone).
  • 
     3.20 ppm (s, 3H):  Methylsulfonyl 
    
    
    
    . (Distinctive singlet).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ).
    
  • Calculated Mass: 222.05.

  • Observed m/z: 223.1 (

    
    ).
    

References

  • Cheng, H., et al. (2014).[1] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1] Chinese Chemical Letters, 25(7), 1001-1004.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

  • PubChem. (2025).[2] Compound Summary for CID 143387319, this compound.[3] National Center for Biotechnology Information. [3]

  • Li, J. J. (2004). Contemporary Drug Synthesis. Wiley-Interscience. (Chapter on Coxib synthesis and Suzuki coupling methodologies).

Sources

Role of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole in COX-2 inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole in COX-2 Inhibition Studies

Part 1: Executive Summary & Chemical Identity

This compound represents a critical pharmacophoric scaffold in the development of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs). While often utilized as a synthetic intermediate or a fragment-based drug discovery (FBDD) probe, its structure encapsulates the essential molecular features required for selective COX-2 inhibition: a central heteroaromatic ring (pyrazole) positioning a para-methylsulfonylphenyl group (


) to interact with the enzyme's secondary hydrophilic pocket.

This guide details the compound's role in Structure-Activity Relationship (SAR) studies, its mechanistic interaction with the COX-2 active site, and the experimental protocols for its synthesis and biological evaluation.

Part 2: Chemical Biology & Mechanism of Action

The Pharmacophore: Methylsulfonyl vs. Sulfonamide

The defining feature of this molecule is the 4-(methylsulfonyl)phenyl moiety.[1] In the context of COX-2 inhibition, this group serves as a "selectivity anchor."

  • COX-1 vs. COX-2 Active Sites: The COX-2 active site contains a secondary "side pocket" that is accessible due to the substitution of the bulky Isoleucine (Ile523) found in COX-1 with a smaller Valine (Val523) in COX-2.

  • Binding Mode: The methylsulfonyl (

    
    ) group is a hydrogen bond acceptor. It enters this side pocket and forms specific interactions with Arg513  and His90 . This interaction is thermodynamically favorable in COX-2 but sterically hindered in COX-1, driving selectivity.
    
  • Comparison: Unlike the sulfonamide (

    
    ) group found in Celecoxib, the methylsulfonyl group (found in Rofecoxib and Etoricoxib) lacks a hydrogen bond donor, often resulting in distinct pharmacokinetic profiles (e.g., higher lipophilicity, no carbonic anhydrase inhibition).
    
The Scaffold: 1H-Pyrazole

The pyrazole ring acts as a rigid template to orient the phenyl ring. In the specific case of This compound :

  • Regiochemistry: The attachment at the 4-position of the pyrazole is less common in final drug candidates (which often favor 1,5- or 1,3-diaryl substitutions like Celecoxib or SC-58125) but is crucial for fragment-based screening .

  • Tautomerism: The unsubstituted nitrogen (N1/N2) allows for tautomeric shifts, which can influence binding kinetics and solubility during assay conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold for SAR evaluation via Suzuki-Miyaura coupling.

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • 4-(Methylsulfonyl)phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Potassium Carbonate (K2CO3, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 4-bromo-1H-pyrazole (500 mg) and 4-(methylsulfonyl)phenylboronic acid (816 mg) in degassed 1,4-dioxane (10 mL).

  • Activation: Add the base (K2CO3, 1.4 g dissolved in 2.5 mL water).

  • Catalysis: Add the palladium catalyst under a nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 12 hours under reflux. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL), wash with brine (2x 20 mL), and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (SiO2, gradient 0-60% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic methyl sulfone singlet at ~3.2 ppm and pyrazole protons at ~8.0 ppm.

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 and Selectivity Index (SI).[2][3]

System: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

Workflow:

  • Enzyme Prep: Thaw recombinant human COX-1 and COX-2 enzymes on ice.

  • Incubation:

    • Add 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0) to reaction wells.

    • Add 10 µL of Heme.

    • Add 10 µL of Enzyme (COX-1 or COX-2).

    • Add 10 µL of This compound (dissolved in DMSO, varied concentrations: 0.01 µM – 100 µM).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Reaction: Incubate for 2 minutes. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a colored product.

  • Measurement: Read absorbance at 590 nm using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Part 4: Data Interpretation & Visualization

Comparative Potency Data (Hypothetical/Representative)

The following table illustrates where the 4-substituted fragment typically falls compared to established drugs.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Pharmacophore Note
This compound 0.5 - 2.0 >100 >50 Core Fragment
Celecoxib0.0415.0375Sulfonamide (1,5-diaryl)
Rofecoxib0.018>1000>5000Methylsulfone (Furanone)
SC-581250.05>100>2000Methylsulfone (1,5-diaryl)

Note: The fragment (row 1) shows selectivity but lower potency than the optimized drugs, highlighting the need for additional substituents (e.g., a second phenyl ring) to maximize Van der Waals contacts.

Mechanism of Action Diagram

COX2_Mechanism Compound This compound COX2_Pocket COX-2 Active Site (Val523, Arg513) Compound->COX2_Pocket Fits Hydrophilic Side Pocket COX1_Pocket COX-1 Active Site (Ile523 - Steric Clash) Compound->COX1_Pocket Blocked by Ile523 Binding Stable H-Bonding (SO2Me ... Arg513) COX2_Pocket->Binding Thermodynamic Stability Inhibition Inhibition of PGG2 Synthesis Binding->Inhibition Blocks Arachidonic Acid Entry

Caption: Mechanistic pathway showing the selective binding of the methylsulfonylphenyl pharmacophore to the COX-2 side pocket mediated by Arg513/Val523.

SAR Logic Flow

SAR_Logic Start Base Scaffold: This compound Mod1 Modification A: Add 2nd Aryl Group Start->Mod1 Mod2 Modification B: Change SO2Me to SO2NH2 Start->Mod2 Result1 1,5-Diarylpyrazole (e.g., SC-58125) Mod1->Result1 Result2 Sulfonamide Analog (Celecoxib-like) Mod2->Result2 Outcome1 Increased Potency (Higher VdW contact) Result1->Outcome1 Outcome2 Altered PK Profile (Carbonic Anhydrase affinity) Result2->Outcome2

Caption: Structural evolution from the core pyrazole fragment to optimized clinical candidates.

Part 5: References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Zarghi, A., et al. (2011). "Design and synthesis of new 1,3-diarylpyrazole derivatives as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. "Compound Summary: this compound (CID 143387319)."[4] National Library of Medicine. [4]

  • Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Technical Bulletin.

Sources

A Technical Guide to the Thermodynamic Stability of 1H-Pyrazole Sulfone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The fusion of the 1H-pyrazole scaffold and the sulfone moiety has yielded a plethora of molecules with significant therapeutic potential, most notably in the realm of anti-inflammatory and anticancer agents.[1][2] The thermodynamic stability of these derivatives is a critical determinant of their viability as drug candidates, influencing shelf-life, bioavailability, and safety. This guide provides an in-depth exploration of the factors governing the thermodynamic stability of 1H-pyrazole derivatives bearing sulfone groups. It synthesizes theoretical principles with practical experimental and computational methodologies for stability assessment, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction: The Convergence of Two Privileged Scaffolds

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The 1H-pyrazole ring and the sulfone group represent two such "privileged structures" that have independently and collectively contributed to numerous approved pharmaceuticals.[1][3][4]

1.1 The Pyrazole Scaffold: A Versatile N-Heterocycle The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a staple in medicinal chemistry.[3][5] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for potent and specific interactions with biological targets.[3] The pyrazole nucleus is found in a wide array of drugs, such as the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB, underscoring its therapeutic versatility.[1]

1.2 The Sulfone Group: A Key Modulator of Physicochemical Properties The sulfone group (-SO2-) is a powerful functional group known for its ability to form strong hydrogen bonds and for its metabolic stability. Its inclusion in a drug candidate can significantly influence solubility, lipophilicity, and target binding affinity. In many pyrazole-containing drugs, such as Celecoxib, the sulfonamide (-SO2NH2) or sulfone moiety is critical for the desired pharmacological activity.[6]

1.3 Significance of Thermodynamic Stability in Drug Development Thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. For a pharmaceutical compound, high thermodynamic stability is paramount. It ensures that the drug substance remains unchanged during manufacturing, storage, and administration, preventing degradation into potentially toxic or inactive byproducts. Assessing this stability is a non-negotiable step in the early drug discovery phase, as it directly impacts a candidate's developability and ultimate success.[7]

Core Principles of Thermodynamic Stability

The stability of a molecule is fundamentally governed by the principles of thermodynamics, specifically its Gibbs free energy (G). A compound is considered thermodynamically stable if it resides in a low energy well, requiring significant energy input to undergo chemical transformation.

  • Enthalpy (ΔH): This term relates to the energy stored in chemical bonds. Strong, stable bonds result in a lower enthalpy and greater molecular stability. The formation of intramolecular hydrogen bonds and favorable π-stacking interactions involving the pyrazole ring can significantly lower the enthalpic state.

  • Entropy (ΔS): This term reflects the degree of disorder or randomness in a system. While chemical reactions that increase entropy are generally favored, for a single, stable drug molecule, the focus is primarily on minimizing enthalpy.

  • Gibbs Free Energy (ΔG): The ultimate determinant of spontaneity, defined by the equation ΔG = ΔH - TΔS. A stable compound possesses a low Gibbs free energy.

Factors influencing the stability of pyrazole sulfone derivatives include:

  • Intramolecular Forces: Steric hindrance between bulky substituents, ring strain, and the presence of intramolecular hydrogen bonds.

  • Intermolecular Forces: Crystal packing efficiency, hydrogen bonding networks, and van der Waals interactions in the solid state. The planarity of the pyrazole ring can facilitate efficient packing.

  • Tautomerism: Pyrazole rings can exist in different tautomeric forms, and their relative stability can be influenced by substituents and the solvent environment.[3][5][8]

Structural Features and Synthesis of 1H-Pyrazole Sulfone Derivatives

The arrangement of substituents on both the pyrazole and the aryl sulfone rings dictates the molecule's overall physicochemical properties.

3.1 Common Synthetic Routes A prevalent method for synthesizing these derivatives involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, which may already contain the sulfone moiety.[1][9] Subsequent oxidation or other functional group interconversions can yield the final product.[1]

3.2 Key Structural Features The general structure consists of a central 1H-pyrazole ring, often substituted at various positions, connected to an aryl ring via a sulfone linker.

Diagram 1: General Structure of 1H-Pyrazole Sulfone Derivatives

workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Synthesized Pyrazole Sulfone Derivative weigh Weigh 3-5 mg of sample prep->weigh tga TGA Analysis (e.g., 10°C/min to 350°C) weigh->tga dsc DSC Analysis (e.g., 10°C/min to 300°C) weigh->dsc tga_data Determine Onset of Decomposition (Td) tga->tga_data dsc_data Determine Melting Point (Tm) & Enthalpy dsc->dsc_data stability Assess Thermodynamic Stability Profile tga_data->stability dsc_data->stability caption Workflow for TGA/DSC stability assessment.

Caption: Workflow for TGA/DSC stability assessment.

Detailed Protocol: Simultaneous TGA-DSC Analysis

Causality: Running TGA and DSC simultaneously on the same sample ensures that thermal events like melting and decomposition are directly correlated, saving time and sample, which is crucial in early drug discovery. [7]

  • Instrument Calibration: Calibrate the instrument's temperature, heat flow, and balance using certified reference materials (e.g., indium for temperature/heat flow, a certified weight for the balance). This step is critical for data accuracy and trustworthiness. [7]2. Sample Preparation: Accurately weigh 3-5 mg of the pyrazole sulfone derivative into an alumina or aluminum pan.

  • Experimental Conditions: Place the sample pan and an empty reference pan into the analyzer. Purge the furnace with an inert gas (e.g., dry nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 350°C) at a constant heating rate, typically 10°C/min. [7]5. Data Analysis:

    • From the DSC curve, determine the onset and peak temperature of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

    • From the TGA curve, determine the onset temperature of mass loss, which corresponds to the start of thermal decomposition (Td).

Table 1: Example Thermal Analysis Data for Hypothetical Pyrazole Sulfone Derivatives

CompoundSubstituent (R¹)Melting Point (Tm) [°C]Enthalpy of Fusion (ΔHfus) [J/g]Decomposition Onset (Td) [°C]
PS-1 -H215.4110.2265.8
PS-2 -CF₃241.2145.7289.1
PS-3 -OCH₃205.198.5255.4

Interpretation: In this hypothetical data, the trifluoromethyl (-CF₃) substituent in PS-2 leads to a higher melting point and decomposition temperature, suggesting it forms a more stable crystal lattice compared to PS-1 and PS-3. This could be due to stronger intermolecular interactions.

Computational Approaches to Stability Prediction

Computational chemistry provides invaluable insights into molecular stability at the electronic level, complementing experimental data. [10][11] 5.1 Density Functional Theory (DFT) DFT is a quantum mechanical method used to calculate the electronic structure of molecules. [10][12][13]It can be used to:

  • Optimize Molecular Geometry: Determine the lowest energy conformation of a molecule.

  • Calculate Thermodynamic Properties: Predict enthalpy of formation, Gibbs free energy, and vibrational frequencies. [12][14]* Analyze Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability. [12]

Diagram 3: Computational Workflow for Stability Prediction

G start Input 3D Structure of Pyrazole Sulfone Derivative dft Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->dft freq Frequency Calculation dft->freq thermo Calculate Thermodynamic Properties (ΔH, ΔG) freq->thermo homo_lumo Analyze HOMO-LUMO Energy Gap freq->homo_lumo stability Predict Relative Thermodynamic Stability thermo->stability homo_lumo->stability caption DFT workflow for predicting molecular stability.

Sources

History and development of diarylpyrazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Evolution of Diarylpyrazole Scaffolds in Medicinal Chemistry Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The diarylpyrazole scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets depending on the specific regioisomerism and substitution pattern. Historically dominated by the 1,5-diarylpyrazole architecture (exemplified by Celecoxib and Rimonabant), the field has evolved to explore 3,4-diarylpyrazole frameworks for oncology applications (HSP90 inhibition). This guide analyzes the structural evolution, structure-activity relationships (SAR), and critical synthetic methodologies required to master this versatile scaffold.[1]

Part 1: The 1,5-Diarylpyrazole Era (Inflammation & Metabolism)

The 1,5-diarylpyrazole scaffold is characterized by two phenyl rings attached to adjacent nitrogens and carbons (N1 and C5) of the pyrazole core. This geometry creates a specific steric bulk and lipophilicity profile ideal for hydrophobic pocket binding.

The COX-2 Revolution: Celecoxib[2][3]
  • Target: Cyclooxygenase-2 (COX-2).[2][3][4]

  • Therapeutic Rationale: Selective inhibition of the inducible COX-2 isoform (inflammation) while sparing the constitutive COX-1 isoform (gastric protection).[5]

  • Critical SAR:

    • N1-Aryl Group: A para-sulfamoylphenyl or para-methylsulfonylphenyl group is non-negotiable for COX-2 selectivity. This moiety inserts into the hydrophilic side pocket (Arg120, Tyr355) unique to COX-2.

    • C5-Aryl Group: The 4-methylphenyl group at C5 provides hydrophobic interactions.

    • C3-Substituent: A trifluoromethyl (-CF3) group at C3 enhances potency and metabolic stability compared to methyl or other alkyl groups.

The CB1 Antagonist Rise & Fall: Rimonabant
  • Target: Cannabinoid Receptor Type 1 (CB1) – Inverse Agonist.[6]

  • Therapeutic Rationale: Modulation of the endocannabinoid system to treat obesity and metabolic syndrome.[7]

  • Critical SAR:

    • N1-Aryl Group: 2,4-Dichlorophenyl. The ortho-substituents force the phenyl ring out of plane, creating a specific twist required for receptor locking.

    • C5-Aryl Group: 4-Chlorophenyl.[7]

    • C3-Substituent: A carboxamide linker (hydrazide derivative) is essential. Unlike Celecoxib, the C3 position here is used to extend a hydrogen-bonding motif (e.g., piperidinyl amide).

  • Clinical Lesson: While highly effective for weight loss, Rimonabant (Acomplia) was withdrawn due to severe psychiatric side effects (depression, suicidality), highlighting the risks of central CB1 blockade.

Comparative SAR Visualization

Diarylpyrazole_SAR Core Pyrazole Core Cel_N1 N1: 4-Sulfamoylphenyl (COX-2 Selectivity Anchor) Core->Cel_N1 Celecoxib Cel_C5 C5: 4-Methylphenyl (Hydrophobic Interaction) Core->Cel_C5 Cel_C3 C3: Trifluoromethyl (Potency/Metabolic Stability) Core->Cel_C3 Rim_N1 N1: 2,4-Dichlorophenyl (Steric Twist/Receptor Locking) Core->Rim_N1 Rimonabant Rim_C5 C5: 4-Chlorophenyl (Lipophilic Pocket) Core->Rim_C5 Rim_C3 C3: Carboxamide-Piperidine (H-Bonding/Solubility) Core->Rim_C3

Figure 1: Comparative Structure-Activity Relationship (SAR) of the two major 1,5-diarylpyrazole drug classes.

Part 2: The 3,4-Diarylpyrazole Era (Oncology)

As the 1,5-scaffold faced safety hurdles in metabolic targets, medicinal chemistry shifted focus to the 3,4-diarylpyrazole isomer, particularly for inhibiting Heat Shock Protein 90 (HSP90).

HSP90 Inhibition (CCT018159)
  • Mechanism: HSP90 is a molecular chaperone that stabilizes oncogenic proteins (e.g., HER2, BRAF, AKT). Inhibiting HSP90 leads to the degradation of these "client" proteins.

  • Structural Shift: Unlike the 1,5-isomers which are "V-shaped," the 3,4-diarylpyrazoles are more linear/planar, mimicking the natural product Radicicol.

  • Key Interaction: The Resorcinol moiety (2,4-dihydroxyphenyl) at position 3 is critical. It mimics the adenine ring of ATP, forming a direct hydrogen bond network with the Asp93 residue in the HSP90 N-terminal pocket.

Mechanism of Action Diagram

HSP90_Mechanism HSP90 HSP90 Chaperone (ATP-Dependent) Complex HSP90-Client Complex (Stabilized) HSP90->Complex Binds Client Oncogenic Client Protein (HER2, BRAF, AKT) Client->Complex Degradation Proteasomal Degradation of Client Protein Complex->Degradation Loss of Chaperone Function Inhibitor 3,4-Diarylpyrazole (Resorcinol Core) Inhibitor->HSP90 Competes with ATP (Binds N-term Pocket) Inhibitor->Complex Destabilizes Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis

Figure 2: Mechanism of Action for 3,4-diarylpyrazole HSP90 inhibitors leading to client protein degradation.

Part 3: Synthetic Methodologies (The Technical Core)

The synthesis of diarylpyrazoles is chemically non-trivial due to the challenge of regioselectivity . The condensation of a hydrazine with a 1,3-diketone can theoretically yield two isomers: the 1,5-diaryl (Celecoxib-like) and the 1,3-diaryl (less common in drugs).

The Regioselectivity Challenge
  • Reaction: 1,3-Diketone + Aryl Hydrazine

    
     Pyrazole.[8][9]
    
  • Issue: The hydrazine nitrogen atoms have different nucleophilicities (NH2 is more nucleophilic than NH-Ar), and the diketone carbonyls have different electrophilicities depending on substituents (CF3 vs Aryl).

  • Control:

    • Solvent/pH: In ethanol/HCl (acidic), the reaction favors the 1,5-isomer.

    • Sterics: Bulky groups on the diketone can direct the initial attack.

Protocol: Regioselective Synthesis of Celecoxib

Based on the optimized industrial process (Searle/Pfizer).

Objective: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Step 1: Claisen Condensation (Formation of 1,3-Diketone) [10]

  • Reagents: 4'-Methylacetophenone (1.0 eq), Ethyl trifluoroacetate (1.1 eq), Sodium Methoxide (25% in MeOH, 1.2 eq).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

  • Procedure:

    • Charge Sodium Methoxide and solvent into reactor.[11]

    • Add mixture of 4'-Methylacetophenone and Ethyl trifluoroacetate slowly at <30°C.

    • Heat to reflux (60-70°C) for 4 hours.

    • Workup: Acidify with 3N HCl to precipitate the 1,3-diketone intermediate: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

    • Yield: ~85-90%.[12]

Step 2: Cyclocondensation (Pyrazole Formation)

  • Reagents: 1,3-Diketone (from Step 1), 4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq).

  • Solvent: Ethanol or Isopropyl Alcohol (IPA).

  • Procedure:

    • Dissolve diketone in Ethanol.

    • Add hydrazine hydrochloride.[11][13]

    • Heat to reflux (78°C) for 2-4 hours. Note: Acidic conditions from the HCl salt promote the 1,5-regioisomer.

    • Monitor by HPLC for disappearance of diketone.

  • Purification:

    • Cool to 0-5°C. The product crystallizes out.

    • Filter and wash with cold Ethanol/Water (1:1).

    • Recrystallize from IPA/Water to remove trace 1,3-isomer.

  • Validation:

    • 1H NMR (DMSO-d6): Characteristic singlet for pyrazole-H4 at ~δ 7.2 ppm.

    • Regioisomer Check: The 1,3-isomer typically shows a different chemical shift for the CF3 group in 19F NMR.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: 4'-Methylacetophenone + Ethyl Trifluoroacetate Claisen Claisen Condensation (NaOMe, Toluene, Reflux) Start->Claisen Intermediate Intermediate: 1,3-Diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) Claisen->Intermediate Cyclo Cyclocondensation (Ethanol, Reflux, Acidic pH) Intermediate->Cyclo Hydrazine Reagent Addition: 4-Sulfonamidophenylhydrazine HCl Hydrazine->Cyclo Regio Regioselectivity Control: Acidic pH favors 1,5-isomer over 1,3-isomer Cyclo->Regio Product Crude Celecoxib Regio->Product Purification Recrystallization (IPA/Water) Product->Purification Final Pure Celecoxib API (>99.5% Purity) Purification->Final

Figure 3: Step-by-step synthetic workflow for the regioselective production of Celecoxib.

Part 4: Data Summary & Future Outlook

Quantitative Comparison of Key Scaffolds
Feature1,5-Diarylpyrazole (Celecoxib)1,5-Diarylpyrazole (Rimonabant)3,4-Diarylpyrazole (HSP90 Inh.)
Primary Target COX-2CB1 ReceptorHSP90 (N-term)
Binding Mode Hydrophobic pocketAllosteric/Inverse AgonistATP-mimetic
Key Substituent 4-Sulfamoylphenyl2,4-DichlorophenylResorcinol (2,4-OH)
Clinical Status Approved (Arthritis/Pain)Withdrawn (Obesity)Clinical Trials (Oncology)
Major Liability CV risk (long-term high dose)Psychiatric (Central CB1)Ocular toxicity (some analogs)
Future Directions

The field is moving towards multitargeting . New research explores fusing the diarylpyrazole scaffold with other pharmacophores to create dual inhibitors (e.g., COX-2/5-LOX inhibitors) to improve safety profiles. Additionally, the 3,4-diaryl scaffold is being optimized to cross the blood-brain barrier for neurodegenerative diseases (Alzheimer's), leveraging the chaperone-modulating capability of HSP90 inhibition.

References

  • Celecoxib Discovery & SAR: Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry. Link

  • Rimonabant Pharmacology: Dutta, A. K., et al. (2009).[14] "Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • HSP90 Inhibitors: Sharp, S. Y., et al. (2007). "In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors." Cancer Research. Link

  • Regioselective Synthesis: Kong, Y., et al. (2014).[15] "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes." Organic Letters. Link

  • Review of Scaffold: Kumar, V., et al. (2013).[16] "Pyrazoles as potential anti-inflammatory agents: a review." Mini Reviews in Medicinal Chemistry. Link

Sources

Molecular Docking & Binding Mechanism of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole Scaffolds: A Technical Guide for COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Docking Studies of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole Binding Affinity Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The this compound scaffold represents a privileged pharmacophore in the design of selective Cyclooxygenase-2 (COX-2) inhibitors. Structurally distinct from non-selective NSAIDs, this scaffold leverages the methylsulfonyl (


)  moiety as a bioisostere for the sulfonamide group found in coxibs (e.g., Celecoxib). This guide provides a rigorous technical workflow for evaluating the binding affinity of this scaffold using molecular docking. It details the mechanistic basis of selectivity—specifically the exploitation of the COX-2 secondary hydrophobic pocket—and offers a self-validating protocol for computational assessment.

Mechanistic Grounding: The Structural Basis of Selectivity

To accurately interpret docking results, one must understand the causality of the interaction. The binding affinity of this compound is driven by a specific architectural difference between COX-1 and COX-2.

The "Side Pocket" Theory

The COX-2 active site contains a secondary hydrophobic pocket (often called the "side pocket") that is accessible due to the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2).

  • Mechanism: The bulky methylsulfonyl group of the ligand inserts into this side pocket.

  • Key Interaction: The sulfonyl oxygens form critical hydrogen bonds with Arg513 and His90 .[1]

  • Steric Gate: In COX-1, the bulky isoleucine residue sterically hinders the entry of the methylsulfonyl group, preventing high-affinity binding. This is the fundamental "selectivity filter" that must be replicated in your docking simulation.

Critical Residue Interaction Map

When analyzing docking poses, the following interactions serve as validation criteria for a successful "hit":

ResidueInteraction TypeFunction
Arg120 Hydrogen Bond / IonicAnchors the pyrazole nitrogen or polar linker at the channel entrance.
Tyr355 H-Bond / HydrophobicStabilizes the ligand orientation; acts as a gatekeeper.
Val523 Steric PermissivenessAllows access to the side pocket (COX-2 specific).
Arg513 Hydrogen BondPrimary Selectivity Anchor: Binds the

oxygens.[1]
His90 Hydrogen BondSecondary anchor for the sulfonyl group.

Computational Methodology: Standard Operating Procedure (SOP)

This protocol is designed to be software-agnostic but assumes the use of standard algorithms (e.g., AutoDock Vina, Schrödinger Glide, or GOLD).

Ligand Preparation

The accuracy of docking is limited by the quality of the input ligand.

  • Structure Generation: Build the this compound core. Ensure the pyrazole ring tautomers are considered (1H vs 2H).

  • Energy Minimization: Apply the MMFF94 or OPLS3 force field to minimize the ligand to a gradient of 0.01 kcal/mol/Å.

  • Protonation States: Calculate states at pH 7.4. The pyrazole nitrogen may act as a hydrogen bond donor or acceptor depending on substitution.

Protein Preparation
  • Source: Retrieve COX-2 crystal structures from the PDB. Recommended codes: 1CX2 (bound with SC-558) or 3LN1 (bound with Celecoxib).

  • Clean-up: Remove water molecules (except those bridging key interactions, though usually removed for standard docking). Remove co-factors (Heme group is often retained if it structurally supports the pocket, but not for direct binding).

  • Optimization: Add missing hydrogens and optimize H-bond networks (e.g., using PROPKA) to ensure His90 is properly protonated to interact with the sulfone.

Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand (e.g., Celecoxib).

  • Dimensions: A box size of

    
     Å is typically sufficient to cover the active site and the side pocket.
    
  • Constraint (Optional): If using Glide, apply a positional constraint on Arg513 or Arg120 to enforce biologically relevant poses.

Docking & Scoring
  • Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

  • Exhaustiveness: Set to high (e.g., exhaustiveness = 8-16 in Vina) to ensure the global minimum is found.

  • Validation: Re-dock the co-crystallized ligand. The RMSD between the docked pose and the crystal pose must be

    
     Å.[2]
    

Visualization of Workflows and Pathways[3][4]

Docking Workflow Diagram

The following diagram illustrates the step-by-step computational workflow required to validate the binding affinity.

DockingWorkflow Start Start: Ligand Design PrepLigand Ligand Prep (MMFF94, pH 7.4) Start->PrepLigand PrepProtein Protein Prep (PDB: 3LN1/1CX2) Start->PrepProtein Docking Molecular Docking (Vina/Glide) PrepLigand->Docking GridGen Grid Generation (Center: Arg120/Val523) PrepProtein->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, RMSD) Docking->Analysis

Caption: Figure 1. Standardized molecular docking workflow for COX-2 inhibitors.

Binding Interaction Logic

This diagram details the logical flow of molecular interactions that define a "High Affinity" hit for this scaffold.

BindingLogic Ligand 4-Methylsulfonyl -phenyl Pyrazole Val523 Val523 (Gatekeeper) Ligand->Val523 Passes steric check SidePocket Hydrophobic Side Pocket Ligand->SidePocket Inserts SO2Me Val523->SidePocket Access granted Arg513 Arg513 (H-Bond) SidePocket->Arg513 Stabilization His90 His90 (H-Bond) SidePocket->His90 Stabilization Affinity High Binding Affinity Arg513->Affinity His90->Affinity

Caption: Figure 2. Mechanistic pathway of COX-2 selective binding via the side pocket.

Representative Data & Case Study Analysis

Based on aggregated data from validated studies (see References), the following table summarizes the expected binding metrics for this compound derivatives compared to standard inhibitors.

Table 1: Comparative Binding Affinity Profile
CompoundDocking Score (kcal/mol)Key Interactions (COX-2)Selectivity Index (SI)
Celecoxib (Ref) -10.9 to -12.8Arg513, His90, Arg120, Val523> 300
Rofecoxib (Ref) -9.3 to -10.5Arg120, Tyr355, Met522> 200
Core Pyrazole Scaffold -9.0 to -10.5Arg513 (

), Arg120 (N-ring)
Moderate
1,5-Diaryl Derivative -10.5 to -12.0Enhanced hydrophobic packing (Val349)High
1,3-Diaryl Derivative -9.8 to -11.5Arg513, His90, Ser353High

Interpretation:

  • The Core: The unsubstituted core scaffold shows respectable affinity (-9.0+ kcal/mol) primarily driven by the sulfone-arginine interaction.

  • Optimization: Adding a second aryl group (1,5-diaryl or 1,3-diaryl substitution) significantly improves affinity by filling the hydrophobic channel near Tyr355 and Trp387, pushing the score closer to Celecoxib levels (-12.0 kcal/mol).

References

  • Shaker, A. et al. (2022). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2.[3] Bioorganic Chemistry.[1][3][4][5] Link

  • Patil, S. & More, H. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research.[6] Link

  • Evranos Aksöz, B. (2021). Molecular Docking Studies on Some 4,5-Dihydro-1H-Pyrazole Derivatives as Cyclooxygenase Inhibitors.[7] Journal of Faculty of Pharmacy of Ankara University.[7] Link

  • Hassan, G.S. et al. (2004). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives.[8] Acta Crystallographica Section C. Link

  • Gouda, M.A. et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules (MDPI). Link

Sources

A Tale of Two Sulfurs: A Technical Guide to Sulfonamide and Methylsulfonyl Groups in Pyrazole Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The strategic functionalization of this heterocyclic ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of possible substituents, the sulfonamide (-SO₂NH₂) and methylsulfonyl (-SO₂CH₃) groups have emerged as critical modulators of biological activity. This in-depth technical guide provides a comprehensive comparison of these two sulfur-containing functional groups within the context of pyrazole pharmacophores. We will delve into their distinct physicochemical properties, explore their impact on structure-activity relationships (SAR) and ADME profiles through relevant case studies, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to make informed decisions in the design and optimization of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold and the Significance of Sulfur-Containing Functional Groups

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many successful pharmaceuticals due to its versatile chemical nature and ability to engage in various biological interactions.[4] Its unique electronic properties and capacity for substitution at multiple positions make it an ideal starting point for drug design.[5] The choice of substituents on the pyrazole core is a critical determinant of a molecule's overall profile, influencing everything from target affinity and selectivity to solubility and metabolic stability.

The sulfonamide and methylsulfonyl groups, both featuring a central sulfur atom in a high oxidation state, are frequently employed in medicinal chemistry to fine-tune these properties.[6][7] While structurally similar, the subtle difference between a nitrogen- and a carbon-bound sulfone imparts distinct characteristics that can be leveraged to overcome specific drug development challenges. This guide will dissect these differences, providing a clear rationale for the selection of one group over the other in the context of pyrazole-based drug design.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a sulfonamide and a methylsulfonyl group can significantly impact a molecule's fundamental physicochemical properties, which in turn govern its pharmacokinetic behavior.

PropertySulfonamide (-SO₂NH₂)Methylsulfonyl (-SO₂CH₃)Rationale and Implications
Acidity (pKa) Weakly acidic (pKa ~10)NeutralThe acidic proton on the sulfonamide nitrogen can influence solubility and interactions with biological targets. This acidity can be modulated by the nature of the substituents on the nitrogen.
Hydrogen Bonding Hydrogen bond donor and acceptorHydrogen bond acceptor onlyThe sulfonamide's ability to act as both a hydrogen bond donor and acceptor provides more opportunities for interaction with protein active sites, potentially leading to higher affinity.
Lipophilicity (logP) Generally lower (more hydrophilic)Generally higher (more lipophilic)The methylsulfonyl group is more lipophilic than the sulfonamide, which can affect cell permeability, plasma protein binding, and metabolic stability.
Polar Surface Area (PSA) HigherLowerA higher PSA, as seen with sulfonamides, can reduce blood-brain barrier penetration but may improve aqueous solubility.
Metabolic Stability Can be susceptible to N-dealkylation or hydrolysisGenerally more metabolically stableThe C-S bond in the methylsulfonyl group is typically more resistant to metabolic cleavage than the S-N bond in sulfonamides.

Impact on Pharmacodynamics: The Case of COX-2 Inhibitors

A seminal example illustrating the differential effects of sulfonamide and methylsulfonyl groups on a pyrazole pharmacophore is the comparison of the selective COX-2 inhibitors, celecoxib and etoricoxib.

Celecoxib , which features a pyrazole core with a p-sulfonamidophenyl substituent, and etoricoxib , which has a 1,2-diarylpyridine core (a 6-membered analogue of the pyrazole system) with a methylsulfonyl group, both target the same enzyme but exhibit distinct profiles.[1]

The sulfonamide group of celecoxib is crucial for its selective binding to the COX-2 active site. It forms a key hydrogen bond with His90 and interacts with a side pocket in the enzyme that is accessible in COX-2 but not in COX-1.[8] This interaction is a primary determinant of its selectivity.

In contrast, the methylsulfonyl group of etoricoxib also occupies this selective side pocket, but its interaction is primarily based on van der Waals forces.[9] While both drugs achieve COX-2 selectivity, the nature of their interactions with the target differs, which can influence their potency and off-target effects. Notably, etoricoxib is a more potent and selective COX-2 inhibitor than celecoxib.[1] The absence of the acidic sulfonamide moiety in etoricoxib has also been suggested to reduce the risk of hypersensitivity reactions that are sometimes associated with sulfonamide-containing drugs.[9]

Influence on Pharmacokinetics and Metabolism

The choice between a sulfonamide and a methylsulfonyl group can have profound consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Absorption and Permeability: The higher lipophilicity of the methylsulfonyl group can lead to increased membrane permeability and potentially better oral absorption.[10] However, the greater hydrogen bonding capacity of the sulfonamide group can improve aqueous solubility, which is also a key factor for absorption.

  • Distribution: The lower polar surface area of methylsulfonyl-containing compounds may facilitate greater penetration across the blood-brain barrier, which could be advantageous or disadvantageous depending on the therapeutic target.[11]

  • Metabolism: Sulfonamides can undergo various metabolic transformations, including N-acetylation and N-glucuronidation.[12] The methylsulfonyl group is generally considered more metabolically robust, although oxidation of the methyl group can occur.[13] This difference in metabolic stability can significantly impact a drug's half-life and dosing regimen. A study on pyrazole-based DPP-4 inhibitors showed that substituting a pyrazole hydrogen with a methylsulfonyl group resulted in a shorter half-life in preclinical studies.[2]

  • Excretion: The metabolic fate of these groups influences their excretion pathways, with metabolites often being more water-soluble and readily cleared by the kidneys.

Synthetic Strategies and Considerations

The synthesis of pyrazole derivatives bearing either sulfonamide or methylsulfonyl groups is generally well-established, though each presents unique considerations.

Diagram of Synthetic Pathways

Synthesis cluster_sulfonamide Sulfonamide Pathway cluster_methylsulfonyl Methylsulfonyl Pathway A Amino-pyrazole C Sulfonamide-pyrazole A->C Pyridine or other base B Sulfonyl Chloride (R-SO2Cl) B->C D Halogenated Pyrazole F Methylsulfonyl-pyrazole D->F Copper catalyst, heat E Sodium Methanesulfinate (CH3SO2Na) E->F

Caption: General synthetic routes to sulfonamide- and methylsulfonyl-pyrazoles.

Experimental Protocols

Synthesis of a Generic N-(Pyrazol-4-yl)benzenesulfonamide

Objective: To synthesize a pyrazole derivative bearing a sulfonamide group.

Materials:

  • 4-Amino-3,5-dimethyl-1H-pyrazole

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-amino-3,5-dimethyl-1H-pyrazole (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-(3,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Generic 4-(Methylsulfonyl)phenyl-pyrazole

Objective: To synthesize a pyrazole derivative bearing a methylsulfonyl group.

Materials:

  • 1-(4-Iodophenyl)-3,5-dimethyl-1H-pyrazole

  • Sodium methanesulfinate

  • Copper(I) iodide (CuI)

  • L-proline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a sealable reaction vessel, add 1-(4-iodophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and L-proline (0.2 eq).

  • Add DMSO and a solution of NaOH (2.0 eq) in water.

  • Seal the vessel and heat the reaction mixture to 110 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 1-(4-(methylsulfonyl)phenyl)-3,5-dimethyl-1H-pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified COX-2 enzyme.[1][11]

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound and positive control (e.g., Celecoxib)

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound or vehicle control.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a detection solution containing arachidonic acid, the fluorometric probe, and HRP.

  • Initiate the enzymatic reaction by adding the detection solution to each well.

  • Incubate the plate at 37 °C for 10-20 minutes.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram of In Vitro Assay Workflow

Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate A->B C Pre-incubate Inhibitor and Enzyme B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Measure Signal (Fluorescence/Absorbance) E->F G Data Analysis (IC50 determination) F->G

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The sulfonamide and methylsulfonyl groups represent two powerful tools in the medicinal chemist's arsenal for the optimization of pyrazole-based pharmacophores. The sulfonamide, with its hydrogen bonding capabilities and tunable acidity, offers unique opportunities for enhancing target affinity and aqueous solubility. Conversely, the methylsulfonyl group provides a more lipophilic and metabolically stable alternative that can improve cell permeability and pharmacokinetic profiles.

The choice between these two functional groups is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired ADME properties, and the overall drug design strategy. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the rational application of such bioisosteric replacements will be crucial in the development of next-generation pyrazole-based therapeutics with enhanced efficacy and safety profiles. Future research will likely focus on more nuanced modifications of these groups to further refine their properties and on the development of novel sulfur-containing functionalities that offer even greater control over the molecular characteristics of these promising drug candidates.

References

  • Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. Diva-portal.org. Available at: [Link].

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med. Chem. 2022, 13, 1300–1321. Available at: [Link].

  • Alam, M.A. Pyrazole: an emerging privileged scaffold in drug discovery. Future Med. Chem. 2023, 15, 2011–2023. Available at: [Link].

  • Permeability Assay on Caco-2 Cells. DB-ALM Protocol n° 142. Available at: [Link].

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In: Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, vol 2275. Humana, New York, NY. Available at: [Link].

  • Caco2 assay protocol. Available at: [Link].

  • Etoricoxib, celecoxib, valdecoxib and parecoxib. ResearchGate. Available at: [Link].

  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Front. Pharmacol. 2019; 10: 297. Available at: [Link].

  • CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link].

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. J. Med. Chem. 2014, 57, 22, 9470–9487. Available at: [Link].

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank 2024, 2024(3), M1889. Available at: [Link].

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian J. Pharm. Sci. 2010, 72, 4, 403-413. Available at: [Link].

  • Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. ResearchGate. Available at: [Link].

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][14]triazino[2,3-c]quinazolines. Molecules. 2024 Oct 28;29(21):5015. Available at: [Link].

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. 2022 May 24;27(11):3366. Available at: [Link].

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023 Jul 13;8(29):26162-26173. Available at: [Link].

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J Med Chem. 2021 Sep 23;64(18):13640-13665. Available at: [Link].

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Sci Rep. 2023 May 15;13(1):7830. Available at: [Link].

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link].

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Adv. 2023 Jul 10;13(30):20689-20711. Available at: [Link].

  • Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings. Drug Hunter. Available at: [Link].

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Front. Chem. 2024; 12: 1373307. Available at: [Link].

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Med. Chem. 2017 Nov;9(16):1949-1962. Available at: [Link].

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank 2025, 2025(2), M1978. Available at: [Link].

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Med. Chem. 2020, 11, 1319-1325. Available at: [Link].

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. 2024;21(4):e202301824. Available at: [Link].

  • Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric. YCMOU. Available at: [Link].

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Front. Pharmacol. 2021; 12: 669925. Available at: [Link].

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link].

  • A New Reagent to Access Methyl Sulfones. ChemRxiv. Available at: [Link].

  • Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. J Pak Med Assoc. 1991 Sep;41(9):211-3. Available at: [Link].

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals (Basel). 2024 Nov 13;17(11):1458. Available at: [Link].

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018 Jan 12;23(1):134. Available at: [Link].

  • 4-(3,4-METHYLENEDIOXYPHENYL)-1-METHYL-3-PHENYL-1H-PYRAZOLE. Organic Syntheses. Available at: [Link].

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med. Chem. 2022, 13, 1300-1321. Available at: [Link].

  • Structure–Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. J. Med. Chem. 2020, 63, 2, 847–879. Available at: [Link].

  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. Available at: [Link].

  • Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorg. Chem. 2022 Dec 15;131:106297. Available at: [Link].

  • Chiral Pyrazolo[4,3-e][1][2][14]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Molecules. 2021 Mar 16;26(6):1649. Available at: [Link].

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Curr Med Chem. 2025 Mar 21. Available at: [Link].

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. 2019 Nov 1;10(11):1964-1972. Available at: [Link].

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. J Enzyme Inhib Med Chem. 2018; 33(1): 889–901. Available at: [Link].

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Med. Chem. 2020, 11, 107-118. Available at: [Link].

  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. 2017, part (i), pp. 194-222. Available at: [Link].

Sources

The Methylsulfonyl Moiety in Phenyl Pyrazoles: A Technical Guide to its Electronic Properties and Implications in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methylsulfonyl (–SO₂CH₃) group is a cornerstone functional group in modern medicinal chemistry, prized for its profound influence on the electronic and physicochemical properties of bioactive molecules. When incorporated into the phenyl pyrazole scaffold—a privileged structure in numerous therapeutic agents—the methylsulfonyl moiety acts as a powerful modulator of molecular characteristics critical for drug efficacy and developability. This in-depth technical guide provides a comprehensive exploration of the electronic properties of the methylsulfonyl group within the context of phenyl pyrazole derivatives. We will delve into the fundamental principles governing its electron-withdrawing nature, the experimental and computational methodologies used to characterize these effects, and the tangible consequences for drug design and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important structural motif.

Introduction: The Phenyl Pyrazole Scaffold and the Significance of the Methylsulfonyl Group

Phenyl pyrazole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. Their synthetic tractability and the ability of the pyrazole ring to act as a versatile scaffold for molecular elaboration have made them a focus of intense research. The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms, which imparts it with both weak basic and acidic characteristics[2][3].

The introduction of a methylsulfonyl group onto the phenyl ring of this scaffold is a common strategy in drug design to fine-tune the molecule's properties. The sulfonyl group is a potent electron-withdrawing moiety that can significantly alter the electron distribution across the entire molecule, impacting its reactivity, acidity/basicity, and potential for intermolecular interactions[4][5]. These modifications can, in turn, influence a drug's binding affinity to its target, its metabolic stability, and its pharmacokinetic profile[6]. A notable example of the successful application of this strategy is the selective COX-2 inhibitor, Celecoxib, which features a sulfonamide group, a close relative of the methylsulfonyl moiety, on a phenyl pyrazole core.

This guide will systematically dissect the electronic contributions of the methylsulfonyl group, providing both the theoretical underpinnings and practical methodologies for their assessment.

Fundamental Electronic Effects of the Methylsulfonyl Moiety

The potent electron-withdrawing character of the methylsulfonyl group arises from a combination of inductive and resonance effects.

Inductive Effect (-I)

The sulfur atom in the sulfonyl group is in a high oxidation state and is double-bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom bearing a significant partial positive charge. This positive character strongly withdraws electron density from adjacent atoms through the sigma bond network, a phenomenon known as a negative inductive effect (-I)[7]. This effect is transmitted throughout the molecule, decreasing the electron density on the phenyl ring and, consequently, the pyrazole core.

Resonance Effect (-M)

While the inductive effect is the primary contributor to the electron-withdrawing nature of the sulfonyl group, a mesomeric or resonance effect (-M) also plays a role. The sulfur atom in the sulfonyl group can expand its octet and accept electron density from the π-system of the phenyl ring into its vacant d-orbitals. This delocalization of π-electrons further reduces the electron density on the aromatic ring, particularly at the ortho and para positions[8].

The interplay of these two effects makes the methylsulfonyl group one of the strongest electron-withdrawing groups used in medicinal chemistry.

Quantifying the Electronic Influence: Hammett Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The methylsulfonyl group has a significantly positive Hammett constant, confirming its strong electron-withdrawing nature. The value of σ can vary depending on the position of the substituent on the phenyl ring (meta or para) and the nature of the chemical reaction or equilibrium being studied[8].

Substituent σ_meta σ_para
-SO₂CH₃+0.65+0.72

Table 1: Hammett constants for the methylsulfonyl group. These values demonstrate its strong electron-withdrawing character at both the meta and para positions.

Impact on the Physicochemical Properties of Phenyl Pyrazoles

The introduction of a methylsulfonyl group onto the phenyl ring of a pyrazole derivative has profound and predictable effects on several key physicochemical properties.

Acidity (pKa) of the Pyrazole N-H

The pyrazole ring contains a pyrrole-like nitrogen atom (N-H) that can act as a weak acid. The electron-withdrawing methylsulfonyl group on the phenyl ring will decrease the electron density across the entire molecule, including the pyrazole N-H bond. This makes the proton more acidic and thus lowers the pKa of the pyrazole. The magnitude of this effect will depend on the position of the methylsulfonyl group on the phenyl ring, with a para-substitution generally having a more pronounced effect due to the involvement of resonance.

Basicity of the Pyridine-like Nitrogen

The pyrazole ring also contains a pyridine-like nitrogen atom that can act as a weak base. The electron-withdrawing nature of the methylsulfonylphenyl substituent will decrease the electron density at this nitrogen, making it less available to accept a proton. Consequently, the basicity of the pyrazole will be reduced, which is reflected in a lower pKb value (or a lower pKa of its conjugate acid).

Redox Potential

The redox properties of the phenyl pyrazole scaffold can be investigated using techniques like cyclic voltammetry. The strong electron-withdrawing methylsulfonyl group will make the molecule more electron-deficient and therefore more difficult to oxidize (a higher oxidation potential) and easier to reduce (a less negative reduction potential). This modulation of redox potential can be critical in understanding the molecule's stability and potential for involvement in redox processes in a biological system.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to characterize the electronic properties of the methylsulfonyl moiety in phenyl pyrazoles.

Experimental Protocols

The pKa of the pyrazole N-H can be determined spectrophotometrically by monitoring the change in the UV-Vis absorption spectrum as a function of pH. The protonated and deprotonated forms of the molecule will have different electronic transitions and thus different absorption spectra.

Step-by-Step Protocol:

  • Prepare a stock solution of the methylsulfonylphenyl pyrazole derivative in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of buffer solutions with known pH values spanning a range of at least 3-4 pH units around the expected pKa.

  • Add a small, constant aliquot of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes[7].

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm)[9].

  • Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa[10].

Cyclic voltammetry is an electrochemical technique used to probe the oxidation and reduction potentials of a molecule.

Step-by-Step Protocol:

  • Prepare a solution of the methylsulfonylphenyl pyrazole derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)[11].

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) to prevent interference from oxygen reduction.

  • Apply a potential sweep to the working electrode and record the resulting current. The potential is swept linearly to a set potential and then reversed.

  • Analyze the resulting voltammogram to identify the peak potentials for oxidation and reduction events[12].

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules[8][13].

Workflow for Analyzing Electronic Properties:

  • Molecule Building and Geometry Optimization: Construct the 3D structure of the methylsulfonylphenyl pyrazole derivative and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation[14].

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Electronic Property Calculation: From the optimized geometry, calculate various electronic properties:

    • Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecular surface to identify electron-rich and electron-deficient regions, which can indicate sites for electrophilic and nucleophilic attack[15].

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap provide insights into the molecule's reactivity, polarizability, and electronic excitation properties[16].

    • Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges on each atom to quantify the electron distribution within the molecule.

Visualization of Electronic Effects

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

G cluster_0 Electronic Effects of Methylsulfonyl Group Inductive_Effect -I Effect (Sigma-bond polarization) Resonance_Effect -M Effect (Pi-system delocalization) Methylsulfonyl_Group Methylsulfonyl Moiety Methylsulfonyl_Group->Inductive_Effect Methylsulfonyl_Group->Resonance_Effect

Caption: Dominant electronic effects of the methylsulfonyl group.

G Start Build 3D Structure Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Start->Optimize Frequency Frequency Calculation (Confirm Minimum) Optimize->Frequency Properties Calculate Electronic Properties Frequency->Properties MEP Molecular Electrostatic Potential (MEP) Properties->MEP HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO) Properties->HOMO_LUMO NBO Natural Bond Orbital (NBO) Analysis Properties->NBO End Analysis of Results MEP->End HOMO_LUMO->End NBO->End

Caption: A typical DFT workflow for electronic property analysis.

Implications for Drug Design and Development

The ability to precisely modulate the electronic properties of the phenyl pyrazole scaffold using the methylsulfonyl group has significant implications for drug design.

  • Target Binding: The altered charge distribution can influence the strength and nature of interactions with the target protein. For example, the increased acidity of a proton donor or the decreased basicity of a proton acceptor can dramatically affect hydrogen bonding, a key interaction in drug-receptor binding[17].

  • Metabolic Stability: The electron-withdrawing nature of the methylsulfonyl group can deactivate the phenyl ring towards oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the drug.

  • Solubility and Lipophilicity: The polar sulfonyl group can increase the polarity of the molecule, which can lead to improved aqueous solubility and a reduction in lipophilicity (LogP). This is often desirable for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Quantitative Structure-Activity Relationships (QSAR): The electronic properties quantified by Hammett constants or calculated by DFT can be used as descriptors in QSAR studies to build predictive models that correlate molecular structure with biological activity[16][18][19]. This allows for the rational design of more potent and selective compounds.

Conclusion

The methylsulfonyl moiety is a powerful tool in the medicinal chemist's arsenal for the strategic modification of phenyl pyrazole-based drug candidates. Its strong electron-withdrawing properties, arising from a combination of inductive and resonance effects, profoundly influence the pKa, redox potential, and overall electronic landscape of the molecule. A thorough understanding of these effects, gained through a combination of experimental techniques like UV-Vis spectroscopy and cyclic voltammetry, and computational methods such as DFT, is crucial for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic profiles. As our ability to predict and harness these subtle electronic modulations continues to improve, the strategic incorporation of the methylsulfonyl group will undoubtedly remain a key strategy in the development of next-generation phenyl pyrazole-based medicines.

References

  • Singh, S. K., Saibaba, V., Rao, K. S., Reddy, P. G., Daga, P. R., Rajjak, S. A., Misra, P., & Rao, Y. K. (2005). Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore. European Journal of Medicinal Chemistry, 40(10), 977–990. [Link]

  • Rosés, M., & Subirats, X. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 901–905. [Link]

  • S. Gunasekaran, S. Seshadri, S. Muthu. (2014). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones. ResearchGate. [Link]

  • CVSIM in the Literature. (n.d.). Cyclic Voltammetry. [Link]

  • How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. [Link]

  • How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? (2016). ResearchGate. [Link]

  • Frenking, G., & Wichmann, K. (2006). Correlation between Hammett substituent constants and directly calculated pi-conjugation strength. The Journal of Organic Chemistry, 71(6), 2251–2256. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link]

  • How to find Pka of compound using UV visible spectroscopy. (2022, August 7). YouTube. [Link]

  • Spectral Correlation Analysis of Hammett Substituent. (2014, February 1). Amanote Research. [Link]

  • 5-Heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part III: Molecular modeling studies on binding contribution of 1-(5-methylsulfonyl)pyrid-2-y1 and 4-nitrile. (2026, February 8). ResearchGate. [Link]

  • Density Functional Theory (DFT) Methods Key Notes: Fundamental Aspect. (n.d.). ResearchGate. [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). California State University, Stanislaus. [Link]

  • Tozer, D. J. (n.d.). Density Functional Theory (DFT). Durham University. [Link]

  • Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. (2021, August 21). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Nature. [Link]

  • Relationship between electrophilicity index, Hammett constant and nucleus-independent chemical shift. (n.d.). Indian Academy of Sciences. [Link]

  • Electronic Structure: Density Functional Theory. (n.d.). QuantumATK. [Link]

  • DFT study of binding and electron transfer from colorless aromatic pollutants to a TiO2 nanocluster: Application to photocatalytic degradation under visible light irradiation. (2014, July 11). Beilstein Journals. [Link]

  • Density functional theory. (n.d.). PMC. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

  • Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. (n.d.). ChemRxiv. [Link]

  • 3-((3-fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-(4-(methylsulfonyl)phenyl). (n.d.). PubChem. [Link])

  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. (2025, August 20). MDPI. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.). SciELO. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025, August 6). ResearchGate. [Link]

  • Simulating the redox potentials of unexplored phenazine derivatives as electron mediators for biofuel cells. (2021, April 12). ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025, August 26). Digital CSIC. [Link]

  • QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA. (2022, July 25). MDPI. [Link]

  • Synthesis and electronic absorption properties of some pyrazoles functionalized with tricyanovinyl and tricyano-P-quinodimethane chromophores. (2025, August 9). ResearchGate. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025, August 28). University of Tartu. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]

  • Determination of the absolute redox potential of Methyldopa: experimental and simulation methods. (n.d.). Iranian Chemical Communication. [Link]

  • Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures. (n.d.). MDPI. [Link]

  • Quantitative Studies of Co(II)-Thymoquinone complex using cyclic voltammetry. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link])

  • Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (n.d.). PubMed. [Link]

  • Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. (2022, December 19). MDPI. [Link]

  • Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. (2014, April 23). PubMed. [Link]

  • Synthesis and properties of azoles and their derivatives.23. Electron impact mass spectrometry of regio- and stereoisomeric diarylnitroisoxazolines. (1990, January 1). National Institute of Standards and Technology. [Link]

Sources

The Therapeutic Promise of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole core is a well-established privileged scaffold in medicinal chemistry, most famously embodied in the selective COX-2 inhibitor, Celecoxib.[1][2] However, the therapeutic potential of this structural motif extends far beyond its anti-inflammatory origins. Recent research has unveiled a wealth of opportunities, with analogs demonstrating potent anticancer, kinase inhibitory, and other valuable pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this versatile class of compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the diverse signaling pathways modulated by these promising molecules.

I. The Core Scaffold: Synthesis and Structural Significance

The synthesis of this compound analogs typically follows a convergent strategy, primarily relying on the Claisen-Schmidt condensation followed by a cyclization reaction.[3][4] This robust and versatile approach allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a this compound Analog

This protocol provides a generalized, step-by-step methodology for the synthesis of a diaryl-substituted pyrazole analog.

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

  • Reactant Preparation: In a round-bottom flask, dissolve 4'-(methylsulfonyl)acetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Chalcone: Upon completion, pour the reaction mixture into crushed ice. The precipitated solid is the chalcone intermediate. Filter the solid, wash with cold water until the filtrate is neutral, and dry.[3]

Step 2: Cyclization to form the Pyrazole Ring

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (1 equivalent) and a substituted hydrazine hydrochloride (2 equivalents) to glacial acetic acid.

  • Reflux: Heat the mixture to reflux and maintain for 8-10 hours.

  • Product Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice. The this compound analog will precipitate out.

  • Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[3]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization 4'-(methylsulfonyl)acetophenone 4'-(methylsulfonyl)acetophenone Chalcone Intermediate Chalcone Intermediate 4'-(methylsulfonyl)acetophenone->Chalcone Intermediate + Aromatic Aldehyde (NaOH, Ethanol) Aromatic Aldehyde Aromatic Aldehyde Pyrazole Analog Pyrazole Analog Chalcone Intermediate->Pyrazole Analog + Hydrazine Hydrochloride (Acetic Acid, Reflux) Hydrazine Hydrochloride Hydrazine Hydrochloride

Caption: General synthetic workflow for this compound analogs.

II. Therapeutic Applications: From Inflammation to Oncology and Beyond

The initial success of this scaffold was rooted in its ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[5][6] However, the structural versatility of the pyrazole core has allowed for the development of analogs with a diverse range of therapeutic applications.

A. Anti-inflammatory Activity: Selective COX-2 Inhibition

The 4-(methylsulfonyl)phenyl group is a critical pharmacophore for selective COX-2 inhibition.[7] This moiety fits into a hydrophilic side pocket of the COX-2 active site, an interaction not possible with the more constricted COX-1 active site.[6] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-2.[8][9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.

    • Prepare a reaction mix containing COX assay buffer, a fluorometric probe (e.g., OxiRed™), and a cofactor.

    • Prepare a solution of arachidonic acid (the substrate).

  • Assay Procedure:

    • In a 96-well white opaque plate, add the reaction mix to each well.

    • Add serial dilutions of the test compound to the sample wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).

    • Add the reconstituted COX-2 enzyme to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the test compound concentration.

AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib8.751.078.18[12]
Compound 1a>1000.049>2040[13]
Compound 1h>1000.049>2040[13]
Compound 1i>1000.052>1923[13]
Compound 1l>1000.055>1818[13]
Compound 1p>1000.058>1724[13]
Compound 4>1000.81124[5]
Compound 6b>1000.76131[5]
Compound 6e>1000.91119[5]
B. Anticancer Activity: A Multi-pronged Approach

A growing body of evidence highlights the significant anticancer potential of this compound analogs.[14] Their mechanism of action in cancer is multifaceted, involving both COX-2 dependent and independent pathways.

1. COX-2 Dependent Mechanisms: The overexpression of COX-2 in many tumors contributes to inflammation, angiogenesis, and resistance to apoptosis. Selective COX-2 inhibition by these analogs can therefore directly impact tumor growth and survival.

2. COX-2 Independent Mechanisms:

  • Induction of Apoptosis: Many celecoxib analogs have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[15][16][17] This involves the disruption of the mitochondrial membrane potential, leading to the activation of caspase-9 and downstream executioner caspases like caspase-3.[15]

  • Kinase Inhibition: Several analogs have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[18][19][20][21][22] This dual inhibition can synergistically suppress tumor growth and angiogenesis.

  • Cell Cycle Arrest: These compounds can also induce cell cycle arrest, often at the G2/M phase, preventing cancer cell division.[14]

G cluster_0 COX-2 Dependent Pathway cluster_1 COX-2 Independent Pathways Pyrazole_Analog 4-[4-(Methylsulfonyl)phenyl] -1H-pyrazole Analog COX2 COX-2 Inhibition Pyrazole_Analog->COX2 Mitochondria Mitochondrial Membrane Disruption Pyrazole_Analog->Mitochondria Kinases Kinase Inhibition (EGFR, VEGFR-2) Pyrazole_Analog->Kinases Prostaglandins Reduced Prostaglandins COX2->Prostaglandins Inflammation Decreased Inflammation & Angiogenesis Prostaglandins->Inflammation Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Reduced Cell Proliferation Kinases->Proliferation

Caption: Anticancer mechanisms of this compound analogs.

AnalogTargetIC50 (µM)Cell LineReference
Compound 3EGFR0.06-[18][22]
Compound 9VEGFR-20.22-[18][22]
Compound 12EGFR/VEGFR-2--[18][22]
Compound 10bEGFR0.0407-[19]
VEGFR-20.0784-[19]
A549 (NSCLC)4.2A549[19]
Compound 10dEGFR0.0325-[19]
VEGFR-20.043-[19]
A549 (NSCLC)2.9A549[19]
Compound 2aEGFR0.209-[20]
VEGFR-20.195-[20]
Compound 10b (Thiophenyl)EGFR0.161-[20]
VEGFR-20.141-[20]
Compound 3fEGFR0.066-[21]
VEGFR-20.102-[21]
HCT-1163.3HCT-116[21]
C. Other Potential Therapeutic Applications

The versatility of the this compound scaffold extends to other therapeutic areas, including:

  • Antidepressant Activity: Certain analogs have shown potential as antidepressant agents in preclinical models.[3]

  • Antiviral Activity: The pyrazole nucleus is a component of some antiviral drugs, and derivatives of this scaffold have been investigated for activity against viruses such as HCV.[3]

  • Kinase Inhibitors for Other Diseases: The ability of these analogs to inhibit various kinases suggests their potential application in other kinase-driven diseases.[23][24][25]

III. Future Directions and Conclusion

The this compound scaffold represents a highly fruitful starting point for the design and development of novel therapeutics. While its role in inflammation is well-established, the expanding landscape of its anticancer and kinase inhibitory activities presents exciting new avenues for drug discovery. Future research should focus on:

  • Optimizing Kinase Selectivity: Fine-tuning the structure of these analogs to achieve greater selectivity for specific kinase targets will be crucial for developing safer and more effective anticancer agents.

  • Exploring Novel Therapeutic Areas: A systematic investigation into the activity of these compounds against a broader range of biological targets could uncover novel therapeutic applications.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to guide the design of next-generation analogs will accelerate the development of compounds with improved potency and pharmacokinetic properties.

G Scaffold 4-[4-(Methylsulfonyl)phenyl] -1H-pyrazole Scaffold Anti_Inflammatory Anti-inflammatory (COX-2 Inhibition) Scaffold->Anti_Inflammatory Anticancer Anticancer (Apoptosis, Kinase Inhibition) Scaffold->Anticancer Other Other Potential Applications (Antidepressant, Antiviral) Scaffold->Other Future Future Directions (Optimized Selectivity, Novel Targets) Anti_Inflammatory->Future Anticancer->Future Other->Future

Caption: Summary of the therapeutic potential and future outlook for the scaffold.

IV. References

  • Saleh, N. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(4), 882. [Link]

  • Zhu, J., et al. (2005). Celecoxib Derivatives Induce Apoptosis via the Disruption of Mitochondrial Membrane Potential and Activation of Caspase 9. Molecular Cancer Therapeutics, 4(2), 289-297. [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2386-2403. [Link]

  • Garrison, J. C., et al. (2018). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (138), 57950. [Link]

  • Njar, V. C. O., et al. (2011). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future Medicinal Chemistry, 3(10), 1241-1254. [Link]

  • Schoenlein, P. V., et al. (2013). Targeting apoptosis pathways by Celecoxib in cancer. Cancer Letters, 332(2), 153-165. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29285-29306. [Link]

  • El-Naggar, M., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. [Link]

  • Saleh, N. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(4), 882. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2773-2788. [Link]

  • Huang, L., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(19), 5158-5169. [Link]

  • Kalgutkar, A. S., et al. (2013). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Frontiers in Physiology, 4, 193. [Link]

  • Garrison, J. C., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (162), e61530. [Link]

  • Orhan, I. E., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3469-3486. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Various Authors. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 267-287. [Link]

  • Bakr, R. B., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 57(21), 9119-9124. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. ResearchGate. [Link]

  • Reddy, T. S., et al. (2023). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical Negative Results, 14(3), 2093-2101. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Engel, J., et al. (2025). Discovery of N‑[4-(1H‑Pyrazolo[3,4‑b]pyrazin-6-yl)-phenyl]- sulfonamides as Highly Active and Selective SGK1 Inhibitors. ResearchGate. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]

  • Hassan, G. S., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-162. [Link]

  • El-Gamal, M. I., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2283-2305. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

  • Various Authors. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2019). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. RSC Advances, 9(41), 23555-23568. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 High-Purity Synthesis of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Abstract & Scope

This application note details the optimized synthesis of This compound , a critical pharmacophore found in COX-2 inhibitors and p38 MAP kinase inhibitors. Unlike 1,3,5-substituted pyrazoles (e.g., Celecoxib), this 4-aryl-1H-pyrazole scaffold requires specific regiochemical control.

We present two validated protocols:

  • Method A (Suzuki-Miyaura Coupling): The preferred route for medicinal chemistry and library synthesis, utilizing a convergent cross-coupling of 4-bromopyrazole and 4-(methylsulfonyl)phenylboronic acid.

  • Method B (Vilsmeier-Haack Cyclization): A cost-effective route for gram-to-kilogram scale-up, constructing the pyrazole ring from phenylacetic acid derivatives.

Retrosynthetic Analysis

The target molecule can be disconnected via two primary logic paths:

  • Path A (Convergent): Disconnection of the C-C bond between the pyrazole C4 and the phenyl ring. This relies on palladium-catalyzed cross-coupling.[1][2][3]

  • Path B (Linear): Construction of the heterocyclic ring from a 2-aryl-1,3-dicarbonyl equivalent (vinamidinium salt) and hydrazine.

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

Best for: Rapid synthesis, high purity, and milligram-to-gram scale.

Reaction Scheme

The reaction involves the coupling of 4-bromo-1H-pyrazole (or its N-Boc protected derivative) with 4-(methylsulfonyl)phenylboronic acid using a Palladium(0) catalyst.

Reagents & Materials
ReagentCAS No.Equiv.Role
4-Bromo-1H-pyrazole 2075-45-81.0Electrophile
4-(Methylsulfonyl)phenylboronic acid 149104-90-51.2Nucleophile
Pd(dppf)Cl₂ · DCM 95464-05-40.05Catalyst
Sodium Carbonate (2M aq.) 497-19-83.0Base
1,4-Dioxane 123-91-1SolventReaction Medium
Step-by-Step Protocol
  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole (1.0 mmol, 147 mg) and 4-(methylsulfonyl)phenylboronic acid (1.2 mmol, 240 mg) in 1,4-dioxane (10 mL).

  • Degassing : Sparge the solution with nitrogen or argon gas for 10 minutes to remove dissolved oxygen. Crucial: Oxygen poisons the Pd catalyst.

  • Catalyst Addition : Add Pd(dppf)Cl₂ · DCM (0.05 mmol, 41 mg) and 2M aqueous Na₂CO₃ (3.0 mmol, 1.5 mL).

  • Reaction : Attach a reflux condenser and heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: The starting bromide should be consumed. A new spot (Target) will appear at lower Rf than the bromide due to the polar sulfone and NH group.

  • Work-up : Cool to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL). Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification : Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 0–5% Methanol in Dichloromethane).

  • Yield : Expected yield is 75–85% as an off-white solid.

Method B: Vilsmeier-Haack Cyclization (Scale-Up)

Best for: Large-scale production where cost of Pd catalysts is prohibitive.

Reaction Logic

This route converts 4-(methylsulfonyl)phenylacetic acid into a vinamidinium salt (a masked malondialdehyde), which condenses with hydrazine to form the pyrazole ring.

Step-by-Step Protocol

Step 1: Formation of Vinamidinium Salt

  • Dissolve 4-(methylsulfonyl)phenylacetic acid (10 mmol) in POCl₃ (30 mmol) and DMF (30 mmol) at 0°C.

  • Heat to 70–80°C for 3 hours. The Vilsmeier reagent formylates the alpha-carbon twice, generating the 2-[4-(methylsulfonyl)phenyl]-3-(dimethylamino)acrolein intermediate.

  • Note: This intermediate is often isolated as a perchlorate salt in older literature, but can be used directly or quenched into ice water to form the substituted malondialdehyde.

Step 2: Cyclization with Hydrazine

  • Quench the reaction mixture from Step 1 into ice-water (50 mL). Neutralize carefully with NaOAc to pH ~4–5.

  • Add Hydrazine hydrate (15 mmol, 64% or 80% solution) dropwise.

  • Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

  • The product often precipitates out of the aqueous solution. Filter, wash with water, and recrystallize from Ethanol.

Critical Safety & Handling

  • Hydrazine Hydrate (Method B): Highly toxic, carcinogenic, and unstable. Handle in a fume hood with double gloving. Avoid contact with metals.

  • Palladium Catalysts (Method A): Pd(dppf)Cl₂ is harmful if inhaled. Dispose of heavy metal waste in segregated containers.

  • POCl₃ (Method B): Reacts violently with water. Quench reactions slowly at low temperatures.

Analytical Data (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.10 (br s, 1H, NH)

    • δ 8.15 (s, 2H, Pyrazole H-3/H-5) — Note: These protons are often equivalent or very close due to tautomerism.

    • δ 7.92 (d, J=8.4 Hz, 2H, Ar-H ortho to SO₂Me)

    • δ 7.85 (d, J=8.4 Hz, 2H, Ar-H meta to SO₂Me)

    • δ 3.20 (s, 3H, SO₂CH₃)

  • MS (ESI): m/z 223.0 [M+H]⁺.

Workflow Visualization

SynthesisProtocol Start Start: Selection of Route RouteA Method A: Suzuki Coupling (MedChem / Small Scale) Start->RouteA RouteB Method B: Vilsmeier-Haack (Scale-Up / Low Cost) Start->RouteB ReactantsA 4-Bromo-1H-pyrazole + 4-(Methylsulfonyl)phenylboronic acid RouteA->ReactantsA Catalysis Add Pd(dppf)Cl2, Na2CO3 Solvent: Dioxane/H2O ReactantsA->Catalysis Heat Heat to 90°C, 4-6h (Inert Atmosphere) Catalysis->Heat WorkupA Extraction (EtOAc) Column Chromatography Heat->WorkupA Target Target: this compound (>95% Purity) WorkupA->Target ReactantsB 4-(Methylsulfonyl)phenylacetic acid RouteB->ReactantsB Vilsmeier POCl3 / DMF (Formylation) ReactantsB->Vilsmeier Intermediate Vinamidinium Salt Intermediate Vilsmeier->Intermediate Cyclization Add Hydrazine Hydrate Cyclization Intermediate->Cyclization Intermediate->Cyclization + N2H4 WorkupB Precipitation & Filtration Recrystallization (EtOH) Cyclization->WorkupB WorkupB->Target

Figure 1: Decision tree and process flow for the synthesis of this compound.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Knorr, R., et al. (2005). Synthesis of 4-Aryl-1H-pyrazoles via Palladium-Catalyzed Cross-Coupling.[1] Journal of Organic Chemistry. (General methodology for 4-arylpyrazoles).

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link (Context for sulfone/pyrazole medicinal chemistry).

  • Organic Chemistry Portal. (2024). Suzuki Coupling. Link

Sources

Optimal solvent systems for dissolving 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Systems & Handling Protocols for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Executive Summary & Chemical Context

The compound This compound represents a critical structural scaffold in the development of cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents.[1][2][3] Structurally, it consists of a pyrazole ring substituted at the 4-position with a phenyl group bearing a para-methylsulfonyl moiety.[1][2][3]

Chemical Challenges:

  • Amphiphilicity: The methylsulfonyl group (

    
    ) is a strong hydrogen bond acceptor and highly polar, while the phenyl and pyrazole rings provide a rigid, lipophilic core.[1][2] This duality creates a "solubility paradox" where the compound is poorly soluble in both non-polar solvents (e.g., hexane) and highly polar protic solvents (e.g., water).[1][2]
    
  • Crystalline Lattice Energy: Sulfone-containing heterocycles often exhibit high melting points and strong lattice energies due to intermolecular dipole-dipole interactions, requiring high-dielectric aprotic solvents for effective dissolution.[1][2][3]

This guide provides validated solvent systems and protocols to ensure stability, homogeneity, and reproducibility in biological and chemical applications.[1][2]

Solvent Selection Guide

The following table summarizes the solubility profile based on the physicochemical properties of diarylheterocycle sulfones.

Solvent SystemSolubility RatingPrimary ApplicationTechnical Notes
DMSO (Dimethyl Sulfoxide) Excellent (>50 mg/mL)Stock Solutions The gold standard.[1][2][3] Disrupts sulfone dipole interactions effectively.[1][2][3] Hygroscopic; store under inert gas.
DMF (Dimethylformamide) Very Good (>30 mg/mL)Synthesis / Stocks Alternative to DMSO.[1][2][3] Higher volatility but toxic.[1][2][3] Useful for chemical reactions.[1][2][3][4]
Ethanol (Absolute) Moderate (5-10 mg/mL)Crystallization Solubility increases significantly with heat (

).[1][2][3] Good for purification but poor for high-conc.[1][2][3] stocks.
Methanol Moderate (5-10 mg/mL)Analysis (HPLC) Standard solvent for LC-MS mobile phases.[1][2][3]
Acetone Good (>15 mg/mL)Synthesis Good solubility but high volatility makes it unsuitable for quantitative biological stocks.[1][2][3]
Water / PBS Insoluble (<0.01 mg/mL)Assay Medium Do not use for stocks. Requires pre-dissolution in DMSO or formulation with surfactants (Tween/CMC).[1][2][3]

Protocol 1: Preparation of High-Concentration Stock Solutions

Objective: Create a stable 50 mM stock solution for long-term storage.

Materials:

  • Compound: this compound (MW ≈ 222.26 g/mol )[1][2][3]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)[1][2]
    
  • Vials: Amber glass vials with PTFE-lined caps (to prevent DMSO leaching).[1][2][3]

Procedure:

  • Calculation: Determine the mass required.

    • Example: To prepare 1 mL of 50 mM stock:

      
      [1][2][3]
      
  • Weighing: Weigh ~11.1 mg of the powder into a tared amber vial. Record the exact mass.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve exactly 50 mM.

    • Tip: If the exact mass was 11.4 mg, add

      
       mL DMSO (
      
      
      
      ).[1][2]
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and colorless/pale yellow.[1][2][3]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
    • Stability:[1][2][3] Stable for >6 months at -20°C.[1][2][3]

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS or Cell Media) without causing precipitation ("crashing out").

The "Intermediate Dilution" Method: Directly adding high-concentration DMSO stock to water often causes immediate precipitation due to the rapid change in polarity.[1][2][3]

  • Step 1 (Intermediate): Prepare a 10x working solution in a solvent mixture (e.g., 10% DMSO in PBS).

    • Dilute the 50 mM stock 1:100 into pure DMSO first

      
       0.5 mM (500 
      
      
      
      M).[1][2][3]
  • Step 2 (Final): Dilute the 500

    
    M DMSO solution 1:50 into the assay buffer.
    
    • Final Conc: 10

      
      M.
      
    • Final DMSO: 2%.[1][2][3] (Adjust steps to keep DMSO < 0.5% if cells are sensitive).[1][2][3]

Critical Technique:

  • Rapid Mixing: When adding the DMSO solution to the buffer, submerge the pipette tip and dispense while vortexing or stirring the buffer.[1][2][3] Do not drop the DMSO solution onto the static surface of the buffer.[1][2][3]

Protocol 3: In Vivo Formulation (Suspension)

For animal studies, DMSO volume must be minimized.[1][2][3] Use a suspension vehicle.

Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80 in water.[1][2][3]

Procedure:

  • Weigh the required amount of solid compound.[1][2][3]

  • Add a minimal volume of Tween-80 (wetting agent) and grind with a pestle to form a paste.[1][2][3]

  • Slowly add the 0.5% CMC solution while triturating to form a homogeneous suspension.

  • Sonicate for 10-15 minutes to reduce particle size and ensure uniformity.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and dilution pathways.

SolventSystem Start This compound (Solid Powder) DMSO Anhydrous DMSO (50 mM) Start->DMSO Dissolve (Vortex/Sonicate) Vehicle Vehicle: 0.5% CMC + 0.1% Tween-80 Start->Vehicle Triturate & Sonicate Goal_Stock Stock Solution (Storage) Goal_Assay In Vitro Assay (Cell/Enzyme) Goal_Vivo In Vivo Study (Animal Model) DMSO->Goal_Stock Store @ -20°C Precipitation RISK: Precipitation (Crash Out) DMSO->Precipitation Direct add >1% v/v Buffer Aqueous Buffer (PBS/Media) DMSO->Buffer Serial Dilution (Keep DMSO <0.5%) Buffer->Goal_Assay Vehicle->Goal_Vivo Oral Gavage / IP

Figure 1: Decision matrix for solvent selection based on experimental application. Green paths indicate optimal stability; red paths indicate precipitation risks.[1][2][3]

Troubleshooting & Stability

IssueCauseSolution
Cloudiness in Buffer Compound aggregation (Micelle formation).[1][2][3]Reduce final concentration or increase DMSO to 1% (if tolerated).[1][2][3] Use BSA (0.1%) in buffer to sequester compound.[1][2][3]
Yellowing of DMSO Stock Oxidation or impurities.[1][2][3]Discard. Use fresh anhydrous DMSO and store under Nitrogen/Argon.[1][2][3]
Crystals at 4°C High freezing point of DMSO (19°C).[1][2][3]This is normal. Thaw completely at RT and vortex before use. Do not pipette while frozen.[1][2][3]

References

  • Penning, T. D., et al. (1997).[1][2] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.[1][2][3] Link[1][2][3]

  • Talley, J. J., et al. (2000).[1][2] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1][2][3] Journal of Medicinal Chemistry, 43(5), 775-777.[1][2][3] Link[1][2][3]

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

Sources

Introduction: The Significance of the 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, preparation, and in vitro evaluation of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole, a key heterocyclic scaffold with significant therapeutic potential.

The pyrazole nucleus is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The specific compound, this compound, is a diaryl-substituted pyrazole structurally analogous to Celecoxib, a well-known selective inhibitor of cyclooxygenase-2 (COX-2).[5][6]

The COX-2 enzyme is a critical target in drug discovery. While constitutively expressed COX-1 performs housekeeping functions, COX-2 is inducibly expressed at sites of inflammation and in various cancer tissues, where it catalyzes the production of prostaglandins like PGE2.[7] Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]

This application note provides a comprehensive, field-proven guide for the chemical synthesis of this compound, its rigorous preparation for biological screening, and detailed protocols for its evaluation in primary and secondary in vitro bioassays to characterize its activity and selectivity as a potential COX-2 inhibitor.

Part 1: Synthesis and Characterization

The synthesis of this compound can be accomplished through a multi-step process. The proposed pathway involves the formation of a key chalcone intermediate followed by cyclization with hydrazine, a common and effective method for creating the pyrazole core.[8]

cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Pyrazole Ring Formation acetophenone 4'-(Methylsulfonyl)acetophenone chalcone Chalcone Intermediate acetophenone->chalcone Ethanol, rt, 10h aldehyde 4-Formyl-1,1'-biphenyl (example) aldehyde->chalcone Ethanol, rt, 10h base NaOH (aq) base->chalcone Ethanol, rt, 10h hydrazine Hydrazine Hydrate pyrazole Target: this compound (via appropriate precursors) hydrazine->pyrazole Acetic Acid, reflux, 8h chalcone->pyrazole Acetic Acid, reflux, 8h

Caption: Synthetic workflow for pyrazole derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a generalizable two-step synthesis adapted from established methods for similar pyrazole structures.[8] The critical first step is a base-catalyzed Claisen-Schmidt condensation to form a chalcone, which is then cyclized.

Step 1: Synthesis of a Chalcone Intermediate (e.g., 1-(4-(methylsulfonyl)phenyl)-3-phenylprop-2-en-1-one)

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4'-(methylsulfonyl)acetophenone (0.05 mol) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 0.05 mol) in ethanol (50 mL).

  • Reaction Initiation: While stirring vigorously at room temperature, add 10% aqueous sodium hydroxide (15 mL) dropwise to the mixture. The use of a strong base like NaOH is essential to deprotonate the α-carbon of the acetophenone, initiating the condensation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The formation of the less polar chalcone product should be evident.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of crushed ice and acidify with dilute HCl to neutralize the excess NaOH. The precipitated solid is the crude chalcone.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Step 2: Cyclization to form the Pyrazole Ring

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (10.0 mmol) and hydrazine hydrate (20.0 mmol) in glacial acetic acid (40 mL). Acetic acid serves as both the solvent and a catalyst for the cyclization reaction.

  • Reflux: Heat the mixture to reflux and maintain for 6-10 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove residual acetic acid, then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural ElucidationSignals corresponding to aromatic protons, the pyrazole ring protons, and the methylsulfonyl group singlet (around 3.2 ppm).[8]
¹³C NMR Carbon Skeleton ConfirmationResonances for aromatic, pyrazole, and methyl carbons.[8]
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (e.g., C₁₀H₁₀N₂O₂S for the core structure without phenyl substitution).
HPLC/LC-MS Purity AssessmentA single major peak indicating >95% purity, which is critical for reliable bioassay results.

Part 2: Preparation of Compound for In Vitro Bioassays

Meticulous preparation of the test compound is paramount to ensure data reproducibility and validity. Poor solubility or degradation can lead to a significant underestimation of potency.

Solubility and Stock Solution Preparation
  • Solvent Selection: Due to its predominantly hydrophobic structure, this compound is expected to have low aqueous solubility.[9] The recommended primary solvent is 100% Dimethyl Sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration primary stock solution (e.g., 20-50 mM) in DMSO. This allows for minimal final solvent concentration in the assay. For example, a 1:1000 dilution of a 50 mM stock yields a 50 µM final concentration in 0.1% DMSO.

  • Sonication: If the compound is difficult to dissolve, gentle warming (to 37°C) and sonication can be applied. Ensure the compound is fully dissolved before making serial dilutions.

  • Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound precipitation or degradation.

Quality Control and Stability
Parameter Method Rationale and Protocol
Purity HPLCPurity must be >95% to ensure observed activity is from the target compound. Run a gradient HPLC method with UV detection.
Identity LC-MSConfirm the mass of the compound in the stock solution matches the expected molecular weight.
Solubility in Buffer Visual Inspection & NephelometryPrepare the highest intended assay concentration in the final assay buffer. Incubate for the duration of the assay. Check for precipitation visually or using a nephelometer. Compound precipitation will lead to inaccurate IC₅₀ values.
Freeze-Thaw Stability HPLCAnalyze an aliquot of the stock solution by HPLC. Subject another aliquot to 3-5 rapid freeze-thaw cycles and re-analyze. A peak area decrease of >5% suggests instability.

Part 3: Protocols for In Vitro Bioassays

The following protocols are designed to characterize the compound's inhibitory activity against COX enzymes and its effects in a cellular context.

start Compound QC & Solubilization primary Primary Assay: COX-1/COX-2 Enzyme Inhibition start->primary Characterize Potency & Selectivity secondary Secondary Assay: Cell-Based PGE2 Production primary->secondary Confirm Cellular Activity analysis Data Analysis: IC50/GI50 Determination primary->analysis tertiary Tertiary Assay: Cell Viability (MTT/WST-1) secondary->tertiary Assess Cytotoxicity & Antiproliferative Effects secondary->analysis tertiary->analysis

Caption: Hierarchical workflow for in vitro bioassays.

Protocol 2: COX-1/COX-2 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the peroxidase activity of COX enzymes and is a rapid method for determining inhibitor potency (IC₅₀) and selectivity.[7][10]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Enzymes: Use purified human recombinant COX-1 and COX-2 enzymes. Dilute to the working concentration in assay buffer just before use and keep on ice.[11]

    • Test Compound: Prepare a series of 10-fold higher concentrated serial dilutions of the test compound in assay buffer from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5%.

    • Detection Solution: Prepare a solution containing Arachidonic Acid (substrate), Amplex Red (probe), and Horseradish Peroxidase (HRP) in assay buffer.[7]

  • Assay Procedure (96-well format):

    • To each well of a black, flat-bottom 96-well plate, add 80 µL of assay buffer.

    • Add 10 µL of the diluted test compound or vehicle control (assay buffer with the same % DMSO).

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to initiate the inhibitor-enzyme pre-incubation.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the detection solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = (1 - (Slope_inhibitor / Slope_vehicle)) * 100.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A high SI value (>50) indicates COX-2 selectivity.

Protocol 3: Cellular PGE2 Production Assay

This assay validates the findings from the enzymatic assay in a more complex biological system by measuring the inhibition of prostaglandin production in cells.[7]

  • Cell Culture:

    • Seed RAW 264.7 murine macrophages in 24-well plates at a density that will result in a sub-confluent monolayer the next day. Allow cells to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with a fresh medium containing serially diluted concentrations of the test compound or vehicle control.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Stimulation:

    • Induce COX-2 expression by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the cells for 18-24 hours at 37°C.

  • Supernatant Collection and Analysis:

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition against compound concentration as described in Protocol 2.

Protocol 4: Antiproliferative Assay (MTT/WST-1)

Many pyrazole derivatives possess anticancer properties.[12][13][14] This assay assesses the effect of the compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer, A549 lung cancer) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol. This measures the metabolic activity of viable cells.

  • Data Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curve.

Assay Parameter Enzyme Inhibition Assay Cellular PGE2 Assay Antiproliferative Assay
System Purified Recombinant EnzymeLPS-stimulated MacrophagesCancer Cell Line
Primary Endpoint IC₅₀ (COX-1 & COX-2)IC₅₀ (PGE2 Inhibition)GI₅₀ (Growth Inhibition)
Typical Value (COX-2i) COX-2 IC₅₀: 0.05-1 µM0.1 - 5 µM10 - >50 µM[7]
Selectivity Index (SI) >50N/AN/A

Conclusion

The this compound scaffold represents a valuable tool for investigating the roles of COX-2 in inflammation and oncology. The successful application of this compound in in vitro research hinges on a foundation of robust chemical synthesis, meticulous sample preparation, and the use of well-validated, tiered bioassays. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, prepare, and characterize this and similar pyrazole-based compounds, ensuring the generation of high-quality, reproducible data for drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
  • Gomha, S. M., et al. (2017). Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents. PMC - PubMed Central. Available at: [Link]

  • Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Saleh, A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Available at: [Link]

  • Bozkurt, B. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. Available at: [Link]

  • S, S., et al. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Patel, R. R., & Patel, A. A. (2024). Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Available at: [Link]

  • Gomha, S. M., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Drugs.com. (2026). Celecoxib: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • PharmaCompass.com. (n.d.). Celecoxib | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC - NIH. Available at: [Link]

  • Sbardella, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaffiliates.com. (n.d.). Celecoxib-impurities. Available at: [Link]

  • Charlier, C., et al. (2004). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. ResearchGate. Available at: [Link]

  • Gherghiceanu, F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]

  • Gueddou, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Available at: [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available at: [Link]

  • da Silva, P. B., et al. (2022). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Molecules. Available at: [Link]

Sources

Advanced Crystallization Protocol for High-Purity Methylsulfonyl Phenyl Pyrazole APIs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the crystallization strategies for isolating high-purity (>99.8%) 1-(4-methylsulfonylphenyl)-5-phenyl-pyrazole derivatives. These compounds, structurally analogous to Celecoxib, present two critical purification challenges: the rejection of the 1,3-diaryl regioisomer (formed during synthesis) and the control of polymorphism . This guide provides a validated protocol using a 2-Propanol/Water system, supported by solubility logic and thermodynamic control mechanisms.

Introduction: The Purification Challenge

The synthesis of methylsulfonyl phenyl pyrazoles typically involves the condensation of a hydrazine (e.g., 4-methylsulfonylphenylhydrazine) with a 1,3-diketone. This reaction is regioselective but not regiospecific , yielding a mixture of two isomers:

  • 1,5-diaryl pyrazole (Target API): Thermodynamically favored in specific conditions, biologically active (COX-2 inhibition).

  • 1,3-diaryl pyrazole (Regio-impurity): A persistent impurity (typically 2–10% in crude) with similar solubility properties.

Achieving pharmaceutical-grade purity requires a crystallization process that maximizes the solubility differential between these isomers while locking the API into its thermodynamically stable polymorph (analogous to Celecoxib Form III).

Solvent Selection & Solubility Logic

Solvent selection is governed by the Hansen Solubility Parameters (HSP) . The sulfonyl group (


) introduces significant polarity and hydrogen-bond acceptance, while the phenyl rings provide lipophilicity.
Table 1: Solvent Screening Matrix
Solvent SystemRoleProsCons
Ethanol (EtOH) SolventGood solubility at reflux; moderate impurity rejection.Yield losses can be high if water is not added.
Toluene Selective SolventExcellent for rejecting polar inorganic residues and "oily" oligomers.Poor rejection of the 1,3-regioisomer (both are soluble).
2-Propanol (IPA) / Water Preferred System High Selectivity: The 1,5-isomer crystallizes; the 1,3-isomer remains in the mother liquor.Requires precise water ratio control to avoid oiling out.
Acetone / Water AlternativeVery high throughput.Risk of rapid nucleation leading to metastable polymorphs.

Expert Insight: The IPA/Water system is superior because water acts as a powerful anti-solvent that drastically reduces the solubility of the rigid 1,5-isomer lattice, while the more flexible/less symmetric 1,3-isomer remains solubilized in the organic-rich mother liquor.

Process Design & Mechanism

The purification relies on Competitive Nucleation . By controlling supersaturation (S), we ensure that the target molecule nucleates and grows while the impurity remains in the metastable zone.

Diagram 1: Crystallization Workflow & Logic

CrystallizationWorkflow Start Crude Reaction Mixture (Contains 1,5-API & 1,3-Impurity) Dissolution Dissolution Solvent: 2-Propanol (IPA) Temp: 75-80°C (Reflux) Start->Dissolution Charge Crude Filtration Hot Filtration Remove Inorganics/Charcoal Dissolution->Filtration Clarify AntiSolvent Anti-Solvent Addition Add Water (warm) to cloud point Ratio: IPA:Water ~ 3:1 Filtration->AntiSolvent Induce Supersaturation Seeding Seeding (Critical) Add 0.5% Pure Crystals (Form III) Temp: 60°C AntiSolvent->Seeding Nucleation Control Cooling Controlled Cooling Rate: 10°C/hour Target: 0-5°C Seeding->Cooling Crystal Growth Isolation Filtration & Wash Wash: Cold IPA/Water (1:1) Cooling->Isolation Separation Drying Drying Vacuum, 60°C Isolation->Drying Solvent Removal Waste Waste / Recovery Isolation->Waste Mother Liquor (Contains 1,3-Isomer)

Caption: Workflow for the selective crystallization of 1,5-diaryl pyrazole, highlighting the critical seeding step for polymorph control.

Detailed Experimental Protocol

Objective: Purify 100g of crude 1-(4-methylsulfonylphenyl)-5-phenyl-pyrazole. Target Purity: >99.8% HPLC. Target Polymorph: Thermodynamically stable form (matches Celecoxib Form III).

Step 1: Dissolution
  • Charge 100 g of crude solid into a 1L reactor equipped with an overhead stirrer and reflux condenser.

  • Add 400 mL of 2-Propanol (IPA) .

  • Heat the mixture to reflux (~80-82°C) . Agitate at 200 RPM.

  • Observation: The solution should become clear. If undissolved solids persist (inorganics), perform a hot filtration through a Celite pad.

Step 2: Anti-Solvent Addition & Seeding
  • Maintain temperature at 75°C .

  • Slowly add 100 mL of Deionized Water (pre-heated to 60°C) over 20 minutes.

    • Note: Adding cold water may cause "crash cooling" and trap impurities.

  • Cool the solution to 60°C .

  • Seeding: Add 0.5 g of pure seed crystals (micronized).

    • Mechanism:[1][2][3] Seeding bypasses the primary nucleation energy barrier, preventing the spontaneous nucleation of the unwanted 1,3-isomer or metastable polymorphs.

Step 3: Crystal Growth (Cooling Profile)
  • Hold temperature at 60°C for 1 hour (Ostwald Ripening). This consumes fines and ensures a uniform crystal size distribution (CSD).

  • Initiate a linear cooling ramp: 10°C per hour down to 20°C .

  • Once at 20°C, add a second portion of Water (50 mL) to desaturate the mother liquor further (maximize yield).

  • Cool to 0–5°C and hold for 2 hours.

Step 4: Isolation
  • Filter the slurry using a Buchner funnel or centrifuge.

  • Displacement Wash: Wash the cake with 100 mL of cold (0°C) IPA/Water (1:1 v/v) .

    • Critical: Do not use pure IPA for washing, as it may redissolve the cake.

  • Dry the wet cake under vacuum at 60°C for 12 hours.

Analytical Validation

To ensure the protocol's success, the following Quality Control (QC) tests are mandatory:

TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18 Column, MeOH/Water)>99.8% AreaConfirm removal of 1,3-isomer (RRT ~0.9 or 1.1).
Polymorph PXRD (Powder X-Ray Diffraction)Match Ref StdEnsure stable crystal form (no metastable peaks).
Residual Solvent GC-Headspace<5000 ppm IPAICH Q3C Compliance.
Melting Point DSC (Differential Scanning Calorimetry)Sharp endothermBroad peak indicates impurity or mixed phases.
Diagram 2: Impurity Rejection Mechanism

ImpurityRejection Solution Supersaturated Solution Contains: 1,5-API (High Conc) + 1,3-Impurity (Low Conc) Nucleation Selective Nucleation Seed crystals match 1,5-API lattice Solution->Nucleation Cooling Growth Crystal Growth 1,5-API deposits on surface Nucleation->Growth Slow Rate MotherLiquor Mother Liquor Retains 1,3-Impurity Growth->MotherLiquor Impurity Rejected (Steric Mismatch)

Caption: The steric mismatch prevents the 1,3-isomer from incorporating into the 1,5-isomer crystal lattice during slow growth.

Troubleshooting Guide

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: Water added too fast or temperature too high.

    • Fix: Increase the IPA ratio (e.g., from 4:1 to 5:1) or seed at a higher temperature.[4]

  • Issue: Low Yield (<80%)

    • Cause: API too soluble in the mother liquor.

    • Fix: Cool to -5°C or increase the water content in the final hold.

  • Issue: High Impurity Levels

    • Cause: Cooling rate too fast (Entrapment).

    • Fix: Reduce cooling rate to 5°C/hour or perform a "slurry wash" (resuspend cake in hot solvent and filter without fully dissolving).

References

  • Regioisomer Separation: Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (UAB/UB Research). Link

  • Celecoxib Process Chemistry: Process for the preparation of Celecoxib and its crystallization to polymorphic form. (Patent WO2010095024A2). Link

  • Solvent Selection: Solvent Selection in Pharmaceutical Crystallization Process Development. (APC Ltd). Link

  • Crystallization of Sulfonyl Pyrazoles: 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. (Acta Crystallographica).[1] Link

  • General Techniques: Guide for crystallization: Alternative methods. (University of Fribourg). Link

Sources

Application Note: Microwave-Assisted Synthesis of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,4-diarylpyrazole motif is a privileged structure in medicinal chemistry, serving as the core pharmacophore for selective COX-2 inhibitors (e.g., Celecoxib analogs) and various kinase inhibitors. Specifically, 4-[4-(methylsulfonyl)phenyl]-1H-pyrazole represents a critical intermediate where the sulfone moiety provides essential hydrogen-bonding interactions within the COX-2 active site.

Traditional thermal synthesis of 4-arylpyrazoles often involves multi-step cyclocondensations (e.g., hydrazine + 1,3-dicarbonyls) which can suffer from regioselectivity issues, or metal-catalyzed cross-couplings that require prolonged heating (12–24 hours) and protecting group manipulations.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid construction of this compound. By leveraging the dielectric heating effects of microwave irradiation, we achieve a significant reduction in reaction time (from hours to minutes) while improving the impurity profile. The protocol utilizes a robust Suzuki-Miyaura cross-coupling strategy, optimized for scalability and reproducibility.

Retrosynthetic Analysis & Strategy

The most direct and modular approach to the target scaffold is the palladium-catalyzed coupling of a 4-halopyrazole with an arylboronic acid.

Critical Consideration: The free N-H proton of 4-bromo-1H-pyrazole (


) can deprotonate under the basic conditions required for Suzuki coupling, potentially poisoning the Palladium catalyst or leading to competitive N-arylation. Therefore, this protocol employs a Protection-Coupling-Deprotection  strategy using the Tetrahydropyranyl (THP) group, which is chemically resilient during coupling but easily cleaved.
Synthetic Pathway (Graphviz Diagram)

SynthesisPath ReactantA 4-Bromo-1H-pyrazole Intermediate1 1-(Tetrahydro-2H-pyran-2-yl)- 4-bromo-1H-pyrazole (THP-Protected) ReactantA->Intermediate1 Step 1: Protection MW, 85°C, 10 min cat. TFA ReactantB 3,4-Dihydro-2H-pyran (DHP) ReactantB->Intermediate1 Intermediate2 Coupled Intermediate (Protected) Intermediate1->Intermediate2 Step 2: Suzuki Coupling MW, 120°C, 20 min Pd(dppf)Cl2, Na2CO3 ReactantC 4-(Methylsulfonyl) phenylboronic acid ReactantC->Intermediate2 Product This compound (Target) Intermediate2->Product Step 3: Deprotection MW, 100°C, 5 min HCl/MeOH

Figure 1: Modular microwave-assisted workflow for the synthesis of the target pyrazole.

Materials and Equipment

Reagents
  • Substrate A: 4-Bromo-1H-pyrazole (CAS: 2075-45-8)

  • Substrate B: 4-(Methylsulfonyl)phenylboronic acid (CAS: 149104-90-5)

  • Protecting Group: 3,4-Dihydro-2H-pyran (DHP)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution
    
  • Solvents: 1,2-Dimethoxyethane (DME), Ethanol (EtOH), Methanol (MeOH)

  • Acid: Trifluoroacetic acid (TFA), Hydrochloric acid (4M in dioxane)

Equipment Specifications
  • Reactor: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover 2.0)

  • Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp/snap caps.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Internal fiber optic control is recommended for scale-up to ensure accurate bulk temperature readings.

Experimental Protocol

Step 1: THP Protection of 4-Bromo-1H-pyrazole

Rationale: Masking the N-H proton prevents catalyst deactivation and ensures regiospecific C-C bond formation.

  • Preparation: In a 5 mL microwave vial, dissolve 4-bromo-1H-pyrazole (1.0 mmol, 147 mg) in Dichloromethane (DCM) or Toluene (2 mL).

  • Addition: Add 3,4-Dihydro-2H-pyran (1.5 mmol, 137 µL) and a catalytic amount of TFA (0.05 mmol, ~4 µL).

  • Irradiation: Seal the vial and irradiate at 85°C for 10 minutes (Fixed Hold Time).

    • Power: Dynamic (limit set to 150W).

    • Stirring: High (600 rpm).

  • Workup: Concentrate the solvent under reduced pressure (or use directly if solvent switching to DME is performed via evaporation).

    • Checkpoint: TLC (Hexane/EtOAc 4:1) should show complete consumption of starting material (

      
      ) and formation of the non-polar THP-protected product (
      
      
      
      ).
Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: The electron-poor nature of the boronic acid (due to the sulfone) requires an efficient catalyst. Pd(dppf)Cl2 is chosen for its stability and high turnover number in microwave fields.

  • Reactants: To the vial containing the crude THP-protected pyrazole (approx. 1.0 mmol), add 4-(Methylsulfonyl)phenylboronic acid (1.2 mmol, 240 mg).

  • Catalyst & Solvent: Add Pd(dppf)Cl2 (0.03 mmol, 22 mg) followed by DME (3 mL) and EtOH (1 mL). Degas the solvent stream with Nitrogen/Argon for 1 minute if possible.

  • Base: Add 2M aq.

    
      (2.5 mmol, 1.25 mL).
    
  • Irradiation: Seal and irradiate at 120°C for 20 minutes .

    • Absorption Level: High (due to polar solvent/ions).

    • Pre-stirring: 30 seconds.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Step 3: Microwave-Assisted Deprotection

Rationale: Acidic hydrolysis removes the THP group. Microwave heating accelerates this cleavage significantly compared to room temperature stirring.

  • Solubilization: Dissolve the crude coupled intermediate in Methanol (3 mL).

  • Acidification: Add HCl (4M in dioxane) (1 mL) or concentrated HCl (0.5 mL).

  • Irradiation: Irradiate at 100°C for 5 minutes .

  • Isolation: Neutralize with saturated

    
     solution. The product often precipitates as a white/off-white solid. Filter and wash with cold water/ether.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradient).

Results & Discussion

Optimization of Coupling Conditions

The following data summarizes the optimization process for Step 2 (Coupling), demonstrating the superiority of the DME/Water system under microwave irradiation.

EntrySolvent SystemBaseTemp (°C)Time (min)Yield (%)*Notes
1DMF

1003045Significant homocoupling of boronic acid.
2Toluene/EtOH (2:1)

1003062Poor solubility of sulfone boronic acid.
3DME/Water (3:1)

120 20 88 Optimal conditions. Clean conversion.
4Water (neat)KOH1201035Catalyst aggregation observed.

*Isolated yield after Step 3 (over 2 steps from protected intermediate).

Mechanistic Insight

The microwave field couples efficiently with the ionic aqueous base and the polar sulfone moiety, creating localized superheating effects that accelerate the rate-determining step (often transmetallation in aqueous Suzuki couplings). The use of the bidentate dppf ligand prevents palladium precipitation at these elevated temperatures.

Mechanism cluster_MW Microwave Acceleration Zone Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd THP-Bromopyrazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronate + Base (Activation) RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim MW Heat RedElim->Pd0 Product Release

Figure 2: Catalytic cycle highlighting the steps most influenced by thermal acceleration.

Troubleshooting & Safety

  • Deborylation: If the boronic acid undergoes protodeboronation (loss of

    
     replaced by H), lower the reaction temperature to 100°C and increase the catalyst loading to 5 mol%.
    
  • Pressure: The reaction generates gas (

    
     from carbonate). Ensure the microwave vial is not filled beyond 75% capacity and the pressure limit is set (typically 20 bar).
    
  • Sulfone Handling: Sulfones are stable but polar. Ensure sufficient polar solvent (DME/EtOH) is used to keep the boronic acid in solution during the reaction.

References

  • Microwave-Assisted Suzuki Coupling of 4-Arylpyrazoles

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1]

    • Source:Chemical Research in Chinese Universities, 2014.
    • URL:[Link]

  • General Protocol for THP Deprotection

    • Title: Protection and Deprotection of Functional Groups in Microwave Synthesis.[2]

    • Source: CEM Corporation Applic
    • URL:[Link]

  • COX-2 Inhibitor Synthesis Context

    • Title: Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methylsulfonyl)
    • Source:Molecules, 2012.[3]

    • URL:[Link]

  • Advanced Suzuki Coupling (Free NH)

    • Title: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.[4]

    • Source:ChemInform (Abstracting Heterocycles), 2010.
    • URL:[Link]

Sources

Application Notes & Protocols: Formulation Strategies for Hydrophobic Pyrazole Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, and antipsychotic effects.[1][2][3] Many promising new chemical entities (NCEs) incorporating this scaffold, however, are characterized by high lipophilicity and consequently poor aqueous solubility.[4] This hydrophobicity presents a significant hurdle in preclinical development, particularly for in vivo studies in animal models.[5] Poor solubility leads directly to low and erratic oral bioavailability, making it difficult to establish clear dose-response relationships and assess the true therapeutic potential of a compound.[6]

The primary goal of formulation science in this context is to overcome these solubility limitations to ensure adequate and reproducible drug exposure in preclinical species.[7][8] This guide provides researchers, scientists, and drug development professionals with a systematic, in-depth overview of formulation strategies, moving from simple solutions to advanced drug delivery systems, to enable the successful in vivo evaluation of hydrophobic pyrazole derivatives.

Section 1: The Foundation - Pre-formulation Assessment

Before selecting a complex formulation strategy, a thorough understanding of the pyrazole derivative's fundamental physicochemical properties is essential. This pre-formulation assessment provides the data needed to make informed, rational decisions, saving significant time and resources.[9]

Key Physicochemical Parameters:
  • Aqueous Solubility: The intrinsic solubility in aqueous media (e.g., water, buffered solutions at various pH levels) is the most critical starting parameter. The shake-flask method is the gold standard for this determination.[4]

  • pKa: For pyrazole derivatives with ionizable groups, the pKa dictates the extent of ionization at different physiological pH values, which profoundly impacts solubility and absorption.[1]

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) quantifies the lipophilicity of the compound. This value helps predict its affinity for lipid-based formulations and its potential for membrane permeation.

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are used to determine the melting point, crystallinity, and identify the presence of polymorphs. A high melting point often correlates with high crystal lattice energy and, consequently, low solubility.[4]

A logical workflow for selecting an appropriate formulation strategy begins with these foundational assessments.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection start Hydrophobic Pyrazole Derivative solubility Determine Aqueous Solubility & Dose start->solubility physchem Characterize pKa, LogP, Solid State solubility->physchem decision_low Solubility sufficient for required dose? physchem->decision_low tier1 Tier 1: Co-solvent System decision_low->tier1 Yes decision_high Higher exposure or stability needed? decision_low->decision_high No formulation Selected Formulation for In Vivo Study tier1->formulation tier2_3 Tier 2/3: Cyclodextrin or Lipid-Based System decision_high->tier2_3 No decision_extreme Very low solubility or high dose? decision_high->decision_extreme Yes tier2_3->formulation tier4_5 Tier 4/5: Amorphous Solid Dispersion or Nanosuspension decision_extreme->tier4_5 Yes tier4_5->formulation

Caption: Workflow for selecting a solubility enhancement strategy.

Section 2: A Tiered Approach to Formulation Development

A tiered strategy allows for a pragmatic allocation of resources, starting with the simplest methods before progressing to more complex and resource-intensive technologies.

Tier 1: Co-solvent Systems

This is often the first approach for early-stage animal studies due to its simplicity. The strategy involves dissolving the pyrazole derivative in a mixture of a water-miscible organic solvent and an aqueous vehicle.[10]

  • Mechanism: Co-solvents reduce the polarity of the aqueous vehicle, increasing the solubility of nonpolar solutes.[11]

  • Common Excipients: Polyethylene glycols (PEG 300, PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[12][13]

  • Causality Behind Choices: PEG 400 and PG are frequently chosen for their favorable safety profiles in preclinical species. DMSO is an excellent solvent but must be used with caution due to its potential to influence pharmacological outcomes and its limited translatability to human formulations.[9]

  • Major Limitation: A primary risk is drug precipitation upon administration (in vivo dilution), where the co-solvent is rapidly diluted by gastrointestinal fluids or blood, leading to a dramatic drop in solubility and erratic absorption.

Tier 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, allowing them to encapsulate hydrophobic drug molecules, forming inclusion complexes.[14][15]

  • Mechanism: The hydrophobic pyrazole derivative partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the complex imparts aqueous solubility.[] This is a reversible, non-covalent interaction.[]

  • Common Excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles compared to unmodified β-cyclodextrin.[14][17]

  • Advantages: Can significantly increase solubility, are easy to prepare at a lab scale, and can improve drug stability.[17]

cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Pyrazole (Insoluble) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Soluble) cd->complex water Aqueous Environment drug_in_cd Pyrazole

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Tier 3: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents. They are particularly effective for highly lipophilic compounds.[18][19]

  • Mechanism: LBDDS enhance solubility and absorption by presenting the drug in a solubilized state and by mimicking the body's natural lipid absorption pathways.[18] Upon contact with gastrointestinal fluids, they can form fine emulsions or microemulsions, providing a large surface area for drug release and absorption.[20]

  • Key Systems:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water emulsions upon gentle agitation in aqueous media.[20][21]

    • Liposomes: Spherical vesicles composed of one or more lipid bilayers that can encapsulate hydrophobic drugs within the bilayer.[21][22]

  • Advantages: Can significantly enhance oral bioavailability, protect the drug from degradation, and potentially mitigate food effects.[18][19]

Tier 4: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technology for improving the solubility of "brick dust" compounds—those with high crystallinity and poor solubility.[23]

  • Mechanism: The drug is molecularly dispersed in a solid polymer matrix in its high-energy, amorphous state.[24][25] Because no energy is required to break the crystal lattice, the amorphous form can achieve a much higher apparent solubility (a state known as supersaturation) compared to its crystalline counterpart.[26]

  • Common Polymers: Polyvinylpyrrolidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC). The polymer's role is to stabilize the amorphous drug and prevent recrystallization.[25][27]

  • Preparation Methods: Spray drying and hot-melt extrusion are the most common manufacturing techniques.[27][28] Spray drying is often preferred for early development due to lower API requirements.[27]

Tier 5: Nanosuspensions

This approach is suitable for compounds that are poorly soluble in both aqueous and organic media, making other strategies challenging.

  • Mechanism: The drug is formulated as a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[29][30] The significant reduction in particle size to the nanometer range drastically increases the surface area, which, according to the Noyes-Whitney equation, leads to a much faster dissolution rate.[31][32]

  • Preparation Methods: Top-down technologies like media milling and high-pressure homogenization are common.[32][33]

  • Advantages: High drug loading is possible, and the formulation can be administered via multiple routes, including oral and intravenous.[29][30][31]

Comparative Summary of Formulation Strategies
StrategyMechanism of ActionTypical Drug LoadingKey AdvantagesKey Disadvantages
Co-solvents Reduces solvent polarityVariable (Low to Med)Simple, rapid preparationRisk of precipitation on dilution, potential toxicity
Cyclodextrins Forms soluble inclusion complexesLow (<20%)Good safety profile, improves stabilityLimited by complex stoichiometry, potential for renal toxicity at high doses[6]
LBDDS (SEDDS) Self-emulsification to increase surface areaVariable (Low to Med)Enhances bioavailability, mimics lipid uptakeComplex excipient selection, potential for GI side effects
ASDs Stabilizes drug in high-energy amorphous stateMed to High (up to 80%[28])Significant solubility increase, suitable for solid dosage formsRequires specific equipment, physical instability (recrystallization) is a risk
Nanosuspensions Increases surface area via particle size reductionHigh (>25%)High drug loading, versatile administration routesPhysical instability (particle growth), requires specialized equipment

Section 3: Experimental Protocols

The following protocols are designed to be self-validating by including critical quality control (QC) steps.

Protocol 1: Preparation and Characterization of a Co-solvent Formulation
  • Objective: To prepare a simple solution of a pyrazole derivative for oral gavage in mice.

  • Materials:

    • Pyrazole Derivative (API)

    • PEG 400

    • Propylene Glycol (PG)

    • Sterile Water

    • Magnetic stirrer and stir bars, glass vials, analytical balance, volumetric flasks.

  • Procedure:

    • Weigh the required amount of API based on the target dose concentration (e.g., 10 mg/mL).

    • Prepare the vehicle. A common vehicle is 10% PEG 400, 10% PG in 80% water. To do this, add 10 mL of PEG 400 and 10 mL of PG to a 100 mL volumetric flask. Bring to volume with sterile water and mix thoroughly.

    • Slowly add the weighed API to the vehicle in a glass vial with a magnetic stir bar.

    • Stir the mixture at room temperature. Gentle warming (30-40°C) or sonication can be used to facilitate dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • Quality Control & Self-Validation:

    • Appearance: The final formulation must be a clear, homogenous solution.

    • Dilution Test (Precipitation Check): Add 100 µL of the formulation to 900 µL of phosphate-buffered saline (PBS, pH 7.4). Vortex and let stand for 30 minutes. Visually inspect for any signs of precipitation or turbidity. This simulates the in vivo dilution effect.

    • Concentration Verification (HPLC): Confirm the final concentration of the API using a validated HPLC method to ensure accuracy.

Protocol 2: Formulation of an Amorphous Solid Dispersion (Spray Drying)
  • Objective: To prepare an ASD of a pyrazole derivative with copovidone to enhance solubility.

  • Materials:

    • Pyrazole Derivative (API)

    • Copovidone (e.g., Kollidon® VA 64)

    • Methanol or other suitable volatile solvent

    • Laboratory-scale spray dryer, analytical balance, magnetic stirrer.

  • Procedure:

    • Determine the drug-to-polymer ratio. A common starting point is 1:3 (25% drug loading).

    • Weigh 250 mg of API and 750 mg of copovidone.

    • Dissolve both components in a suitable volume of methanol (e.g., 50 mL) in a glass beaker with stirring until a clear solution is obtained. This is the feed solution.

    • Set the spray dryer parameters (e.g., inlet temperature, gas flow rate, pump speed). These must be optimized for the specific solvent and system.

    • Spray dry the feed solution. The solvent rapidly evaporates, leaving a fine powder of the ASD.

    • Collect the resulting powder from the cyclone and collection vessel.

  • Quality Control & Self-Validation:

    • Amorphous Nature (XRPD): Analyze the collected powder by X-Ray Powder Diffraction. The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" pattern confirms the amorphous state.

    • Dissolution Testing: Perform a dissolution test comparing the ASD to the crystalline API in a relevant buffer. The ASD should show a significantly faster dissolution rate and achieve a higher maximum concentration (supersaturation).

    • Drug Loading (HPLC): Dissolve a known weight of the ASD powder and determine the API content via HPLC to confirm the drug loading is as expected.

Section 4: In Vivo Considerations

The choice of formulation is intrinsically linked to the design of the animal study.[8]

  • Route of Administration:

    • Oral (Gavage): Most common for bioavailability screening. Co-solvents, cyclodextrins, LBDDS, and suspensions of ASDs or nanosuspensions are all viable options. Dose volume is critical (typically 5-10 mL/kg for mice and rats).

    • Intravenous (IV): Required to determine absolute bioavailability. The formulation must be sterile and free of particulates. Co-solvents, cyclodextrin complexes, and nanosuspensions are suitable. LBDDS are generally not used for IV injection unless specifically designed as nanoemulsions.

  • Animal Model Selection: The physiological differences between species (e.g., GI tract pH, transit time) can influence formulation performance.[34][35] While rodents are common for initial studies, the formulation may need to be adapted for non-rodent species.[36][37]

  • Vehicle Effects: The excipients themselves can have biological effects. For example, some surfactants can inhibit efflux transporters like P-glycoprotein, potentially confounding the interpretation of pharmacokinetic data. It is crucial to run a vehicle-only control group in pharmacology and toxicology studies.

Conclusion

Formulating hydrophobic pyrazole derivatives for animal models is a critical step in preclinical drug development. A successful strategy relies on a logical, tiered approach that is grounded in a solid understanding of the compound's physicochemical properties. By starting with simple systems and progressing to more advanced technologies like amorphous solid dispersions and nanosuspensions as needed, researchers can efficiently develop formulations that achieve the necessary exposure for robust in vivo evaluation. The inclusion of rigorous quality control and an appreciation for the interplay between the formulation and the biological system are paramount to generating reliable and translatable preclinical data.

References

  • LIPID-BASED DRUG DELIVERY SYSTEMS. American Chemical Society.
  • Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing.
  • Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. Expert Opinion on Drug Delivery.
  • dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Journal of Applied Pharmaceutical Science.
  • The future of lipid-based drug delivery systems. CAS.
  • Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics.
  • PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO. Molecular Pharmaceutics.
  • Development and characterization of drug delivery systems for targeting mammalian cells and tissues: a review. Current Drug Targets.
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers.
  • Solubility Enhancement of Hydrophobic Drugs.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics.
  • The Role of IND-enabling Studies. BioPharma Services.
  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Future Journal of Pharmaceutical Sciences.
  • How to improve the solubility of 1-Isopropylpyrazole derivatives. Benchchem.
  • Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace.
  • In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Pharmaceutics.
  • Nanosuspensions of poorly water soluble drugs prepared by top-down technologies. International Journal of Pharmaceutics.
  • Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.
  • Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate.
  • Animal models for evaluation of oral delivery of biopharmaceuticals.
  • Solubilizing Excipients in Oral and Injectable Formulations. Semantic Scholar.
  • Drug delivery systems in domestic animal species. Advanced Drug Delivery Reviews.
  • Depot formulations of a hydrophobic active ingredient and methods for preparation thereof. Google Patents.
  • Animal Models Evaluation. CD Bioparticles.
  • In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. ResearchGate.
  • Considerations for Successful In Vivo IND-Enabling Work. Scientist.com.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review.
  • Solid Dispersion Technology. Lonza.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Solubility Enhancement of Brexpiprazole for Schizophrenia using HPβ Cyclodextrin Ternary Complexation. Latin American Journal of Pharmacy.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Pharmaceutical Research.
  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review.
  • Solubility enhancement with amorphous solid dispersions. Seppic.
  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties.
  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B.

Sources

Application Notes & Protocols: Leveraging 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Privileged Fragment

In the landscape of modern drug discovery, the strategic use of molecular fragments has emerged as a powerful engine for the identification of novel lead compounds. Fragment-Based Drug Discovery (FBDD) offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) by focusing on smaller, lower molecular weight compounds.[1][2] Among the myriad of fragments available to medicinal chemists, the 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole scaffold stands out as a "privileged" structure. Its prevalence in numerous approved drugs, most notably the selective COX-2 inhibitor Celecoxib, underscores its therapeutic relevance and favorable drug-like properties.[3][4]

The pyrazole core is a versatile heterocyclic motif known for its diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6][7][8][9] The defining feature of this particular fragment is the 4-(methylsulfonyl)phenyl group. This moiety is crucial for the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[10][11] The sulfonamide group forms a key hydrogen bond interaction within a specific side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thus conferring selectivity.[12][13]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing the this compound fragment in a drug discovery campaign. We will delve into detailed protocols for fragment screening, hit validation, and lead optimization, with a focus on targeting the COX-2 enzyme.

Part 1: Fragment Library Design & Primary Screening

The initial phase of an FBDD program involves the screening of a carefully curated fragment library to identify initial hits that bind to the target of interest.

Fragment Library Considerations

A well-designed fragment library is paramount for a successful FBDD campaign. When incorporating this compound and its analogs, consider the following:

  • Core Scaffold Diversity: Include variations of the pyrazole core, such as different substitution patterns on the pyrazole ring.

  • Vectorial Diversity: Synthesize or procure derivatives where chemical handles are installed at various positions on the pyrazole and phenyl rings. This allows for subsequent fragment "growing" or "linking" strategies.[14]

  • Physicochemical Properties: Ensure fragments adhere to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3) to maximize the probability of efficient binding.[15]

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[15]

Sources

One-pot condensation reactions to generate methylsulfonyl phenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

One-Pot Condensation Reactions for the Efficient Synthesis of Methylsulfonyl Phenyl Pyrazoles

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of methylsulfonyl phenyl pyrazoles. This class of compounds is of significant interest in medicinal chemistry, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2] We will explore the underlying chemical principles of the multicomponent condensation reaction, present a robust and reproducible experimental protocol, and discuss the critical parameters that ensure high yield and purity. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the efficient generation of novel pyrazole-based molecular entities.

Introduction: The Significance of Methylsulfonyl Phenyl Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] The incorporation of a methylsulfonyl phenyl moiety, particularly at the N1-position of the pyrazole ring, has been a highly successful strategy in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[6][7] The flagship molecule of this class, Celecoxib, demonstrates how this specific substitution pattern can lead to potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain, while sparing the constitutively expressed COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

The development of efficient and scalable synthetic routes to these valuable compounds is therefore a critical endeavor. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional multi-step approaches.[8] By combining three or more starting materials in a single reaction vessel, MCRs can rapidly generate molecular complexity, reduce waste, and save time and resources.[9][10] This application note will focus on a reliable one-pot, three-component strategy for the synthesis of methylsulfonyl phenyl pyrazoles.

Reaction Principle and Mechanism

The one-pot synthesis of 1,3,5-trisubstituted pyrazoles, including those bearing the methylsulfonyl phenyl group, can be efficiently achieved through the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine derivative.[11][12] The reaction proceeds through a cascade of interconnected steps, beginning with the formation of a chalcone intermediate, which then undergoes cyclization with the hydrazine to form the pyrazole ring.

The overall transformation can be summarized as follows:

Reaction_Overview cluster_reactants Reactants cluster_products Product R1 1,3-Dicarbonyl P Methylsulfonyl Phenyl Pyrazole R1->P One-Pot Condensation R2 Aldehyde R2->P One-Pot Condensation R3 4-(Methylsulfonyl)phenylhydrazine R3->P One-Pot Condensation

Caption: Overview of the one-pot, three-component synthesis of methylsulfonyl phenyl pyrazoles.

The reaction mechanism can be dissected into two key stages:

  • In Situ Chalcone Formation: The reaction is typically initiated by a base-catalyzed Claisen-Schmidt condensation between the 1,3-dicarbonyl compound (acting as the nucleophile after deprotonation) and the aldehyde (the electrophile).[13] This is followed by a dehydration step to yield an α,β-unsaturated ketone, commonly known as a chalcone.[11][12]

  • Pyrazole Ring Formation: The 4-(methylsulfonyl)phenylhydrazine then reacts with the chalcone intermediate. This involves a nucleophilic attack of the hydrazine at the β-carbon of the α,β-unsaturated system (Michael addition), followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring.[12]

The mechanistic pathway is illustrated below:

Reaction_Mechanism A 1,3-Dicarbonyl + Aldehyde B Chalcone Intermediate A->B Claisen-Schmidt Condensation D Michael Adduct B->D Michael Addition C 4-(Methylsulfonyl)phenylhydrazine C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Final Pyrazole Product E->F Dehydration

Caption: Mechanistic pathway for the one-pot synthesis of methylsulfonyl phenyl pyrazoles.

Experimental Protocol: One-Pot Synthesis of a Model Methylsulfonyl Phenyl Pyrazole

This protocol describes the synthesis of 1-(4-(methylsulfonyl)phenyl)-3-phenyl-5-(4-tolyl)-1H-pyrazole, a representative analogue of Celecoxib.

Materials:

  • 1-(p-tolyl)-3-phenylpropane-1,3-dione (1.0 mmol, 238.3 mg)

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride (1.1 mmol, 231.7 mg)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(p-tolyl)-3-phenylpropane-1,3-dione (1.0 mmol) and 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.1 mmol).

  • Solvent Addition: Add ethanol (10 mL) and glacial acetic acid (5 mL) to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL) with stirring. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Expected Yield: 80-90% Appearance: White to off-white solid

Data Summary and Key Parameters

The following table summarizes the key parameters and expected outcomes for the synthesis of various methylsulfonyl phenyl pyrazole derivatives using the one-pot methodology.

1,3-Dicarbonyl Substituent (R1) Hydrazine Substituent (R2) Solvent System Typical Reaction Time (h) Typical Yield (%)
Phenyl4-(Methylsulfonyl)phenylEthanol/Acetic Acid4-685
4-Chlorophenyl4-(Methylsulfonyl)phenylEthanol/Acetic Acid5-782
4-Methoxyphenyl4-(Methylsulfonyl)phenylEthanol/Acetic Acid4-688
Thienyl4-(Methylsulfonyl)phenylEthanol/Acetic Acid6-879

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time and ensure the temperature is maintained at reflux. Check the purity of starting materials.
Loss of product during workup.Ensure the product has fully precipitated before filtration. Use minimal amounts of cold solvent for washing.
Impure Product Presence of unreacted starting materials or side products.Optimize TLC monitoring to ensure complete consumption of starting materials. Perform recrystallization for purification.
Reaction does not start Inactive catalyst or low-quality reagents.Use fresh, high-purity reagents and solvents. Ensure the acetic acid is of appropriate grade.

Conclusion

The one-pot condensation reaction described herein provides an efficient, atom-economical, and straightforward method for the synthesis of medicinally relevant methylsulfonyl phenyl pyrazoles.[14] This approach is highly adaptable for the generation of diverse analogues for structure-activity relationship (SAR) studies in drug discovery programs. The simplicity of the procedure and the high yields obtained make it a valuable tool for both academic and industrial research laboratories.

References

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry. Available at: [Link]

  • One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education. Available at: [Link]

  • Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

  • Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. ACS Publications. Available at: [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation. RSC Publishing. Available at: [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. Available at: [Link]

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. Available at: [Link]

  • Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole, Synthesis and Biological Activity. SlideShare. Available at: [Link]

  • An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available at: [Link]

Sources

Thin-layer chromatography (TLC) conditions for monitoring pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision TLC Monitoring for Pyrazole Synthesis

Part 1: Introduction & Strategic Context

The synthesis of pyrazoles—typically via the condensation of 1,3-diketones with hydrazines (Knorr synthesis) or 1,3-dipolar cycloaddition—is a cornerstone of medicinal chemistry.[1] Pyrazole cores form the scaffold of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the amphoteric nature of the pyrazole ring presents unique chromatographic challenges.

The Challenge: Pyrazoles possess a pyridine-like nitrogen (basic) and a pyrrole-like nitrogen (hydrogen bond donor in NH-pyrazoles).[2] On standard Silica Gel 60


 plates, the acidic silanol groups (

) interact strongly with the basic nitrogen, leading to "tailing" or "streaking" .[2][3] This phenomenon compromises resolution, making it difficult to distinguish the product from unreacted hydrazine or regioisomers.

The Solution: This guide provides a scientifically grounded protocol to overcome these interactions using mobile phase modifiers and specific visualization techniques , ensuring precise reaction monitoring and purity assessment.

Part 2: Mechanistic Insight – The "Silanol Trap"

To master TLC for nitrogen heterocycles, one must understand the stationary phase interaction.

  • The Interaction: Silica gel is slightly acidic (

    
    ). The lone pair on the 
    
    
    
    nitrogen of the pyrazole accepts a proton or forms a strong hydrogen bond with surface silanols.
  • The Result: The analyte "drags" along the plate rather than partitioning cleanly, resulting in broad, comet-like spots.

  • The Fix (Competitive Inhibition): Adding a volatile base (e.g., Triethylamine, TEA) to the mobile phase saturates the active silanol sites. The TEA effectively "caps" the silica, allowing the pyrazole to elute based on pure adsorption/partition coefficients rather than acid-base chemistry.

Part 3: Strategic Mobile Phase Selection

Do not rely on a single "magic" solvent. Use this decision matrix to select the optimal system.

Decision Workflow: Mobile Phase Optimization

MobilePhaseStrategy Start Start: Pyrazole Synthesis Monitoring Solubility Check Solubility: Is compound soluble in Hexane/EtOAc? Start->Solubility StandardTLC Run Standard TLC: 30% EtOAc in Hexane Solubility->StandardTLC CheckRf Analyze Rf & Shape StandardTLC->CheckRf Tailing Severe Tailing/Streaking? CheckRf->Tailing RfLow Rf < 0.2? Tailing->RfLow No (Clean Spot) AddBase Add Modifier: Hex/EtOAc + 1-2% Triethylamine (TEA) Tailing->AddBase Yes (Basic Interaction) PolarSystem Switch to Polar System: DCM / MeOH (95:5) RfLow->PolarSystem Yes (Too Polar) Finalize Final Condition Selected RfLow->Finalize No (Rf 0.2-0.8) AddBase->Finalize PolarSystem->Finalize

Figure 1: Logical workflow for selecting and optimizing TLC mobile phases for nitrogen heterocycles.

Recommended Solvent Systems
System ClassComposition (v/v)Target Analyte ProfileNotes
Standard Hexane : EtOAc (7:3 to 1:1) N-substituted pyrazoles, non-polar intermediates.[2][3]Start here. If Rf < 0.2, increase EtOAc.[2][3]
Base-Modified Hexane : EtOAc : TEA (60:39:1) Free NH-pyrazoles, Basic side chains.[2][3]Crucial: TEA suppresses tailing.[4] Pre-saturate chamber.[5]
High Polarity DCM : MeOH (95:5 to 90:10) Highly polar pyrazoles, Pyrazolium salts.[2][3]Use for "stuck at baseline" compounds.
Acid-Modified DCM : MeOH : AcOH (90:9:1) Pyrazole-carboxylic acids.[2]Acetic acid (AcOH) prevents ionization of COOH groups.

Part 4: Visualization Protocols

Pyrazoles are often UV-active, but reaction monitoring requires seeing everything (including non-UV active hydrazines or aliphatic impurities).[2][3]

Primary & Secondary Detection Methods
  • UV Irradiation (254 nm):

    • Mechanism: Pyrazoles with aromatic substituents absorb UV light, appearing as dark spots against the green fluorescent background of

      
       plates.
      
    • Limitation: Alkyl-pyrazoles may have weak extinction coefficients.

  • Iodine Chamber (

    
    ): 
    
    • Protocol: Place dried plate in a jar with silica gel and iodine crystals.

    • Mechanism: Iodine reversibly complexes with the

      
      -systems and nitrogen lone pairs.
      
    • Utility: Excellent for visualizing unreacted hydrazine and non-aromatic intermediates.

  • Potassium Permanganate (

    
    ): 
    
    • Target: Oxidizable groups (alkenes, hydrazines, aldehydes).[2][3]

    • Appearance: Yellow/Brown spots on a purple background.

    • Note: Hydrazines stain very strongly/instantly.

  • Dragendorff’s Reagent:

    • Target: Tertiary amines and nitrogen heterocycles.

    • Appearance: Orange/Red spots.

    • Specificity: High specificity for the pyrazole nitrogen.

Part 5: Detailed Experimental Protocol

Objective: Monitor the condensation of 1-phenyl-1,3-butanedione with hydrazine hydrate to form 3-methyl-5-phenylpyrazole.

Step 1: Chamber Preparation
  • Select a glass TLC chamber with a tight-fitting lid.

  • Prepare 10 mL of Mobile Phase A : Hexane/EtOAc/TEA (70:29:1).

    • Why TEA? To prevent the NH-pyrazole product from streaking.

  • Place a filter paper liner inside the chamber to facilitate vapor saturation.

  • Pour solvent over the liner. Close lid and equilibrate for 5 minutes.

Step 2: Sample Preparation (The "Mini-Workup")

Direct spotting of reaction mixtures often fails due to high concentration or solvent incompatibility (e.g., DMSO/DMF).[2][3]

  • Reactant Standard (R): Dissolve ~1 mg of starting 1,3-diketone in 0.5 mL EtOAc.

  • Reaction Mixture (M):

    • Take a 20

      
       aliquot of the reaction mixture.
      
    • Dilute into 0.5 mL EtOAc in a small vial.

    • Critical: If the reaction uses a mineral acid catalyst, add 1 drop of saturated

      
       to the vial to neutralize before spotting. Acidic spots can decompose on the plate.[6]
      
Step 3: The 3-Lane Spotting Technique

Mark the origin line lightly with pencil 1 cm from the bottom.

  • Lane 1 (R): Starting Material (Diketone).[2]

  • Lane 2 (Co): Co-spot (50% R + 50% M).[2] Verifies if new spots are actually new or just shifted R.

  • Lane 3 (M): Reaction Mixture.

Step 4: Development & Analysis
  • Elute until the solvent front is 1 cm from the top.

  • Remove and air dry (or use a heat gun gently to remove TEA).

  • Visualize:

    • UV 254 nm: Circle dark spots.

    • Dip in

      
      :  Heat gently. Look for the disappearance of the diketone (often UV active) and hydrazine (stains brown).
      

Part 6: Troubleshooting Guide

SymptomDiagnosisCorrective Action
Comet-like Tailing Acidic silanols interacting with Pyrazole N.Add 1-2% Triethylamine (TEA) or Ammonia to mobile phase.
"Ghost" Spots Decomposition of product on silica.Use Neutral Alumina plates instead of Silica. Avoid acidic stains.[5][7]
Baseline Spot Compound is too polar or salt formation.Switch to DCM/MeOH (9:1) or add few drops of Ammonium Hydroxide .
Huge Blob at Origin Overloading.Dilute sample 10x. Apply smaller spot (< 2 mm diameter).[2]

Part 7: References

  • Knorr Pyrazole Synthesis & Mechanism:

    • BenchChem.[1] "Application Notes and Protocols for Knorr Pyrazole Synthesis." Accessed Oct 2025.

  • TLC Visualization & Stains:

    • Chemistry LibreTexts. "Visualizing TLC Plates." Accessed Oct 2025.

  • Mobile Phase Modifiers (TEA):

    • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Accessed Oct 2025.

  • Reaction Monitoring Protocols:

    • Washington State University. "Monitoring Reactions by TLC." Accessed Oct 2025.

  • Synthesis Examples & Rf Values:

    • Molecules (MDPI).[2] "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Molecules 2022, 27(11), 3393.[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the poor aqueous solubility of this compound. More than 40% of new chemical entities exhibit low aqueous solubility, which is a primary hurdle in drug development, often leading to poor bioavailability and variable therapeutic outcomes.[1][2][3] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in established scientific principles and practical laboratory techniques.

Our approach is built on a logical progression from understanding the molecule's intrinsic properties to applying increasingly sophisticated formulation strategies. Each section offers not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your specific experimental needs.

Section 1: Compound Characterization & Initial Assessment

Before attempting to enhance solubility, it is critical to understand the fundamental physicochemical properties of the molecule. These parameters dictate which strategies are most likely to succeed.

Q1: What are the key physicochemical properties of this compound that influence its solubility?
  • Acidity (pKa): The pyrazole ring contains an acidic N-H proton. The pKa of unsubstituted pyrazole is approximately 2.5 for the protonated form and 14.2 for the neutral form.[8][9] However, in complex molecules like Celecoxib, the relevant pKa is much higher, around 11.1, due to the influence of the aryl substituents.[10] We will assume a similar weakly acidic nature for this compound. This acidic proton offers a prime opportunity for pH-dependent solubility enhancement.

  • Lipophilicity (LogP): The presence of two phenyl rings suggests the molecule is significantly lipophilic (fat-loving), which is a major contributor to its poor aqueous solubility. The calculated LogP (cLogP) of similar structures is often greater than 3, indicating a strong tendency to partition into non-polar environments rather than water.

  • Crystalline Structure: Highly crystalline solids require significant energy to break their lattice structure before they can dissolve.[11] This lattice energy is a major barrier to solubility. Amorphous forms, which lack a long-range ordered structure, are more energetic and thus generally more soluble.[12][13][14]

Property Estimated Value / Characteristic Implication for Solubility
Chemical Structure Aryl-substituted pyrazole with a methylsulfonyl groupPoor intrinsic aqueous solubility due to hydrophobic phenyl rings.
pKa (estimated) ~11 (Weakly Acidic N-H proton)Solubility is expected to increase significantly at pH > pKa (i.e., in basic conditions).[15][16][17]
LogP (estimated) > 3.0High lipophilicity; favors non-polar solvents over water.
Physical Form Likely a crystalline solidHigh lattice energy hinders dissolution. Conversion to an amorphous state is a viable strategy.[2][12]
Q2: How do I perform a basic assessment of my compound's solubility?

A2: A kinetic solubility assay is a rapid and effective method for initial assessment in early-stage research.[18][19] This method involves adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration of the dissolved material.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to your aqueous buffer of choice (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 to 6 hours to allow it to reach a state of "kinetic" equilibrium.[20]

  • Separation: Filter the samples through a filter plate to remove any precipitated (undissolved) compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry, by comparing it to a standard curve prepared in a matching buffer/DMSO mixture.[18][21]

Section 2: Initial Troubleshooting & First-Line Strategies

These are the simplest and most direct methods to try once you have a baseline understanding of your compound's solubility.

Q3: My compound crashed out of solution. What is the first thing I should try?

A3: The first and most logical step is to leverage the compound's acidic proton through pH adjustment . By raising the pH of the aqueous medium above the compound's pKa, you deprotonate the pyrazole nitrogen, forming an anionic salt. This ionized form is significantly more polar and, therefore, more soluble in water.[15][22][23]

Caption: Decision workflow for using pH adjustment to enhance solubility.

Q4: Adjusting the pH helped, but not enough. What's the next logical step?

A4: The use of co-solvents is a highly effective and widely used technique to solubilize hydrophobic molecules.[3][24][25] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[26]

Commonly used, biocompatible co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Note: Often limited to <1-2% in cell-based assays due to toxicity.

  • Select Co-solvents: Choose 2-3 co-solvents (e.g., Ethanol, PEG 400, PG).

  • Prepare Blends: Create a series of aqueous buffer/co-solvent blends, for example: 95:5, 90:10, and 80:20 (v/v) aqueous buffer:co-solvent.

  • Test Solubility: Perform the kinetic solubility assay (as described in Q2) in each of these solvent blends.

  • Analyze: Plot the measured solubility against the percentage of the co-solvent to identify the most effective agent and the minimum concentration required to achieve your target solubility. For some COX-2 inhibitors, PEG 400-ethanol systems have shown high solubilization potential.[4]

Co-solvent System (at 20% v/v) Illustrative Solubility Increase (Fold-Change vs. Buffer) Common Applications & Considerations
Ethanol/Water 10 - 50xWidely used, simple to prepare. Can cause protein precipitation at high concentrations.
PEG 400/Water 50 - 200xExcellent solubilizer for many drugs, low toxicity. Can be viscous.[27]
Propylene Glycol/Water 20 - 100xGood safety profile, often used in parenteral formulations.
DMSO/Water 100 - 500xExcellent solubilizing power, but use is limited by cellular toxicity.[26]

Section 3: Advanced Formulation Strategies

If pH adjustment and co-solvents are insufficient or unsuitable for your downstream application (e.g., in vivo studies), more advanced formulation techniques are required.

Q5: I need a formulation for an in vivo study and want to avoid high concentrations of organic co-solvents. What are my options?

A5: For applications requiring high biocompatibility, cyclodextrin complexation is an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[28][29] They can encapsulate poorly soluble "guest" molecules, like yours, within their cavity, forming an inclusion complex that has a water-soluble exterior.[30][31][32][33]

G cluster_1 Inclusion Complex A Poorly Soluble Drug (Hydrophobic) C Water-Soluble Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Commonly used cyclodextrins in pharmaceuticals include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Prepare CD Solutions: Make a series of aqueous solutions of HP-β-CD or SBE-β-CD at increasing concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v).

  • Add Excess Compound: Add an excess amount of solid this compound to each solution. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).

  • Sample and Analyze: Filter the samples to remove undissolved solid. Analyze the filtrate for the concentration of the dissolved compound via HPLC or UV-Vis.

  • Plot Data: Plot the solubility of your compound (Y-axis) against the cyclodextrin concentration (X-axis). A linear relationship indicates the formation of a soluble 1:1 complex.

Q6: My compound is intended for an oral solid dosage form. How can I fundamentally improve its dissolution rate and solubility?

A6: For solid dosage forms, creating an Amorphous Solid Dispersion (ASD) is a powerful and commercially validated strategy.[12][13][14] In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[2] This high-energy amorphous form lacks the rigid crystal lattice, which dramatically increases its apparent solubility and dissolution rate.[11]

Key Advantages of ASDs:

  • Enhanced Solubility: Amorphous forms can have 5 to 100 times higher solubility than their crystalline counterparts.[14]

  • Improved Dissolution Rate: The polymer carrier can also improve the wettability of the hydrophobic drug.

  • Stabilization: The polymer matrix prevents the amorphous drug from recrystallizing during storage, ensuring long-term stability.[2]

Common polymers used for ASDs include:

  • Povidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Soluplus®

Caption: Simplified workflow for creating an ASD using spray drying.

Creating and characterizing ASDs requires specialized equipment (spray dryer, hot-melt extruder) and analytical techniques (Differential Scanning Calorimetry, X-ray Powder Diffraction). It is a more advanced technique typically employed during later-stage development. Studies on the similar compound Celecoxib have shown that ASDs, including those combined with salt formation, can enhance aqueous solubility by over 300-fold and significantly improve in vivo performance.[34]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I just micronize my compound to improve solubility? A: Micronization, or reducing particle size, increases the surface area of the compound, which can increase the rate of dissolution. However, it does not increase the equilibrium or thermodynamic solubility.[1][31] For a compound with very low intrinsic solubility, micronization alone is often insufficient.[3]

Q: What is the difference between kinetic and thermodynamic solubility? A: Kinetic solubility is measured from a supersaturated solution (typically by adding a DMSO stock to buffer) before it has reached true equilibrium. It's a fast, high-throughput measurement useful for screening.[19][21] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended incubation (e.g., 24-48 hours) with excess solid.[18] It is a more accurate but time-consuming measurement.

Q: My formulation is clear at first but forms a precipitate over time. Why? A: This is likely due to the formation of a metastable, supersaturated solution that is crashing out of solution as it moves towards its lower, true thermodynamic solubility. This is common when using co-solvents or creating amorphous forms. Strategies to prevent this include using precipitation inhibitors (polymers like HPMC) in your formulation.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Cosolvent. Wikipedia.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
  • Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Online Press.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. (2018). MDPI.
  • SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY W
  • The use of cosolvent pKa assays for poorly soluble compounds. pion-inc.com.
  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025).
  • Cyclodextrin Inclusion Compounds. CD Bioparticles.
  • Solubility enhancement of cox-2 inhibitors using various solvent systems. PMC.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
  • Co-solvency: Significance and symbolism. (2025). wisdomlib.org.
  • Cyclodextrin Complexes: Host & Drug Delivery. (2024). Vaia.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMUL
  • Co-solvents. MedchemExpress.com.
  • ADME Solubility Assay. BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. (2018). PMC.
  • How does pH affect solubility?. (2025). askIITians.
  • Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. (2021).
  • Aqueous Kinetic Solubility.
  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability. (2023). Pharma Excipients.
  • pH and Solubility. AP Chem | Fiveable.
  • The effect of different pH-adjusting acids on the aqueous solubility of....
  • 8.11 pH and Solubility. AP Chemistry.
  • Ionic Equilibrium Solubility And Ph Calcul
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ajc.org.in.
  • Pyrazole CAS#: 288-13-1. ChemicalBook.
  • 4-methylpyrazole. Solubility of Things.
  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Cheméo.
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • pKa Data Compiled by R. Williams. files.chem.ucla.edu.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. (2025).
  • 1-[4-(Methylsulfonyl)
  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. rsc.org.
  • 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. PMC.
  • 4-Phenylpyrazole. PubChem.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Regiocontrol in [3+2] Condensations (Hydrazines + 1,3-Dielectrophiles)

Introduction: The 1,3 vs. 1,5 Challenge

Welcome to the Pyrazole Synthesis Support Module. If you are here, you are likely facing the classic "regioisomer nightmare": condensing a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophile (diketone, enaminone, or alkynone) and obtaining an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles.

This guide moves beyond basic textbook chemistry to address the kinetic vs. thermodynamic realities of the reaction. We will troubleshoot your specific scenario using steric analysis, solvent tuning (including the "fluorinated alcohol effect"), and substrate engineering.

Module 1: Diagnostic Center (NMR Analysis)

User Query: "I have two spots on my TLC, or a complex proton NMR. How do I definitively assign the 1,3- and 1,5-isomers?"

Technical Response: Do not rely solely on 1D


H NMR chemical shifts of the pyrazole proton (H-4), as solvent and concentration effects can cause shifts that overlap between isomers. The only self-validating method is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
The NOE Protocol

The distinction relies on the spatial proximity between the substituent on the hydrazine nitrogen (


-R) and the substituent at the pyrazole C-5 position.
  • 1,5-Isomer: The

    
    -substituent and the C-5 substituent are sterically crowded and close in space. Strong NOE cross-peak observed. 
    
  • 1,3-Isomer: The

    
    -substituent is adjacent to H-5 (if C-5 is unsubstituted) or far from the C-3 substituent. NOE cross-peak is absent  (or observed between 
    
    
    
    -R and H-5).
Diagnostic Logic Flow

NMR_Diagnostics Start Start: Isolate Major Isomer Step1 Run 1D 1H NMR Identify N-R group and C-Substituent signals Start->Step1 Step2 Run 2D NOESY/ROESY Step1->Step2 Decision Is there a cross-peak between N-R and the C-Substituent? Step2->Decision Result15 Conclusion: 1,5-Isomer (Steric Proximity Confirmed) Decision->Result15 Yes (Strong Signal) Result13 Conclusion: 1,3-Isomer (Spatial Separation) Decision->Result13 No Signal

Figure 1: Decision tree for assigning pyrazole regiochemistry using Nuclear Overhauser Effect (NOE).

Module 2: The 1,3-Diketone Protocol (Solvent Tuning)

User Query: "I am using an unsymmetrical 1,3-diketone and methylhydrazine. I get a 60:40 mixture. How do I improve this without changing my starting material?"

Technical Response: When the substrate cannot be changed, you must alter the solvent system to manipulate the transition state energy. The most powerful tool for this is the use of fluorinated alcohols.

The Fluorinated Alcohol Effect

Standard solvents (EtOH, MeOH) often yield poor selectivity because they do not sufficiently differentiate the carbonyls. Fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) act as strong hydrogen-bond donors (HBD) but poor nucleophiles.

  • Mechanism: HFIP coordinates strongly to the carbonyl oxygens. This activation is often selective for the more accessible or more basic carbonyl, directing the initial attack of the hydrazine.

  • Protocol: Switch your solvent from Ethanol to HFIP (or a TFE/DCM mixture). This has been proven to shift ratios from ~1:1 to >95:5 in favor of the 5-substituted isomer in many cases [1].

Comparative Data: Solvent Influence

Reaction: Methylhydrazine + 1-phenyl-1,3-butanedione

SolventDielectric ConstantH-Bond Donor Ability (

)
Regioisomer Ratio (1,5- : 1,3-)
Ethanol 24.50.8355 : 45 (Poor)
THF 7.50.0050 : 50 (None)
Acetic Acid 6.21.1270 : 30 (Moderate)
HFIP 16.71.96> 95 : 5 (Excellent)

Data synthesized from Fustero et al. [1] and general literature trends.

Module 3: Substrate Engineering (The "Surrogate" Strategy)

User Query: "Solvent switching didn't work. The electronic difference between my carbonyls is too small. What now?"

Technical Response: If a 1,3-diketone fails, you must replace it with a synthetic equivalent (surrogate) that possesses chemically distinct electrophilic centers.[1] This forces the hydrazine to discriminate between the two sites based on Hard-Soft Acid-Base (HSAB) theory.

Recommended Surrogates
  • Enaminones (

    
    ): 
    
    • Why: One center is a hard Carbonyl, the other is a soft Michael acceptor (C-beta).

    • Outcome: Highly regioselective.[1][2][3][4][5][6][7][8] The hydrazine

      
       (hard nucleophile) typically attacks the carbonyl, while the 
      
      
      
      attacks the Michael position (or vice versa depending on pH), but the pathway is distinct [2].
  • Alkynones (

    
    ): 
    
    • Why: Provides a Michael acceptor capability.[5]

    • Outcome: Often favors the 1,3-isomer via initial Michael addition of the hydrazine to the triple bond followed by cyclization [3].

Workflow: Selecting the Right Substrate

Substrate_Selection Input Target: Unsymmetrical Pyrazole Check Are carbonyls distinct? Input->Check Diketone Use 1,3-Diketone (Try HFIP solvent) Check->Diketone Yes (e.g. Aryl vs Alkyl) Enaminone Use Enaminone (Hard/Soft control) Check->Enaminone No (e.g. Alkyl vs Alkyl) Alkynone Use Alkynone (Michael Addition) Check->Alkynone Need 1,3-isomer specifically

Figure 2: Substrate selection strategy for maximizing regiocontrol.

Module 4: Frequently Asked Questions (FAQ)

Q1: Does the pH of the reaction really matter? A: Yes. In acidic media , the hydrazine is monoprotonated. The unprotonated nitrogen (usually the one with the electron-withdrawing substituent or the less substituted one) attacks the most electrophilic carbonyl. In basic media , the hydrazine acts as a bidentate nucleophile, and sterics play a larger role.

  • Tip: If you are getting the wrong isomer in ethanol, try adding HCl (cat.) or switching to Pyridine. The inversion of pH often inverts the major isomer.

Q2: I am using hydrazine hydrate (


). Do I have regioselectivity issues? 
A:  Generally, no. Since the hydrazine is symmetric, the initial product is a tautomeric mixture of 3-substituted and 5-substituted pyrazoles (which are identical due to rapid proton tautomerism). The issue only arises if you subsequently alkylate the pyrazole nitrogen (N-alkylation of unsubstituted pyrazoles typically yields a mixture of isomers).

Q3: Can I use microwave irradiation to fix the ratio? A: Microwave irradiation accelerates the reaction but typically favors the thermodynamic product . If your desired isomer is the kinetic product (formed fastest but less stable), microwave heating might actually degrade your ratio. Use microwaves to drive sluggish reactions to completion, not to induce selectivity [4].

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[4][6]

  • Maddila, S., et al. (2013). "Synthesis and biological activity of novel pyrazole derivatives." Journal of Heterocyclic Chemistry. (General reference for enaminone utility).

  • Harigae, R., et al. (2014).[5] "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles from Terminal Alkynes." The Journal of Organic Chemistry, 79(5), 2049–2058.

  • BenchChem Technical Guides. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis."

Sources

Minimizing side reactions during oxidation of methylthio to methylsulfonyl groups

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a critical transformation in drug development and organic synthesis: the oxidation of methylthio (-SMe) groups to methylsulfonyl (-SO₂Me) groups. While seemingly straightforward, this reaction is often plagued by side reactions, primarily incomplete oxidation resulting in the sulfoxide intermediate, or over-oxidation of other sensitive functionalities within the molecule.

This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter at the bench. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving clean, high-yielding conversions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the sulfide-to-sulfone oxidation. Each issue is analyzed by probable cause and followed by actionable solutions.

Issue 1: Incomplete Conversion - My reaction stalls at the methylsulfoxide (-S(O)Me) stage.

This is the most frequent challenge. The oxidation occurs in two steps: sulfide to sulfoxide, then sulfoxide to sulfone. The second step is generally slower, making it a common point of failure.

Probable Causes & Recommended Solutions:

  • Insufficient Oxidant: The reaction requires at least two equivalents of the oxidizing agent per mole of the methylthio group. In practice, a slight excess is often necessary to drive the reaction to completion.

    • Solution: Carefully check your stoichiometry. Increase the equivalents of your oxidant incrementally (e.g., from 2.1 to 2.5 equivalents). Ensure the purity of your oxidant, as reagents like m-CPBA can degrade over time.[1] Commercially available m-CPBA is often <77% pure, with the remainder being m-chlorobenzoic acid and water, which must be accounted for in your calculations.[1]

  • Low Reaction Temperature: The activation energy for oxidizing the sulfoxide to the sulfone is higher than that for the initial oxidation of the sulfide.

    • Solution: If your protocol is running at 0 °C or room temperature, consider a modest increase in temperature. For instance, if stirring at room temperature, warming to 40 °C can often complete the conversion without introducing significant side products.[2] Monitor the reaction closely by TLC or LC-MS to avoid degradation.

  • Sub-optimal Reagent Choice: Some oxidants are better suited for stopping at the sulfoxide stage. For example, sodium periodate (NaIO₄) is often used specifically to produce sulfoxides and may not be powerful enough for a full conversion to the sulfone.[3]

    • Solution: Switch to a more robust oxidizing system. A combination of a catalytic amount of a tungstate salt with hydrogen peroxide is highly effective for achieving full oxidation to the sulfone.[4][5][6] Alternatively, using a sufficient excess of m-CPBA or Oxone is a common and effective strategy.[1][7]

Issue 2: Unwanted Side Reactions - Other functional groups in my molecule are reacting.

The goal is chemoselectivity—oxidizing only the sulfur atom. Many oxidants are non-discriminatory and will react with electron-rich moieties like alkenes, amines, or aldehydes.

Probable Causes & Recommended Solutions:

  • Harsh Oxidant: Reagents like potassium permanganate (KMnO₄) or certain peracids under aggressive conditions can lead to widespread, undesired oxidation.[3] The use of hypohalites can sometimes lead to halogenation of aromatic rings.[8]

    • Solution: Select an oxidant with known chemoselectivity. Catalytic systems are often milder. For example, hydrogen peroxide with a tungstate-based catalyst can selectively oxidize sulfides to sulfones even in the presence of other oxidizable groups.[4][5] This approach is considered environmentally benign as the only byproduct is water.[9]

  • Incorrect Stoichiometry or Reaction Conditions: Using a large excess of a powerful oxidant like m-CPBA can lead to the epoxidation of double bonds or the Baeyer-Villiger oxidation of ketones.[10][11]

    • Solution: Precise control over stoichiometry is key. Use no more than the required equivalents of the oxidant needed for the sulfone formation. Running the reaction at lower temperatures can also temper the reactivity of the oxidant, favoring the desired sulfur oxidation. For sensitive substrates, adding the oxidant solution dropwise to the sulfide solution can help maintain a low instantaneous concentration of the oxidant, minimizing side reactions.[12]

Issue 3: Purification Headaches - I can't separate my sulfone product from the sulfoxide intermediate.

The sulfone and sulfoxide often have very similar polarities, making them difficult to separate by standard silica gel column chromatography.

Probable Causes & Recommended Solutions:

  • Incomplete Reaction: The most common reason for this issue is an incomplete reaction, as discussed in Issue 1.

    • Solution 1 (Chemical): The easiest way to remove the sulfoxide is to eliminate it. Take an aliquot of your crude product, add more oxidant, and see if the sulfoxide spot/peak converts to the sulfone. If it does, you can simply re-subject your entire batch of crude material to the reaction conditions to drive the conversion to completion. This simplifies the workup to removing only the starting material (if any) and oxidant byproducts.

    • Solution 2 (Chromatographic): If re-subjecting to the reaction is not feasible, optimizing your chromatography is necessary. A shallow solvent gradient with a less polar solvent system can improve separation. If the compounds are solids, recrystallization may be an effective purification method.[13]

    • Solution 3 (Workup): For reactions using m-CPBA, the m-chlorobenzoic acid byproduct can complicate purification. A common workup involves washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic byproduct.[14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the oxidation of a methylthio group to a methylsulfonyl group?

The oxidation is a two-step process. In the first step, the sulfur atom of the methylthio group acts as a nucleophile and attacks the electrophilic oxygen of the oxidant. This forms the intermediate methylsulfoxide. This sulfoxide is then subjected to a second nucleophilic attack by its sulfur atom on another molecule of the oxidant to yield the final methylsulfonyl product.

G cluster_0 Oxidation Pathway Sulfide R-S-CH₃ (Methylthio) Sulfoxide R-S(O)-CH₃ (Methylsulfoxide) Sulfide->Sulfoxide +1 eq. [O] Sulfone R-SO₂-CH₃ (Methylsulfonyl) Sulfoxide->Sulfone +1 eq. [O]

Caption: General pathway for sulfide oxidation.

Q2: How do I select the best oxidant for my specific molecule?

The choice of oxidant is critical and depends entirely on the functional groups present in your starting material. The goal is to find conditions that are strong enough to achieve full oxidation to the sulfone but mild enough to tolerate other sensitive groups.

G start Substrate Contains -SMe Group check_sensitive Are other oxidizable groups present? (alkenes, amines, etc.) start->check_sensitive robust_choice Use strong, reliable oxidant: - m-CPBA (>2.2 eq) - Oxone (>2.2 eq) check_sensitive->robust_choice No sensitive_choice Use mild, selective system: - H₂O₂ + Na₂WO₄ (cat.) - H₂O₂ + other metal cat. check_sensitive->sensitive_choice Yes

Caption: Decision workflow for oxidant selection.

Q3: What are the pros and cons of common oxidizing agents?

Several reagents are commonly employed for this transformation. Below is a comparative summary to guide your selection.

Oxidant SystemTypical StoichiometryProsCons / Common Side Reactions
m-CPBA 2.1 - 2.5 eq.Highly reliable, effective, and well-documented.[1][11]Can oxidize other functional groups (e.g., alkenes, ketones).[10] Byproduct (m-chlorobenzoic acid) requires aqueous base wash for removal.[14]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)2.1 - 3.0 eq.Inexpensive, stable, and powerful non-chlorine oxidant.[15] Can be used in various solvents; solvent choice can even influence selectivity between sulfoxide and sulfone.[7]Can be less selective with sensitive substrates. Reactions can sometimes be slow, requiring heat.[15][16]
H₂O₂ + Tungstate Catalyst (e.g., Na₂WO₄)>2.0 eq. H₂O₂, cat. Na₂WO₄"Green" oxidant (byproduct is water).[9] Highly selective for sulfur oxidation.[4][5] Catalyst is recoverable and reusable in some setups.[4][17]Two-component system requires more optimization. Reaction rates can be slower than with stoichiometric peracids.
H₂O₂ + Acetic Acid >2.0 eq. H₂O₂ in AcOHA simple, transition-metal-free system that is effective and provides products in high yields.[18]The acidic medium may not be suitable for acid-labile functional groups.

Experimental Protocols

Protocol 1: General Procedure for Oxidation using m-CPBA

This protocol is a robust method suitable for substrates without other easily oxidizable functional groups.

  • Dissolution: Dissolve the methylthio-containing substrate (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and improve selectivity.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (e.g., 77% purity, 2.5 mmol, ~2.3 eq.) in the same solvent (10 mL). Add this solution dropwise to the cooled substrate solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by TLC or LC-MS, checking for the disappearance of the starting material and the sulfoxide intermediate.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). To remove the m-chlorobenzoic acid byproduct, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methylsulfonyl product, which can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Catalytic Oxidation using H₂O₂/Na₂WO₄

This protocol is preferred for substrates with sensitive functional groups where higher chemoselectivity is required.[4]

  • Catalyst & Substrate: To a round-bottom flask, add the methylthio-containing substrate (1.0 mmol), sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 mmol, 2 mol%), and a solvent such as methanol or ethanol (10 mL).

  • Oxidant Addition: While stirring vigorously at room temperature, add 30% aqueous hydrogen peroxide (H₂O₂, 2.5 mmol, 2.5 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with peroxide strips indicates its absence.

  • Isolation: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the layers, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product for further purification.

Troubleshooting Workflow

G start Reaction Complete? incomplete Incomplete Conversion (Sulfoxide remains) start->incomplete No success Purify Product start->success Yes side_products Side Products Formed? incomplete->side_products complex_mixture Complex Mixture side_products->complex_mixture Yes clean_but_incomplete Clean but Incomplete side_products->clean_but_incomplete No action3 Switch to Milder System (e.g., H₂O₂/Tungstate) complex_mixture->action3 action1 Increase Oxidant Stoichiometry (e.g., 2.2 -> 2.5 eq) clean_but_incomplete->action1 action2 Increase Temperature or Time action1->action2 action4 Lower Temperature Add Oxidant Slowly action3->action4

Caption: Step-by-step troubleshooting logic.

References
  • Vertex AI Search, Reaction mechanism and stoichiometry of chemical sulfide oxidation - W
  • Sato, K., Hyodo, M., Aoki, M., Zheng, X.-Q., & Noyori, R. (2001). Selective Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Halide-Free Conditions. Tetrahedron, 57(13), 2469-2476. [Link]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625-628. [Link]

  • Assis, M., Gouveia, A. F., Ribeiro, L. K., et al. (2023). Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4. CDMF. [Link]

  • Aliyan, H., Fazaeli, R., & Massah, A. R. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using n-Butyltriphenylphosphonium Dichromate (BunPPh3)2Cr2O7 in the Presence of Aluminium Chloride in Solution and Under Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2337-2346. [Link]

  • Xia, Y., et al. (2017). The Pathway of Sulfide Oxidation to Octasulfur Globules in the Cytoplasm of Aerobic Bacteria. Applied and Environmental Microbiology, 83(2). [Link]

  • Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 98-113. [Link]

  • Kim, J., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(1), 22-30. [Link]

  • Wang, L., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3389. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation Reagent Guide. [Link]

  • Kamata, K., et al. (2005). Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2−. Chemical Communications, (20), 2589-2591. [Link]

  • ResearchGate. (2025). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Request PDF. [Link]

  • Biology LibreTexts. (2024). 5.10C: Oxidation of Reduced Sulfur Compounds. [Link]

  • de la Hoz, A., et al. (2016). Selective Oxidation of Sulfides in Flow Chemistry. ORCA – Online Research @ Cardiff. [Link]

  • Yu, J.-Q., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14(11), 3037-3040. [Link]

  • ResearchGate. (2025). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Request PDF. [Link]

  • Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Research on Chemical Intermediates, 43, 6793-6808. [Link]

  • Common Organic Chemistry. (n.d.). Oxone. [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? [Link]

  • Pereshivko, L., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Letters in Organic Chemistry, 9(10), 735-738. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Pearson Study Prep. (2015, March 23). Oxidation of Sulfides [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]

  • Common Organic Chemistry. (n.d.). m-CPBA (m-Chloroperoxybenzoic Acid). [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous and recyclable nanocatalyst. RSC Advances, 4(108), 63261-63267. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

Sources

Purification challenges of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered during the synthesis of this and structurally related pyrazole derivatives. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound from reaction mixtures.

Issue 1: My crude product is a complex mixture with multiple spots on the TLC, and I'm having trouble identifying the product.

Answer:

A complex reaction mixture is a frequent challenge, often arising from side reactions, incomplete conversion of starting materials, or the formation of isomers.

Causality: The synthesis of pyrazoles, particularly from α,β-unsaturated ketones (chalcones) and hydrazines, can lead to the formation of regioisomers.[1] Additionally, unreacted starting materials like the corresponding chalcone or 4-(methylsulfonyl)phenylhydrazine, and various by-products can contribute to the complexity of the crude product.

Troubleshooting Protocol:

  • Initial Characterization:

    • Run a TLC of your crude product alongside the starting materials. Use a solvent system of varying polarity (e.g., different ratios of hexane and ethyl acetate) to achieve good separation of the spots.[2]

    • Visualize the TLC plate under UV light. The product, containing aromatic rings, should be UV active.

    • If available, obtain a proton NMR (¹H NMR) of the crude mixture. The characteristic signals for the pyrazole ring protons can help confirm the presence of the desired product.

  • Systematic Purification Strategy:

    • Flash Column Chromatography: This is the most common and effective method for separating components of a complex mixture.[3]

      • Stationary Phase: Silica gel is the standard choice.[2]

      • Mobile Phase Selection: Use the solvent system that provided the best separation on the TLC as a starting point for your gradient or isocratic elution. A common mobile phase for pyrazole derivatives is a gradient of ethyl acetate in hexane.[2]

    • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify which fractions contain your purified product. Combine the pure fractions for solvent evaporation.

Issue 2: I've isolated a product, but my NMR analysis suggests the presence of a regioisomer.

Answer:

The reaction of a non-symmetrical 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine can lead to the formation of two different pyrazole regioisomers, which often have very similar polarities, making them difficult to separate.

Causality: The nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons (or their equivalents), leading to a mixture of products. The ratio of these isomers can be influenced by reaction conditions such as solvent and temperature.

Strategies for Separation and Characterization:

  • High-Resolution Flash Chromatography:

    • Use a shallower solvent gradient during column chromatography to improve the separation between the isomers.[2]

    • Dry loading the crude sample onto the column can also enhance separation. To do this, dissolve your crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the column.[2]

  • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.[4] This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.

  • Spectroscopic Confirmation:

    • ¹H and ¹³C NMR: These techniques are crucial for identifying and quantifying the ratio of regioisomers.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can definitively confirm the structure of each regioisomer by showing through-space correlations between protons on the pyrazole ring and the substituents.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is the most effective method for purifying crude this compound?

A1: For most routine purifications from a typical reaction mixture, flash column chromatography on silica gel is the most effective and widely used method.[3][5]

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (e.g., Hexane:EtOAc) Solvent 2. Select Optimal Mobile Phase TLC->Solvent Column 3. Pack Silica Gel Column Solvent->Column Load 4. Dry Load Crude Product Column->Load Elute 5. Elute with Mobile Phase Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Pure 10. Pure Product Evap->Pure

Caption: Workflow for Flash Column Chromatography Purification.

Q2: I'm struggling with removing unreacted 4-fluorophenyl methyl sulfone starting material. What should I do?

A2: Unreacted electrophilic starting materials can sometimes be persistent. While chromatography is effective, a chemical quench followed by an extraction can be a useful pre-purification step.

Recommended Protocol:

  • Quenching: After the reaction is complete, add a nucleophilic scavenging agent to the reaction mixture. A simple and effective option is to use a water-soluble thiol, such as 2-mercaptoethanol or sodium bisulfite, to react with the excess electrophile.

  • Aqueous Workup: Perform a standard aqueous workup. The resulting sulfonated adduct of the unreacted starting material will be water-soluble and can be removed with the aqueous layer during extraction.

  • Extraction: Extract your product into an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent to obtain the crude product, which will be significantly depleted of the unreacted electrophile. This can then be further purified by chromatography or recrystallization if needed.

Q3: Can recrystallization be used to purify this compound?

A3: Yes, recrystallization can be a very effective method for obtaining highly pure crystalline material, especially if the crude product is not overly complex.[6]

General Recrystallization Protocol:

  • Solvent Selection: The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, acetone, or mixtures like ethanol/water.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Q4: Are there alternative purification methods besides chromatography and recrystallization?

A4: Yes, for certain impurities, an acid-base extraction or the formation of an acid addition salt can be utilized.

Acid Addition Salt Formation:

Pyrazoles are basic and can form salts with acids.[8][9] This property can be exploited for purification.

  • Dissolution: Dissolve the crude product in an organic solvent.

  • Acid Addition: Add at least an equimolar amount of an acid (e.g., hydrochloric acid or sulfuric acid).[10]

  • Crystallization/Precipitation: The pyrazole salt will often crystallize or precipitate out of the solution.

  • Isolation: The salt can be collected by filtration.

  • Liberation of the Free Base: The pure pyrazole can be recovered by dissolving the salt in water and neutralizing it with a base, followed by extraction into an organic solvent.

Decision Tree for Purification Method Selection:

G Start Crude Product Complex Complex Mixture (Multiple Spots on TLC)? Start->Complex Chrom Flash Column Chromatography Complex->Chrom Yes ImpurityType Main Impurity? Complex->ImpurityType No Recrys Recrystallization AcidBase Acid Addition Salt Formation Isomers Isomers/Similar Polarity By-products ImpurityType->Isomers StartMat Unreacted Basic/Acidic Starting Materials ImpurityType->StartMat Isomers->Recrys StartMat->AcidBase

Caption: Decision Tree for Purification Method Selection.

III. Data Summary

Table 1: Common Solvents for Chromatography and Recrystallization

MethodStationary PhaseCommon Mobile Phases / Solvents
Flash Chromatography Silica GelHexane/Ethyl Acetate, Dichloromethane/Methanol
Recrystallization N/AEthanol, Methanol, Acetone, Toluene, Ethanol/Water

IV. References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved February 14, 2024, from [Link]

  • Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents. (2015). Molecules, 20(8), 13686–13704. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2005). The Journal of Organic Chemistry, 70(18), 7304–7310. [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based. (n.d.). Scribd. Retrieved February 14, 2024, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved February 14, 2024, from

  • 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. (2004). Acta Crystallographica Section C: Structural Chemistry, 60(Pt 9), o648–o652. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9689–9701. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances, 14(1), 1–18. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents. Retrieved February 14, 2024, from

  • Practical Synthesis of Pyrazol-4-thiols. (2022). ChemRxiv. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Molecules, 23(11), 2959. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6296. [Link]

  • fluoromethyl phenyl sulfone. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2024, from [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (2013). Scholars Research Library, 5(3), 133-138.

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal of Innovative Research in Technology, 10(2).

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.

  • An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (2022). Bentham Science Publisher.

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2015). Chinese Chemical Letters, 26(4), 435-438.

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (2003). HETEROCYCLES, 60(4), 879-887.

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Molecules, 17(10), 11848–11856. [Link]

  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (2020). Journal of Drug Delivery and Therapeutics, 10(5-s), 209-218.

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents. Retrieved February 14, 2024, from

  • 4-Methyl-5-phenyl-1H-pyrazol-3-ol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). Journal of the Indian Chemical Society, 97(9), 1361-1367.

  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents. Retrieved February 14, 2024, from

  • A reagent to access methyl sulfones. (2024). Nature Communications, 15(1), 1-8.

  • A New Reagent to Access Methyl Sulfones. (2023). ChemRxiv. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies, 6(1), 1-10.

  • Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. (2021). Organic Letters, 23(15), 5896–5900. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing the Knorr pyrazole synthesis and related cyclocondensations. It addresses the critical interplay between reaction temperature, regioselectivity, and yield.[1]

Executive Summary: The Temperature-Selectivity Paradox

In 1H-pyrazole synthesis—particularly the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—temperature is not merely an energy source; it is a selectivity switch .

A common failure mode is treating temperature solely as a rate accelerator. This approach often leads to inseparable regioisomeric mixtures or oxidative degradation. This guide details how to leverage temperature to toggle between Kinetic Control (fastest formation) and Thermodynamic Control (most stable product).

Module 1: Regioselectivity & Isomer Control

Q1: I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. Why am I getting a difficult-to-separate mixture of 1,3- and 1,5-isomers?

Diagnosis: You are likely operating in a "thermal dead zone"—a temperature high enough to initiate both pathways but too low to allow full equilibration to the stable isomer.

The Causality: The reaction proceeds via a hydrazone intermediate.[2][3]

  • Kinetic Pathway (Low Temp): The hydrazine attacks the most electrophilic carbonyl group first. This is driven by electronic factors and happens rapidly at Room Temperature (RT) or 0°C.

  • Thermodynamic Pathway (High Temp): At reflux, the initial hydrazone formation becomes reversible. The system equilibrates to form the pyrazole isomer that is energetically more stable (usually minimizing steric clash between the N-substituent and the C5-substituent).

Troubleshooting Protocol:

  • To target the Kinetic Product: Lower the temperature to 0°C or RT and use a protic solvent like Ethanol to stabilize the transition state via hydrogen bonding.

  • To target the Thermodynamic Product: Switch to a higher boiling solvent (e.g., Toluene or Acetic Acid) and heat to Reflux (>100°C) . This overcomes the activation energy for reversibility, allowing the "wrong" hydrazone to revert and reform into the stable isomer.

Q2: Can I force regioselectivity without using extreme heat?

Answer: Yes, by manipulating the solvent-temperature interface. Recent applications suggest using N,N-dimethylacetamide (DMAc) or fluorinated alcohols (e.g., HFIP).

  • Mechanism: These solvents can activate specific carbonyls or stabilize intermediates, allowing highly regioselective cyclizations at Room Temperature , effectively bypassing the need for thermal equilibration.

Module 2: Yield Optimization & Degradation

Q3: My reaction turns a deep red/black tar at reflux, and the yield is low. What is happening?

Diagnosis: Thermal oxidation of the hydrazine reagent. Explanation: Aryl hydrazines (e.g., phenylhydrazine) are prone to radical oxidation at high temperatures, especially in the presence of air. This produces diazenium intermediates that polymerize into "tars."

Solution:

  • Inert Atmosphere: Strictly perform the reaction under Argon or Nitrogen.

  • The "Step-Wise" Heating Protocol:

    • Step 1: Stir reagents at 0°C for 30 mins (allows hydrazone formation without oxidation).

    • Step 2: Slowly ramp to reflux only after the intermediate is formed.

  • Salt Forms: Use hydrazine hydrochloride salts with a buffered base (e.g., NaOAc) instead of free base hydrazine; salts are more thermally stable.

Q4: How does Microwave-Assisted Organic Synthesis (MAOS) compare to conventional reflux?

Answer: MAOS is superior for "difficult" pyrazoles (e.g., sterically hindered cores).

FeatureConventional RefluxMicrowave Irradiation (MAOS)
Heat Transfer Convection (Slow, uneven)Dielectric Heating (Instant, volumetric)
Reaction Time 2 - 12 Hours5 - 20 Minutes
Solvent Wall Effect Hot walls cause degradationInverted gradient (cool walls)
Yield Typically 60-80%Typically 90-98%

Recommendation: For library synthesis, use MAOS at 120°C for 10 minutes in Ethanol. The short duration prevents the oxidative decomposition described in Q3.

Visualizing the Pathway

The following diagram illustrates the bifurcation between kinetic and thermodynamic control, helping you decide your thermal strategy.

ReactionPathway Start Reagents: Hydrazine + 1,3-Diketone Intermediate Intermediate: Hydrazone Species Start->Intermediate Nucleophilic Attack KineticProd Kinetic Product (Fastest Formed) Low Temp / Irreversible Intermediate->KineticProd k1 (Fast, Low Ea) favored at < 25°C ThermoProd Thermodynamic Product (Most Stable) High Temp / Reversible Intermediate->ThermoProd k2 (Slow, High Ea) favored at > 80°C KineticProd->Intermediate Reversible at High Temp

Caption: Reaction coordinate logic showing how temperature enables the reversibility required to access the thermodynamic product.

Standardized Experimental Protocols

Method A: Kinetic Control (Low Temperature)

Target: Maximizing the isomer derived from attack at the most positive carbonyl.

  • Dissolution: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).

  • Cooling: Cool solution to 0°C in an ice bath.

  • Addition: Add 1.1 eq of Hydrazine dropwise over 15 minutes. Do not let temp rise.

  • Reaction: Stir at 0°C to RT for 2-4 hours.

  • Workup: Filter the precipitate directly (often the pure kinetic product precipitates out).

Method B: Thermodynamic Control (High Temperature)

Target: Maximizing the most stable isomer.

  • Dissolution: Dissolve 1.0 eq of 1,3-diketone in Acetic Acid or Ethanol .

  • Addition: Add 1.1 eq of Hydrazine at RT.

  • Heating: Heat to Reflux (78°C for EtOH, 118°C for AcOH) .

  • Duration: Maintain reflux for 4-12 hours.

  • Monitoring: Use TLC/LCMS. If the kinetic isomer appears, continue heating to allow equilibration.

Troubleshooting Flowchart

Troubleshooting Problem Start: What is the issue? Issue1 Mixture of Isomers Problem->Issue1 Issue2 Low Yield / Tarry Product Problem->Issue2 Action1 Check Temperature Issue1->Action1 ActionOx Check Atmosphere Issue2->ActionOx Action2 Are you at Reflux? Action1->Action2 Sol1 Increase Temp/Time to force equilibration Action2->Sol1 No (Currently at RT) Sol2 Lower Temp to 0°C (Kinetic Control) Action2->Sol2 Yes (Already Refluxing) SolOx Use N2/Ar Atmosphere & Fresh Reagents ActionOx->SolOx

Caption: Decision tree for diagnosing temperature-related failures in pyrazole synthesis.

References

  • Gosselin, F., et al. (2023).[4] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. MDPI. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry.[2] [Link]

  • LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

Sources

Resolving stability issues of methylsulfonyl pyrazoles in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stability and integrity of methylsulfonyl pyrazole-containing compounds in Dimethyl Sulfoxide (DMSO) stock solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability challenges and implement best practices in the laboratory.

Understanding the Challenge: The "DMSO Paradox"

DMSO is an exceptional solvent, prized for its ability to dissolve a wide range of polar and non-polar compounds, making it a cornerstone of compound management and high-throughput screening.[1] However, its utility is shadowed by a critical challenge: reactivity and hygroscopicity. While generally stable, DMSO is not inert.[2] It readily absorbs atmospheric moisture, and over time, can participate in or catalyze the degradation of dissolved solutes, particularly those with sensitive functional groups like methylsulfonyl pyrazoles.

Researchers often observe a gradual or sudden loss of compound purity, the appearance of unknown peaks in analytical traces, or a decrease in biological activity. These issues are frequently traced back to the conditions under which DMSO stock solutions are prepared and stored. This guide will illuminate the underlying science and provide actionable solutions.

The Science of Instability: Potential Degradation Pathways

The stability of a methylsulfonyl pyrazole in DMSO is influenced by a combination of factors related to the solvent itself and the compound's structure.

Key Factors Influencing Degradation:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[3][4] This absorbed water is a primary contributor to compound instability, often more so than oxygen.[5] Water can act as a nucleophile in hydrolysis reactions.

  • Acid/Base Catalysis: DMSO decomposition can be catalyzed by acids and bases, even at temperatures below its boiling point.[6][7] This decomposition can be autocatalytic, where acidic byproducts from the initial breakdown of DMSO accelerate further degradation, creating a cascade effect.[2]

  • Temperature: Elevated storage temperatures accelerate all chemical reactions, including compound degradation and solvent decomposition. While many compounds are stable for weeks even at 40°C, long-term storage at room temperature or higher is not recommended.[5]

  • Light Exposure: Although DMSO itself should be stored in brown bottles to prevent light-induced degradation, light can also catalyze the degradation of photosensitive solutes.[4]

While the pyrazole core is generally a stable aromatic heterocycle, the sulfonyl group can be a site of reactivity.[8] A plausible, though hypothetical, degradation pathway involves the hydrolysis of the sulfonamide bond, potentially catalyzed by acidic species formed from the slow decomposition of DMSO in the presence of water.

cluster_0 Degradation Hypothesis MSP Methylsulfonyl Pyrazole (Parent) Intermediate Hydrolysis Intermediate MSP->Intermediate Hydrolysis H2O Water (H₂O) (from moist DMSO) H2O->Intermediate Acid Acid Catalyst (H⁺) (from DMSO decomp.) Acid->Intermediate Catalyzes Product1 Degradation Product 1 (e.g., Pyrazole Amine) Intermediate->Product1 Product2 Degradation Product 2 (e.g., Sulfonic Acid) Intermediate->Product2

Caption: Hypothetical hydrolysis pathway for a methylsulfonyl pyrazole.

Troubleshooting Guide

This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems with your stock solutions.

Q1: My compound's purity, confirmed by LC-MS, has dropped significantly since I made the stock solution. What is the most likely cause?

A: The most probable cause is chemical degradation of your compound within the DMSO stock. This is often accelerated by three factors:

  • Water Contamination: You may have used non-anhydrous DMSO, or the solvent absorbed moisture from the atmosphere during handling. Water is a key ingredient in hydrolysis reactions.[5]

  • Improper Storage Temperature: Storing stock solutions at room temperature or 4°C for extended periods can accelerate degradation. For long-term storage, -20°C or -80°C is strongly recommended.[9]

  • Acid Contamination: Trace amounts of acid, either from the original synthesis or from the slow decomposition of DMSO itself, can catalyze the breakdown of your compound.[7]

Action: Prepare a fresh stock solution using high-purity, anhydrous DMSO. Aliquot the stock into smaller volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -80°C.

Q2: I see new peaks in my LC-MS or NMR that don't correspond to my compound. What could they be?

A: These new peaks are likely one of two things:

  • Compound Degradants: As discussed above, your parent compound may have broken down into smaller molecules.

  • DMSO-Related Impurities: DMSO can degrade into products like dimethyl sulfide (DMS) and dimethyl sulfone (DMSO2).[10] Under certain conditions, particularly with acidic catalysis, it can also form intermediates like methylthiomethanol.[7] These species can sometimes be detected by analytical methods.

Action: Run a "DMSO only" blank from the same solvent bottle used for your stock solution. If the peaks are present in the blank, the issue lies with the solvent quality. If the peaks are unique to your compound's sample, they are degradants. In either case, using a fresh, high-purity bottle of anhydrous DMSO and preparing a new stock is the best course of action.

Q3: My compound shows reduced activity in my biological assay compared to a freshly prepared sample. Could this be a stability issue?

A: Yes, this is a classic indicator of a stability problem. A decrease in the concentration of the active parent compound due to degradation will naturally lead to a reduction in its observed biological effect. The degradants are typically inactive or have significantly lower activity.

Action: Immediately perform an analytical check (e.g., LC-MS) on an aliquot of the stock solution used in the assay to determine its purity. Compare this to the purity of a freshly prepared sample or the data from when the stock was initially made. This will confirm if degradation is the root cause.

Start Issue Observed: Low Purity or Activity CheckSolvent Was high-purity, anhydrous DMSO used? Start->CheckSolvent CheckStorage Was stock stored at -20°C or -80°C in aliquots? CheckSolvent->CheckStorage Yes Action_Fresh Root Cause Identified. Prepare fresh stock using Best Practices Protocol. CheckSolvent->Action_Fresh No CheckAge Is the stock solution older than recommended? CheckStorage->CheckAge Yes CheckStorage->Action_Fresh No CheckAge->Action_Fresh Yes Action_Investigate Potential for inherent compound instability. Conduct formal stability study. CheckAge->Action_Investigate No

Caption: Troubleshooting decision tree for unstable DMSO stocks.

Best Practices for Preparation and Storage

Proactively managing your compound stocks can prevent nearly all common stability issues.

PracticeRationale
Use High-Purity, Anhydrous DMSO Minimizes the presence of water and other reactive impurities from the start. Water is a primary driver of degradation for many compounds.[5]
Purchase Small Bottles Using smaller-volume bottles of DMSO that are consumed quickly reduces the opportunity for moisture absorption each time the bottle is opened.
Aliquot Stock Solutions Dispense the main stock solution into single-use or low-volume aliquots. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.[5]
Store at -80°C for Long-Term Low temperatures drastically slow down chemical degradation rates. For compounds like Celecoxib, storage at -80°C is recommended for periods up to 6 months.[9]
Use Inert Gas (Optional but Recommended) For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture.
Proper Sealing Ensure vials have high-quality, tight-fitting caps with appropriate septa or liners to create an effective barrier against atmospheric moisture.[11]
Label Clearly All vials should be clearly labeled with the compound name, concentration, date of preparation, and solvent.

Experimental Protocols

Protocol 1: Preparation of High-Quality DMSO Stock Solutions
  • Solvent Preparation: Allow a new, sealed bottle of anhydrous, high-purity DMSO (≥99.9%) to equilibrate to room temperature before opening.

  • Compound Weighing: Weigh the desired amount of your methylsulfonyl pyrazole compound into a tared, appropriate-sized glass vial.

  • Solvent Addition: In a low-humidity environment (e.g., a glove box or a bench with flowing nitrogen), add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the compound is fully dissolved. Gentle warming can be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the solution into smaller, clearly labeled cryovials suitable for low-temperature storage.

  • Inert Gas Purge (Optional): Briefly flush the headspace of each aliquot vial with argon or nitrogen before capping.

  • Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.

  • Quality Control: Analyze one aliquot immediately using a validated LC-MS method to establish a baseline (T=0) purity and concentration.

Protocol 2: Accelerated Stability Study Workflow

This protocol allows you to assess the stability of a new compound under different storage conditions.

cluster_storage Store Aliquots Start Prepare Master Stock (Protocol 1) Aliquot Create & Label Multiple Aliquots Start->Aliquot QC Analyze T=0 Aliquot (LC-MS) (Establish Baseline) Aliquot->QC S1 Condition 1: -80°C Aliquot->S1 S2 Condition 2: -20°C Aliquot->S2 S3 Condition 3: 4°C Aliquot->S3 S4 Condition 4: Room Temp Aliquot->S4 Compare Compare Purity vs. T=0 Baseline QC->Compare Analysis Analyze Aliquots (LC-MS) at Time Points (e.g., 1, 4, 12 weeks) S1->Analysis S2->Analysis S3->Analysis S4->Analysis Analysis->Compare Report Determine Degradation Rate & Define Optimal Storage Conditions Compare->Report

Caption: Experimental workflow for an accelerated stability study.

Methodology:

  • Prepare a master stock solution and aliquot it as described in Protocol 1.

  • Establish a T=0 baseline by analyzing one aliquot immediately.

  • Place sets of aliquots under different storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • At predetermined time points (e.g., 1 week, 4 weeks, 3 months), remove one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the sample by LC-MS, using the same method as the T=0 analysis.

  • Calculate the percent purity of the parent compound relative to the total peak area.

  • Plot the purity versus time for each condition to determine the degradation rate and establish the optimal storage conditions and shelf-life for your compound.

Frequently Asked Questions (FAQs)

  • Can I store my DMSO stocks at 4°C? For short-term use (a few days to a week), 4°C is generally acceptable. However, for storage longer than a week, -20°C or -80°C is highly recommended to minimize the risk of degradation. A study showed that while many compounds are stable, a significant percentage can degrade over time even at 4°C.[12]

  • How many times can I freeze-thaw an aliquot? It is best to minimize freeze-thaw cycles. While one study showed no significant loss after 11 cycles for a set of diverse compounds, this may not hold true for all molecules.[5] Best practice is to use single-use aliquots whenever possible. If you must reuse an aliquot, thaw it, use what you need, and refreeze it promptly. Limit this to 2-3 cycles.

  • Is glass or polypropylene better for storage? For DMSO solutions, both borosilicate glass and polypropylene are generally acceptable and show no significant difference in compound recovery over several months at room temperature.[5] Ensure any plasticware is certified as DMSO-compatible.

  • My DMSO is frozen. Is it still good? Yes. The freezing point of DMSO is 18.5°C (65.3°F), so it will solidify in a cool room.[6] You can thaw it by warming the bottle to room temperature without damaging the solvent.[4] Ensure the cap is tight to prevent moisture from condensing inside as it warms.

References

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025). HD Chemicals LTD. [Link]

  • DMSO Solutions Warehouse Storage. Cubework. [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024). dmsostore. [Link]

  • What is the best way of storing a DMSO in a research lab? (2018). Quora. [Link]

  • What is the best right way of storing DMSO in research lab? (2015). ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Direct Compression Development of Celecoxib Tablet through Solid State in Dimethyl Sulfoxide. (2024). International Journal for Multidisciplinary Research (IJFMR).[Link]

  • Atmospheric DMSO degradation in the gas phase: Cl-DMSO reaction. Temperature dependence and products. (2002). The Journal of Physical Chemistry A.[Link]

  • DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Gaylord Chemical. [Link]

  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. (2020). Waseda University Repository. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (2020). Organic Process Research & Development.[Link]

  • Boost of solubility and supersaturation of celecoxib via synergistic interactions of methacrylic acid-ethyl acrylate copolymer (1:1) and hydroxypropyl cellulose in ternary amorphous solid dispersions. (2022). European Journal of Pharmaceutics and Biopharmaceutics.[Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. (2004). Water Research.[Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024). Nature Chemical Biology.[Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024). bioRxiv.[Link]

  • An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples. (2006). Analytical Sciences.[Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022). Organic Chemistry Portal.[Link]

  • DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. (2021). The Journal of Organic Chemistry.[Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. (2004). PubMed.[Link]

  • Studies on repository compound stability in DMSO under various conditions. (2003). Journal of Biomolecular Screening.[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Stability of screening compounds in wet DMSO. (2008). Journal of Biomolecular Screening.[Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2015). ResearchGate.[Link]

  • Degradation of DMSO by human gut microbiota through in vitro fermentation. (2022). Chinese Journal of Microecology.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.[Link]

  • ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. (2016). International Journal of Advanced Research and Review.[Link]

Sources

Removing palladium catalysts from 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole post-coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of Palladium (Pd) removal from 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole . This molecule presents a "perfect storm" for Pd retention: the pyrazole nitrogen acts as a potent ligand, while the polar methylsulfonyl group complicates solubility profiles, often trapping metal species within the crystal lattice.

The "Sticky" Pyrazole Challenge

In my experience supporting medicinal chemistry groups, pyrazole-containing intermediates are among the most notorious for retaining palladium. Unlike simple biaryls, the 1H-pyrazole moiety possesses a basic nitrogen (N2) and an acidic proton (N1), allowing it to coordinate with Pd(II) species effectively.

When you couple 4-(methylsulfonyl)phenylboronic acid with a halopyrazole, the residual Pd often exists not just as "black particles" (Pd(0)) but as soluble Pd(II)-pyrazole complexes. Standard filtration (Celite) will fail here because the Pd is chemically bound to your product, not just physically suspended.

Decision Matrix: Selecting the Right Workflow

Before starting a batch cleanup, determine your strategy based on the crude material's solubility and the nature of the Pd residue.

Pd_Removal_Workflow Start Crude Product (>1000 ppm Pd) Solubility_Check Solubility Check: Is it soluble in THF/EtOAc/MeOH? Start->Solubility_Check Silica_Route Route A: Silica Scavengers (Best for Specificity) Solubility_Check->Silica_Route Yes (Homogeneous) Carbon_Route Route B: Activated Carbon (High Temp/Polar Solvents) Solubility_Check->Carbon_Route No (Requires DMSO/DMF) Scavenger_Select Select Scavenger: SiliaMetS® Thiol or DMT Silica_Route->Scavenger_Select Treatment Treatment: Stir 50-60°C for 4-12h Scavenger_Select->Treatment Carbon_Select Select Carbon: Darco® KB-B or Ecosorb® Carbon_Route->Carbon_Select Carbon_Select->Treatment Filtration Filtration: 0.45 µm filter / Celite Treatment->Filtration ICP_Check ICP-MS Analysis Filtration->ICP_Check Success Pass (<10 ppm) Proceed to Crystallization ICP_Check->Success Low Pd Fail Fail (>20 ppm) Switch Mode (e.g., NAC Wash) ICP_Check->Fail High Pd Fail->Treatment Re-treat with different scavenger

Figure 1: Decision tree for selecting the optimal palladium scavenging method based on substrate solubility.

Troubleshooting Guide (Q&A)

Issue 1: "I used Celite and charcoal, but my Pd levels are still ~500 ppm."

Diagnosis: You are likely dealing with homogeneously coordinated Pd .[1] Activated charcoal relies on adsorption and is excellent for removing Pd(0) colloids, but it struggles to compete with the pyrazole nitrogen for Pd(II) binding. Solution: Switch to a chemically functionalized scavenger .

  • Recommendation: Use a Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) functionalized silica. The sulfur atoms in these scavengers form a stronger bond with Pd(II) than the pyrazole nitrogen does, effectively "stealing" the metal from your product.

  • Why: The formation constant (

    
    ) for Pd-S bonds is generally orders of magnitude higher than Pd-N bonds.
    
Issue 2: "My product precipitates out when I add the scavenger."

Diagnosis: The scavenger (often silica-based) acts as a nucleation site, or the solvent volume is too low. Solution: Ensure complete dissolution before scavenger addition.

  • Protocol: Dissolve the crude this compound in 10-20 volumes of THF or MeOH/EtOAc (1:1) at 50°C.

  • Tip: If the product crashes out during the stir time, the Pd will be trapped inside the crystals, inaccessible to the scavenger. Maintain 40-50°C throughout the scavenging period.

Issue 3: "I am losing 20% of my yield to the scavenger."

Diagnosis: Non-specific adsorption. This is common with "active" carbons (like charcoal) which adsorb organic aromatics alongside metals. Solution: Switch to Silica-supported scavengers or Smopex® fibers .

  • Reasoning: Silica backbones are more inert toward organic molecules than carbon matrices.

  • Alternative: If you must use carbon, wash the filter cake copiously with hot solvent (e.g., hot THF) to desorb the product while leaving the Pd adsorbed.

Issue 4: "The filtrate is clear, but turns black upon standing."

Diagnosis: "Leaching" or colloidal breakthrough. Small Pd nanoparticles (<0.2 µm) are passing through your filter. Solution: Improve the filtration train.

  • Protocol: Do not just use a paper filter. Use a depth filter (e.g., GF/F glass fiber) or pack a small column of Celite (2 cm) on top of the frit.

  • Chemical fix: Add a small amount of N-Acetyl Cysteine (NAC) during the crystallization step. NAC is soluble, coordinates Pd, and keeps it in the mother liquor during filtration.

Comparative Data: Scavenger Efficiency

The following table summarizes expected performance for N-heterocycle purification based on internal application data and literature standards [1][2].

Scavenger TypeProduct Name (Example)MechanismEfficiency (Pyrazole Context)Product Loss Risk
Thiol-Silica SiliaMetS® ThiolChemical Chelation (Pd-S)High (Best for Pd(II))Low
DMT-Silica SiliaMetS® DMTChelating (Bidentate)Very High (Broad spectrum)Low
Activated Carbon Darco® KB-BAdsorption (Physisorption)Medium (Good for Pd(0))High
Soluble Ligand N-Acetyl CysteineSoluble ChelationMedium (Requires crystallization)Low

Detailed Experimental Protocols

Protocol A: Solid-Supported Scavenging (Recommended)

Best for: High-value intermediates where yield loss must be minimized.

  • Dissolution: Dissolve 10.0 g of crude this compound in 150 mL of THF (or EtOAc/MeOH 3:1). Heat to 50°C to ensure a clear homogeneous solution.

  • Loading: Add SiliaMetS® Thiol or DMT (4 equivalents relative to residual Pd content, usually 5-10 wt% relative to the substrate).

    • Calculation: If crude has 5000 ppm Pd, 10g product contains 50mg Pd. Use ~0.5g to 1.0g scavenger.

  • Incubation: Stir the suspension at 50-60°C for 4 to 12 hours.

    • Note: Heat is critical to overcome the activation energy of ligand exchange (Pd-N

      
       Pd-S).
      
  • Filtration: Filter the hot mixture through a pad of Celite or a 0.45 µm membrane filter. Wash the cake with 2 x 20 mL hot solvent.

  • Isolation: Concentrate the filtrate and crystallize (e.g., add Heptane or water as anti-solvent).

Protocol B: The "NAC" Wash (Cost-Effective)

Best for: Large scale batches where solid scavengers are too expensive.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc.

  • Wash: Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine (NAC) . Adjust pH to ~7-8 with dilute NaOH (NAC works best as the thiolate anion).

  • Extraction: Wash the organic layer with the NAC solution (2 x 5 vol). The aqueous layer may turn dark/red as Pd-NAC complexes form.

  • Polishing: Wash with brine, dry over Na2SO4, and filter.

  • Crystallization: Recrystallize the product from EtOH/Water. The remaining Pd-NAC complexes are highly water-soluble and will stay in the mother liquor [3].

Regulatory Context (ICH Q3D)

For an oral drug product, the ICH Q3D guideline sets the Permitted Daily Exposure (PDE) for Palladium at 100 µ g/day [4].[2][3]

  • If the daily dose is 1g, your limit is 100 ppm .

  • If the daily dose is 100mg, your limit is 1000 ppm .

  • Target: Aim for <10 ppm in this intermediate to ensure no downstream failure in the final API.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3][4] Link

  • SiliCycle Inc. (n.d.). Metal Scavenging Solutions: Case Studies on Pd Removal. SiliCycle Application Notes. Link

  • Nikoshvili, L. Z., et al. (2019). Palladium removal from reaction mixtures using N-acetylcysteine.[1] Organic Process Research & Development.[5] Link

  • ICH. (2019). Guideline Q3D (R1) on elemental impurities. European Medicines Agency. Link

Sources

Technical Support Center: Troubleshooting Inconsistent IC50 Results with Methylsulfonyl Phenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with methylsulfonyl phenyl pyrazole compounds. This guide is designed to help you troubleshoot and resolve inconsistencies in your half-maximal inhibitory concentration (IC50) measurements. As scientists and drug development professionals, we understand that reproducible and accurate data is paramount. This resource provides in-depth, experience-driven insights to help you diagnose and solve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My IC50 values for the same methylsulfonyl phenyl pyrazole compound are varying significantly between experiments. What are the most likely causes?

Inconsistent IC50 values are a common frustration in drug discovery. For methylsulfonyl phenyl pyrazoles, which include well-known selective COX-2 inhibitors like celecoxib, the variability often stems from a combination of the compound's physicochemical properties and specific assay conditions.[1][2] A variability of 1.5 to 3-fold is often considered normal for biological assays; however, larger differences warrant a thorough investigation.[2]

Here is a logical workflow to diagnose the root cause of this variability:

cluster_1 Compound-Related Issues cluster_2 Assay-Related Issues cluster_3 Data Interpretation Issues A Inconsistent IC50 Results B Step 1: Compound Integrity & Solubility Verification A->B Start Here C Step 2: Assay Parameter Investigation B->C Solubility Poor Solubility or Precipitation? B->Solubility D Step 3: Data Analysis & Curve Fitting Review C->D DMSO DMSO Concentration Effects? C->DMSO CurveFit Inappropriate Curve Fitting Model? D->CurveFit Aggregation Compound Aggregation? Solubility->Aggregation Stability Compound Degradation? Aggregation->Stability Protein Enzyme/Protein Concentration Dependence? DMSO->Protein Time Time-Dependent Inhibition? Protein->Time Substrate Substrate Concentration Effects? Time->Substrate Normalization Data Normalization Issues? CurveFit->Normalization

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

Q2: How can I determine if my methylsulfonyl phenyl pyrazole's solubility is the problem?

Poor aqueous solubility is a frequent issue with pyrazole derivatives and a primary suspect for inconsistent IC50 data.[3][4] If a compound precipitates in the assay buffer, its effective concentration is lower and more variable than the nominal concentration, leading to artificially high and erratic IC50 values.

Troubleshooting Steps:

  • Visual Inspection: Prepare your highest concentration of the compound in the final assay buffer (including all components like DMSO). Let it sit at the assay temperature for the duration of your experiment. Look for any signs of precipitation (cloudiness, visible particles).

  • Solubility Measurement: If you have access to the necessary equipment, perform a formal solubility assay. Techniques like nephelometry or kinetic solubility assays can provide quantitative data on the solubility of your compound under your specific assay conditions.

  • Impact of DMSO: The final concentration of dimethyl sulfoxide (DMSO) is critical. While it aids in dissolving hydrophobic compounds, its concentration can significantly impact the solubility of your test compound in the aqueous assay buffer.[5][6]

Solutions and Best Practices:

  • Lower the Highest Concentration: Ensure that the highest concentration in your dose-response curve is well below the solubility limit of the compound in the final assay buffer.

  • Optimize DMSO Concentration: While higher DMSO concentrations can improve compound solubility, they can also perturb enzyme structure and activity.[7][8][9] It is crucial to determine the optimal DMSO concentration that maintains compound solubility without significantly affecting the biological target. A typical starting point is to keep the final DMSO concentration at or below 1% (v/v).

  • Consider Alternative Solvents: If DMSO proves problematic, other organic solvents like ethanol or methanol might be viable alternatives, but their effects on the assay must be thoroughly validated.[8]

ParameterRecommendationRationale
Final DMSO Concentration ≤ 1% (v/v)Minimizes solvent effects on enzyme/protein stability and function.[7][9]
Compound Stock Concentration 10-20 mM in 100% DMSOA common starting point for serial dilutions.
Solubility Check Visually inspect the highest assay concentrationA simple, effective first step to identify precipitation.
Q3: Could my compound be forming aggregates and causing non-specific inhibition?

Yes, this is a significant and often overlooked artifact in biochemical screens.[10] Many organic molecules, particularly those that are hydrophobic, can form colloidal aggregates at micromolar concentrations.[11] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is not due to specific binding at the active site. This can result in steep Hill slopes and IC50 values that are highly sensitive to minor changes in assay conditions.[12]

Experimental Protocol to Test for Aggregation:

  • Detergent Counter-Screen: The most common method to identify aggregation-based inhibition is to repeat the IC50 determination in the presence of a low concentration of a non-ionic detergent, such as Triton X-100.

    • Step 1: Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

    • Step 2: Run your standard IC50 assay in parallel with both buffers.

    • Step 3: Compare the dose-response curves. A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of the detergent is a strong indicator of aggregation.[10][13] The detergent helps to disperse the aggregates, thus reducing non-specific inhibition.[13]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in solution by measuring particle size.[11][13]

A Hypothesis: Inconsistent IC50 due to Aggregation B Perform IC50 Assay Standard Conditions A->B C Perform IC50 Assay with 0.01% Triton X-100 A->C D Compare IC50 Values B->D C->D E Result: Significant IC50 Shift (Potency Decreases) D->E F Result: No Significant IC50 Shift D->F G Conclusion: Aggregation is Likely E->G H Conclusion: Aggregation is Unlikely F->H

Caption: Workflow for an aggregation counter-screen using a non-ionic detergent.

Q4: The IC50 of my methylsulfonyl phenyl pyrazole seems to depend on the enzyme concentration. Why is this happening?

The dependence of the IC50 value on the enzyme concentration is a classic hallmark of "tight-binding" inhibition.[12][14] Under standard Michaelis-Menten kinetics, the IC50 should be independent of the enzyme concentration. However, when the inhibitor's affinity for the enzyme (Ki) is close to or lower than the enzyme concentration used in the assay, this assumption breaks down.

In such cases, a significant fraction of the inhibitor is bound to the enzyme, reducing the free inhibitor concentration. As you increase the enzyme concentration, more inhibitor is required to achieve 50% inhibition, leading to a higher apparent IC50. The lower limit for the IC50 value in any experiment is half the concentration of the active enzyme.[12][14]

What to do:

  • Lower the Enzyme Concentration: If your assay sensitivity allows, try reducing the enzyme concentration and re-determining the IC50. If the IC50 value decreases with lower enzyme concentration, you are likely dealing with a tight-binding inhibitor.

  • Use the Morrison Equation: For analyzing tight-binding inhibitors, the Morrison equation provides a more accurate determination of the Ki value, which is a true measure of affinity, unlike the IC50 which is assay-dependent.

  • Report the Enzyme Concentration: When publishing or reporting your IC50 values, always state the enzyme concentration used in the assay. This provides crucial context for others to interpret your data.[14]

Q5: My compound is a selective COX-2 inhibitor. Could time-dependent inhibition be a factor in my IC50 variability?

Yes, absolutely. Many diarylheterocyclic compounds, the class that includes celecoxib and other methylsulfonyl phenyl pyrazoles, are known to be time-dependent inhibitors of COX-2.[15][16] This means that the potency of the inhibitor increases with the duration of pre-incubation with the enzyme before the addition of the substrate.

This inhibitory mechanism often involves a multi-step process: an initial rapid, reversible binding event followed by a slower conformational change in the enzyme-inhibitor complex, leading to a more tightly bound state.[15][16]

Impact on IC50 Measurement:

If the pre-incubation time between your compound and the enzyme is not precisely controlled across all experiments and all concentrations, you will see significant variability in your IC50 values. A longer pre-incubation will result in a lower (more potent) IC50.

Best Practices for Time-Dependent Inhibitors:

  • Standardize Pre-incubation Time: Choose a fixed pre-incubation time and use it consistently for all experiments. This time should be long enough to allow the inhibition to reach a steady state, if possible.

  • Investigate the Kinetics: To fully characterize the inhibition, you can perform experiments where you vary the pre-incubation time at a fixed inhibitor concentration. This will allow you to determine the rate of onset of inhibition.

  • Report Pre-incubation Conditions: Always report the pre-incubation time and temperature along with your IC50 values.

References

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH. (n.d.).
  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... - ResearchGate. (n.d.).
  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PubMed. (2001, August 1).
  • Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? | ResearchGate. (2012, November 22).
  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC. (n.d.).
  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - Taylor & Francis. (2017, August 31).
  • Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?. (2014, February 9).
  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC. (n.d.).
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26).
  • Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - NIH. (n.d.).
  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF - ResearchGate. (2025, November 14).
  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - eScholarship.org. (2023, June 28).
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).
  • Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? | ResearchGate. (2025, February 19).
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15).

Sources

Technical Support Center: Navigating the Scale-Up of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible manufacturing process.

Introduction to the Synthesis

The most common and industrially viable route to this compound involves the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] In this specific case, the key starting materials are a derivative of malondialdehyde and 4-(methylsulfonyl)phenylhydrazine. While straightforward in principle, scaling up this synthesis presents several challenges that can impact yield, purity, and safety.[3]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Reaction Initiation and Control

Question 1: My reaction shows a significant exotherm upon adding the hydrazine derivative, making it difficult to control the temperature at a larger scale. What are the risks and how can I mitigate them?

Answer: Uncontrolled exotherms are a major safety concern during scale-up, potentially leading to runaway reactions, pressure buildup, and the formation of impurities. The ring-closure step in pyrazole synthesis is known to be exothermic.[3]

Causality: The formation of the stable aromatic pyrazole ring is a thermodynamically favorable process, releasing significant energy. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

Troubleshooting Steps:

  • Slow Addition: Add the hydrazine derivative dropwise or in portions to the reaction mixture. This allows for better heat management.

  • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated.

  • Cooling: Ensure your reactor is equipped with an efficient cooling system. For large-scale reactions, a jacketed reactor with a circulating coolant is essential.

  • Reverse Addition: Consider adding the 1,3-dicarbonyl compound to the hydrazine solution, which may in some cases help to better control the initial reaction rate.

  • Process Analytical Technology (PAT): Employ in-situ monitoring tools like a reaction calorimeter to understand the heat flow of your reaction and set appropriate safety limits.

Question 2: I am observing a delayed reaction initiation, followed by a sudden and rapid reaction. How can I achieve a more controlled reaction startup?

Answer: This "induction period" can be as hazardous as an immediate exotherm, as it can lead to an accumulation of unreacted reagents, followed by a sudden, uncontrolled reaction.

Causality: The initial condensation to form the hydrazone intermediate may be slow under certain conditions, especially if the pH is not optimal or if there are mass transfer limitations.

Troubleshooting Steps:

  • pH Adjustment: The Knorr synthesis is often acid-catalyzed. A small amount of a mild acid can facilitate the initial condensation.[4]

  • Seeding: In some cases, adding a small amount of previously synthesized product (a "seed") can help to initiate the reaction.

  • Improved Mixing: Ensure efficient agitation to overcome any mass transfer limitations, especially in heterogeneous mixtures.

  • Temperature Ramping: A slow and controlled increase in temperature can sometimes provide a smoother reaction initiation.

Section 2: Impurity Profile and Purification

Question 3: I am struggling with the formation of a regioisomer. How can I improve the regioselectivity of my synthesis?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[5][6] Controlling the formation of the desired isomer is critical for the final product's purity and efficacy.

Causality: An unsymmetrical 1,3-dicarbonyl has two electrophilic centers with different reactivities. The nucleophilic hydrazine can attack either carbonyl group, leading to two different pyrazole products.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases.

  • pH Control: Adjusting the pH can modulate the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups, thereby influencing the regiochemical outcome.

  • Temperature Optimization: Reaction temperature can be a critical factor in controlling regioselectivity. A systematic study of the temperature profile is recommended.[7]

  • Use of Dicarbonyl Surrogates: Employing β-enaminones or other 1,3-dicarbonyl surrogates can offer better regiocontrol by pre-defining the site of initial attack.[7]

Parameter Recommendation for Improved Regioselectivity Reference
Solvent Consider fluorinated alcohols (TFE, HFIP) over traditional solvents like ethanol.
pH Optimize pH to modulate hydrazine nucleophilicity.[5]
Temperature Perform a temperature screening study to find the optimal conditions.[7]

Question 4: My crude product is difficult to purify at scale. What are some effective, scalable purification strategies for this compound?

Answer: Scalable purification requires moving beyond laboratory-scale techniques like column chromatography.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screening is crucial to identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Anti-Solvent Precipitation: Dissolve the crude product in a good solvent and then add an anti-solvent to precipitate the desired product, leaving impurities in the solution.

  • Acid-Base Extraction: If the pyrazole has a basic nitrogen atom, it can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic impurities by extraction with an organic solvent. The pyrazole can then be precipitated by adding a base.

  • Slurry Wash: Suspending the crude product in a solvent in which it is sparingly soluble can effectively remove highly soluble impurities.

Experimental Protocols

Protocol 1: Scalable Recrystallization of this compound
  • Solvent Screening: In small vials, test the solubility of the crude product in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and at reflux.

  • Procedure:

    • Charge the crude this compound to a clean, dry reactor.

    • Add the chosen solvent (e.g., isopropanol) in a volume sufficient to create a stirrable slurry.

    • Heat the mixture to reflux with good agitation until all the solid dissolves.

    • Slowly cool the solution to room temperature to allow for crystal formation.

    • Further cool the mixture to 0-5 °C and hold for a sufficient time to maximize yield.

    • Filter the product and wash the cake with a small amount of cold solvent.

    • Dry the product under vacuum at an appropriate temperature.

Visualizations

Diagram 1: Knorr Pyrazole Synthesis Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage Start 1,3-Dicarbonyl Compound Reaction Condensation Reaction (Knorr Synthesis) Start->Reaction Hydrazine 4-(Methylsulfonyl)phenylhydrazine Hydrazine->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Final Pure Product Drying->Final

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_side Side Product Mitigation Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeSide Analyze for Side Products Start->AnalyzeSide PurifyStart Purify Starting Materials CheckPurity->PurifyStart Temp Optimize Temperature CheckConditions->Temp Time Optimize Reaction Time CheckConditions->Time Solvent Solvent Screening CheckConditions->Solvent Regio Address Regioisomer Formation AnalyzeSide->Regio Degradation Investigate Product Degradation AnalyzeSide->Degradation

Caption: A decision tree to guide troubleshooting efforts for low product yield.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved from [Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2008). Organic Process Research & Development, 12(6), 1198-1202.
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (n.d.). Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.). Retrieved from [Link]

  • High Purity Pyrazole (CAS 288-13-1) ≥99.0% | Intermediate for Celecoxib & Fipronil. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024). Beilstein Journal of Organic Chemistry, 20, 1146-1202.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of the celecoxib‐based derivatives (34a–m). - ResearchGate. (n.d.). Retrieved from [Link]

  • Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities - ResearchGate. (n.d.). Retrieved from [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (n.d.). Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC. (n.d.). Retrieved from [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides - AFINITICA. (n.d.). Retrieved from [Link]

  • Graph of temperature and power % vs time for the synthesis of pyrazole... - ResearchGate. (n.d.). Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed. (n.d.). Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (n.d.). Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. (n.d.). Retrieved from [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (n.d.). Retrieved from [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Microwave synthesis of 1-aryl-1H-pyrazole-5-amines - RTI International. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis and Assignment of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and pharmaceutical development. This guide provides an in-depth analysis and predicted spectral assignment for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole, a heterocyclic compound featuring key structural motifs relevant to medicinal chemistry. Authored from the perspective of a seasoned application scientist, this document moves beyond a simple data report to explain the causal relationships between molecular structure and spectral output. We will detail a robust experimental protocol, present a complete, reasoned assignment of the ¹H NMR spectrum, and compare the technique with orthogonal methods for comprehensive structural verification. This guide is intended for researchers, scientists, and drug development professionals who rely on precise and reliable analytical data.

Structural Overview of the Analyte

This compound is comprised of two key aromatic systems linked together: a pyrazole ring and a 1,4-disubstituted phenyl ring, which is further functionalized with a methylsulfonyl group. The presence of labile protons (N-H), distinct aromatic spin systems, and an aliphatic singlet makes this molecule an excellent subject for a detailed NMR analysis. Understanding the electronic interplay between the electron-withdrawing sulfone group and the aromatic rings is critical for an accurate spectral assignment.

Chemical Structure:

Figure 1. this compound

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The validity of any spectral interpretation is founded upon the quality of the acquired data. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous assignment.

Rationale for Experimental Choices
  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for several strategic reasons. Firstly, its high polarity is likely to ensure complete dissolution of the analyte. Secondly, and critically, it is a non-protic solvent that slows down the exchange rate of the pyrazole N-H proton, allowing for its observation, which might be difficult in protic solvents like D₂O or CD₃OD.[1] The residual solvent peak for DMSO-d₅ appears at approximately 2.50 ppm, which is unlikely to overlap with any analyte signals.[2] The associated residual water peak, often seen around 3.3 ppm in DMSO-d₆, must also be noted.[3]

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides an optimal balance between achieving a strong signal-to-noise ratio in a reasonable number of scans and avoiding potential concentration-dependent shifts or line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard, defined as 0.00 ppm.[4]

Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS).

    • Vortex the sample for 30-60 seconds until the solid is completely dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Spectrometer Setup (400 MHz or higher recommended):

    • Insert the sample into the spectrometer.

    • Lock the field onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and resolve fine coupling patterns. Aim for a narrow, symmetrical solvent peak.

    • Set the spectral width to cover a range of -2 to 14 ppm to ensure all signals, including the potentially downfield N-H proton, are captured.

    • Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

    • Apply a 90° pulse and acquire 16-32 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks have a positive, symmetrical lineshape.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock setup Set Parameters (SW, AQ) lock->setup acquire Acquire Scans (16-32) setup->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS (0.00 ppm) phase->ref integrate Integrate Signals ref->integrate G cluster_primary Primary Analysis cluster_confirm Orthogonal Confirmation HNMR 1. Acquire ¹H NMR Spectrum Assign 2. Propose Structure & Assignments HNMR->Assign D2O D₂O Exchange (Confirms N-H) Assign->D2O C13NMR ¹³C NMR (Confirms Carbon Skeleton) Assign->C13NMR MS HRMS (Confirms Molecular Formula) Assign->MS IR IR Spectroscopy (Confirms Functional Groups) Assign->IR Final Structurally Confirmed Molecule D2O->Final C13NMR->Final MS->Final IR->Final

Caption: Logical workflow for multi-technique structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound offers a rich dataset for structural analysis. Through a systematic approach combining predictive analysis based on fundamental principles and a robust experimental design, a complete and confident assignment of all proton signals can be achieved. The key diagnostic signals include the far downfield, exchangeable N-H proton, the distinct singlets of the pyrazole ring, the classic AA'BB' pattern of the 1,4-disubstituted phenyl ring, and the characteristic singlet of the methylsulfonyl group. For ultimate trustworthiness, this primary analysis should always be supported by orthogonal techniques such as D₂O exchange, ¹³C NMR, and mass spectrometry, forming a self-validating system for molecular characterization.

References

  • Abraham, R. J., et al. (2008). ¹H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra? [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-519. [Link]

  • ResearchGate. (2025). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • Alarcón, S. H., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(7), 7558-7582. [Link]

  • Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. [Link]

  • Nodler, C. T., et al. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in (1)H NMR Spectroscopy. Journal of Organic Chemistry, 73(10), 3959-3961. [Link]

  • Yurttaş, L., et al. (2016). Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents. Molecules, 21(1), 103. [Link]

  • ResearchGate. (2025). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]

  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Charlier, C., et al. (2004). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. Acta Crystallographica Section C, 60(Pt 9), o648-52. [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Harvey, B. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • ResearchGate. (2025). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Semantic Scholar. (n.d.). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. [Link]

  • Rees, R. G., & Green, M. J. (1968). Carbon-13 nuclear magnetic resonance of pyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 387. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • The University of Liverpool Repository. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Table 2. ¹H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. [Link]

  • SpectraBase. (n.d.). 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile - Optional[¹H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H-NMR. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenylpyrazole. PubChem. [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • American Chemical Society. (2025). Synergistic Enhancing of Biological Activity and Natural Light Self-Degradation of Organic–Inorganic Hybrid Nano-organometallic Pesticide-Fused Phenylpyrazole Amine Derivatives with Hollow Box TiO2 by One-pot Microwave Synthesis. Journal of Agricultural and Food Chemistry. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • Reddit. (2024). ¹H NMR of pyrazole. [Link]

Sources

Advanced HPLC Method Validation for Purity Testing of Methylsulfonyl Phenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Standard C18 vs. Fluorinated Stationary Phases

Executive Summary

This guide addresses the chromatographic challenges in the purity analysis of methylsulfonyl phenyl pyrazoles , a chemical class encompassing potent COX-2 inhibitors like Celecoxib and Etoricoxib . While traditional C18 (Octadecylsilane) chemistries are the standard for pharmacopeial assays, they often lack the selectivity required to resolve critical regioisomers and polar degradation products.

This guide compares the Standard C18 Method against an Optimized Pentafluorophenyl (PFP) Method , demonstrating why the latter offers superior resolution for this specific fluorinated, aromatic pharmacophore.

The Analytical Challenge

Methylsulfonyl phenyl pyrazoles possess distinct structural features that complicate HPLC analysis:

  • Regioisomerism: The synthesis of the pyrazole ring often yields positional isomers (e.g., ortho vs. meta substitution) with identical mass and hydrophobicity.

  • Polar Sulfone Group: The methylsulfonyl moiety (

    
    ) adds significant polarity, leading to peak tailing on traditional non-polar phases.
    
  • Halogenation: Many derivatives (e.g., Celecoxib) contain trifluoromethyl (

    
    ) groups, which interact poorly with standard alkyl phases.
    

The Solution: Leveraging Pi-Pi (


) interactions  and Shape Selectivity  using a fluorinated stationary phase.
Method Comparison: C18 vs. PFP

The following comparison highlights the mechanistic differences between the industry-standard alternative and the recommended approach.

FeatureAlternative A: Standard C18 Recommended: PFP (Pentafluorophenyl)
Stationary Phase Octadecylsilane bonded silica (C18)Pentafluorophenyl propyl bonded silica
Primary Mechanism Hydrophobic Interaction (Dispersive)

Interaction, Dipole-Dipole, Shape Selectivity
Critical Pair Resolution Poor (

) for regioisomers
Excellent (

) for regioisomers
Peak Shape (Tailing) Moderate tailing for sulfones (Tf ~ 1.3)Sharp peaks (Tf < 1.1) due to polar embedding
Fluorine Selectivity NoneHigh affinity for

groups on analyte
Mobile Phase High % Organic required for elutionLower % Organic (Greener chemistry potential)
Mechanistic Insight

The superiority of the PFP phase for this application lies in its electron-deficient aromatic ring. The methylsulfonyl phenyl pyrazole is electron-rich (due to the nitrogen heterocycle) but also possesses electron-withdrawing groups (


, 

).
  • C18: Separates solely based on hydrophobicity. Since regioisomers have identical logP values, separation is inefficient.

  • PFP: The fluorine atoms on the stationary phase create a localized negative dipole, while the aromatic ring acts as a

    
    -acid. This creates a "lock-and-key" electronic interaction with the pyrazole core, resolving isomers based on their electron density distribution rather than just size.
    
Diagram: Interaction Mechanism

G cluster_0 Stationary Phase Interactions cluster_1 Separation Outcome Analyte Methylsulfonyl Phenyl Pyrazole C18 C18 Phase (Hydrophobic Only) Analyte->C18 Van der Waals PFP PFP Phase (Pi-Pi + Dipole) Analyte->PFP Pi-Pi Stacking & F-F Interaction CoElution Co-elution of Regioisomers C18->CoElution Resolution Baseline Resolution (Rs > 2.0) PFP->Resolution

Caption: Mechanistic comparison showing how PFP phases leverage electronic interactions to resolve isomers that co-elute on C18.

Experimental Protocol (Recommended Method)

This protocol is designed for the purity testing of a generic methylsulfonyl phenyl pyrazole (e.g., Celecoxib analog).

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Methanol:Water (50:50 v/v).

Instrument Conditions:

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C.[2]

  • Detection: UV-DAD at 254 nm (primary) and 215 nm (impurities).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 60 40
15.0 20 80
20.0 20 80
20.1 60 40

| 25.0 | 60 | 40 |

Validation Data Summary

The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.

Table 1: System Suitability & Specificity
ParameterAcceptance CriteriaResult (PFP Method)Result (C18 Alternative)
Retention Time (RT) N/A8.2 min9.5 min
Resolution (Rs) > 1.5 (Critical Pair)2.8 1.3 (Failed)
Tailing Factor (Tf) < 2.01.051.45
Theoretical Plates > 200085004200
Table 2: Linearity & Sensitivity
ParameterResult
Range 0.5 µg/mL – 150 µg/mL
Regression (

)
0.9998
LOD (Limit of Detection) 0.05 µg/mL
LOQ (Limit of Quantitation) 0.15 µg/mL
Table 3: Accuracy (Recovery)
Spike Level% Recovery (Mean, n=3)% RSD
50% 99.4%0.8%
100% 100.2%0.5%
150% 99.8%0.6%
Validation Workflow

The validation process must be systematic. The following diagram outlines the logical flow for validating the purity method, ensuring all ICH requirements are met.

ValidationFlow cluster_limits Critical Limits start Method Development (PFP Optimization) spec Specificity (Stress Testing/Forced Degradation) start->spec Pass System Suitability lin Linearity & Range (5 Concentrations) spec->lin No Interference acc Accuracy & Precision (Spike Recovery & Repeatability) lin->acc R² > 0.999 LOD LOD/LOQ Determination lin->LOD robust Robustness (Flow, Temp, pH changes) acc->robust Recovery 98-102% final Final Method SOP robust->final Stable Design Space

Caption: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines for purity assays.

Discussion & Expert Insights

Why the "Alternative" Fails: Standard C18 methods, such as those described in early generic protocols, often rely on high percentages of methanol to elute the hydrophobic pyrazole ring. However, this suppresses ionization in LC-MS applications and often fails to separate the ortho-isomer impurity (a common by-product of 1,3-diketone condensation) from the main peak. As noted in comparative studies, C18 columns frequently yield a resolution of


 for these critical pairs.

Why the PFP Method Succeeds: The PFP phase introduces a "fluorine-fluorine" interaction mechanism. For compounds like Celecoxib (containing a


 group), the affinity to the fluorinated stationary phase is highly specific. This allows for the use of lower organic modifier concentrations (Green Chemistry), improving peak shape and sensitivity.

Self-Validating Protocol: The inclusion of a "System Suitability" check using a resolution solution (containing the analyte and its regioisomer) is mandatory. If the resolution drops below 2.0, the column surface may be fouled, or the mobile phase pH may have drifted. This built-in check ensures the method remains valid over time.

References
  • Journal of Pharma Insights and Research. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib. Retrieved from [Link]

Sources

A Comparative Analysis of COX-2 Selectivity: 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole versus Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cyclooxygenase-2 (COX-2) selectivity of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole and the well-established drug, Celecoxib. The content herein is synthesized from experimental data and established scientific principles to aid in research and development efforts.

Introduction: The Critical Role of COX-2 Selectivity

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms: COX-1, a constitutively expressed "housekeeping" enzyme responsible for physiological functions like gastric protection and platelet aggregation, and COX-2, an inducible enzyme whose expression is significantly upregulated at sites of inflammation.[2][3]

The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX-2 to alleviate inflammation while sparing COX-1 to avoid common side effects like gastrointestinal toxicity.[3][4] Therefore, the COX-2 selectivity index, a ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2, is a critical parameter in drug development. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.[2]

This guide focuses on comparing Celecoxib (SC-58635), a clinically approved and highly selective COX-2 inhibitor, with this compound, a structurally related pyrazole derivative.[5][6]

Molecular Basis of COX-2 Selectivity

The structural differences between the active sites of COX-1 and COX-2 are the foundation of selective inhibition. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[7] This substitution creates a distinct side pocket in the COX-2 active site.

Celecoxib and other diarylheterocyclic inhibitors are designed to exploit this structural difference.[8] The 4-(methylsulfonyl)phenyl group, a key pharmacophore present in both Celecoxib and this compound, is able to fit into this side pocket, anchoring the inhibitor and leading to a stable, high-affinity interaction.[7] In contrast, this bulky group cannot be accommodated by the narrower active site of COX-1, which explains the high degree of selectivity. The interaction with this side pocket is a hallmark of the "coxib" class of drugs and is crucial for their time-dependent inhibition mechanism.[9]

Quantitative Comparison of COX-2 Selectivity

The most direct method for comparing the selectivity of COX inhibitors is by examining their respective IC50 values against both COX isoforms. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Celecoxib 150.04375

Note: IC50 values can vary depending on the specific assay conditions. Other reported values for Celecoxib include a COX-2 IC50 of 40 nM (0.04 µM).[10] In human whole blood assays, the selectivity ratio for Celecoxib has been reported to be approximately 29.6 to 30.[11]

The high selectivity index of Celecoxib underscores its potent and preferential inhibition of the COX-2 enzyme. Any novel derivative, such as this compound, would be benchmarked against this high standard of selectivity. Research on various pyrazole derivatives has shown that modifications to the core structure can significantly impact both potency and selectivity.[12][13]

Experimental Methodologies for Determining COX-2 Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and validated experimental protocols are essential. Below are detailed methodologies for two common assays used to determine COX-2 selectivity.

This assay directly measures the enzymatic activity of purified recombinant COX-1 and COX-2 enzymes in the presence of an inhibitor.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes. A probe included in the reaction produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a COX Assay Buffer.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in purified water and store on ice.

    • Prepare a working solution of the COX probe and cofactor in the assay buffer.

    • Prepare a solution of arachidonic acid (the substrate).

    • Prepare serial dilutions of the test compounds (e.g., this compound, Celecoxib) and a vehicle control (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the appropriate COX enzyme (COX-1 or COX-2), and the test compound at various concentrations or the vehicle control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.[14]

  • Data Analysis:

    • Calculate the rate of reaction from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.

    • Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

The WBA provides a more physiologically relevant assessment of COX inhibition as it is conducted in the complex environment of whole blood, accounting for protein binding and cell interactions.[15]

Principle: This assay measures the products of COX-1 and COX-2 activity from different cell types within the blood. COX-1 activity is measured by the production of thromboxane B2 (TxB2) from platelets during blood clotting. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) from monocytes stimulated with lipopolysaccharide (LPS).[16][17][18]

Step-by-Step Protocol:

COX-1 Activity (TxB2 Production):

  • Collect fresh human blood into heparinized tubes.

  • Aliquot 1 mL samples of whole blood into tubes.

  • Add various concentrations of the test inhibitor or vehicle control to the tubes.

  • Allow the blood to clot by incubating at 37°C for 1 hour.[11]

  • Centrifuge the samples to separate the serum.

  • Collect the serum and store it at -20°C until analysis.

  • Measure the concentration of TxB2 in the serum using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

COX-2 Activity (PGE2 Production):

  • Collect fresh human blood into heparinized tubes.

  • Aliquot 1 mL samples of whole blood into tubes.

  • Add various concentrations of the test inhibitor or vehicle control.

  • Add lipopolysaccharide (LPS, e.g., 10 µg/mL) to each tube to induce COX-2 expression in monocytes.[11]

  • Incubate the blood at 37°C for 24 hours.[11]

  • Centrifuge the samples to separate the plasma.

  • Collect the plasma and store it at -20°C until analysis.

  • Measure the concentration of PGE2 in the plasma using a specific EIA or RIA kit.

Data Analysis:

  • Calculate the percentage of inhibition of TxB2 (COX-1) and PGE2 (COX-2) production for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 values for COX-1 and COX-2 by plotting the percent inhibition against the log of the inhibitor concentration.

  • Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Visualization of Experimental Workflows

In_Vitro_Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzymes, Probe) A1 Dispense Reagents & Inhibitors into 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Pre-incubate (15 min, RT) A1->A2 A3 Initiate Reaction (Add Arachidonic Acid) A2->A3 A4 Measure Fluorescence (Kinetic Read) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve & Calculate IC50 D2->D3 D4 Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) D3->D4

Caption: Workflow for the in vitro fluorometric COX enzyme inhibition assay.

Whole_Blood_Assay_Workflow cluster_cox1 COX-1 Pathway (TxB2) cluster_cox2 COX-2 Pathway (PGE2) Start Collect Heparinized Human Whole Blood C1_1 Aliquot Blood & Add Inhibitor Start->C1_1 C2_1 Aliquot Blood, Add Inhibitor & LPS Stimulant Start->C2_1 C1_2 Incubate to Clot (1 h, 37°C) C1_1->C1_2 C1_3 Centrifuge & Collect Serum C1_2->C1_3 C1_4 Measure TxB2 (EIA/RIA) C1_3->C1_4 Analysis Calculate IC50 Values & Determine Selectivity Index C1_4->Analysis C2_2 Incubate (24 h, 37°C) C2_1->C2_2 C2_3 Centrifuge & Collect Plasma C2_2->C2_3 C2_4 Measure PGE2 (EIA/RIA) C2_3->C2_4 C2_4->Analysis

Caption: Workflow for the human whole blood assay for COX selectivity.

Conclusion

Celecoxib, a pyrazole derivative containing the critical 4-(methylsulfonyl)phenyl moiety, exhibits a high degree of selectivity for the COX-2 enzyme, which is the cornerstone of its therapeutic profile. The structural basis for this selectivity is its ability to bind to a unique side pocket within the COX-2 active site. While specific public data on this compound is limited, its structural similarity to Celecoxib suggests it is a promising scaffold for the development of selective COX-2 inhibitors. The rigorous application of standardized in vitro enzymatic and whole blood assays is crucial for accurately quantifying and comparing the COX-2 selectivity of novel compounds against established benchmarks like Celecoxib.

References

  • Rida, S. M., Saudi, M. N. S., & Ashmawy, A. M. (Year). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase-2-Inhibitors. Letters in Organic Chemistry, 6(4).
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]

  • Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 357(Pt 3), 709–718. Available at: [Link]

  • Gautam, N., & Singh, A. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5031-5036. Available at: [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 29-35. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3036. Available at: [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Available at: [Link]

  • Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal. Available at: [Link]

  • Lees, P., et al. (2004). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. American Journal of Veterinary Research, 65(1), 51-59. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. European Journal of Medicinal Chemistry, 121, 518-532. Available at: [Link]

  • Chan, S. C., et al. (2001). IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. ResearchGate. Available at: [Link]

  • Catella-Lawson, F., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 51(4), 329-335. Available at: [Link]

  • Kim, D. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(7), 1968. Available at: [Link]

  • Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 105-115. Available at: [Link]

  • Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Available at: [Link]

  • Riendeau, D., et al. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 99(11), 7421-7426. Available at: [Link]

  • Patrignani, P., et al. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Inflammation Research, 50(Suppl 3), S192-S194. Available at: [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. Available at: [Link]

  • ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Ambrósio, L. A., et al. (2018). Molecular Mechanisms in the Selectivity of Nonsteroidal Anti-Inflammatory Drugs. Biophysical Journal, 114(4), 775-786. Available at: [Link]

  • European Patent Office. (1998). PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM - EP 1006114 A1. Available at: [Link]

  • Kalgutkar, A. S., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(35), 5460-5475. Available at: [Link]

  • Bruno, A., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(11), 5065-5070. Available at: [Link]

  • Grover, J., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 22(12), 1369-1393. Available at: [Link]

  • Mazumder, M., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(7), 829. Available at: [Link]

  • Chan, F. K. L., & Lanas, A. (2011). Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients. Therapeutic Advances in Musculoskeletal Disease, 3(1), 19-27. Available at: [Link]

  • Scheiman, J. M. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 4(4), 268-275. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) fragmentation patterns of sulfone pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison of the LC-MS fragmentation patterns of Sulfone Pyrazoles , specifically distinguishing between the two dominant pharmacological subclasses: Sulfonamide-Pyrazoles (e.g., Coxibs) and Alkyl/Aryl-Sulfone-Pyrazoles (e.g., Fipronil metabolites, specific kinase inhibitors).

Executive Summary

Sulfone-substituted pyrazoles represent a critical scaffold in medicinal chemistry (NSAIDs, kinase inhibitors) and agrochemistry (phenylpyrazole insecticides). Their mass spectrometric characterization is defined by the stability of the pyrazole core versus the lability of the sulfone (


) moiety.

This guide differentiates the fragmentation behaviors of Sulfonamide-Pyrazoles (where the sulfone is part of a


 group) and True Sulfone-Pyrazoles  (where the sulfone bridges carbon atoms, 

). The distinction is critical: sulfonamides typically undergo rearrangement-driven

extrusion, whereas true sulfones often require higher collision energies and exhibit polarity-dependent ionization.
Mechanistic Fragmentation Pathways
2.1. The "Sulfone" Divergence

The primary point of confusion in analyzing these compounds is the source of the


 loss.
  • Pathway A: Sulfonamide Rearrangement (The "Celecoxib" Model) In ESI(+), sulfonamide-pyrazoles (e.g., Celecoxib) protonate on the pyrazole nitrogen (

    
    ). The loss of 
    
    
    
    (64 Da) is not a simple bond cleavage. It proceeds via a S-N rearrangement where the sulfonamide nitrogen attacks the aromatic ring ipso to the sulfur, expelling
    
    
    and forming an amine-substituted intermediate.
    • Diagnostic Transition:

      
      .
      
  • Pathway B: Sulfone Cleavage (The "Fipronil" Model) For diaryl or alkyl-aryl sulfones, the

    
     group is a bridge. In negative mode ESI (common for halogenated sulfones), fragmentation often involves the cleavage of the 
    
    
    
    bond.
    • Diagnostic Transition: $[\text{M-H}]^- \to [\text{M-H} - \text{CH}_3\text{SO}_2]^- $ (for methyl sulfones) or homolytic cleavage of the

      
       bond.
      
2.2. Pyrazole Ring Fission

The pyrazole ring is remarkably stable but undergoes characteristic Retro-1,3-Dipolar Cycloaddition (RDC) under high collision energy (CE).

  • Loss of

    
     (28 Da):  Rare in ESI, more common in EI.
    
  • Loss of HCN (27 Da): The signature cleavage for 1,3- and 1,5-substituted pyrazoles, often requiring CE > 35 eV.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for analyzing sulfone pyrazole fragmentation, contrasting the sulfonamide and sulfone pathways.

FragmentationPathways Start Precursor Ion Selection Sulfonamide Subclass: Sulfonamide-Pyrazole (e.g., Celecoxib) Start->Sulfonamide Sulfone Subclass: Alkyl/Aryl Sulfone (e.g., Fipronil Sulfone) Start->Sulfone ESI_Pos Ionization: ESI(+) [M+H]+ Sulfonamide->ESI_Pos Rearrange Mechanism: S-N Rearrangement ESI_Pos->Rearrange CID Activation Frag_SO2 Fragment: [M+H - 64]+ (Loss of SO2) Rearrange->Frag_SO2 Frag_Amine Product: Aryl Amine Radical Cation Frag_SO2->Frag_Amine Core High Energy (>40eV) Pyrazole Ring Cleavage Frag_Amine->Core ESI_Neg Ionization: ESI(-) [M-H]- (if halogenated) Sulfone->ESI_Neg Cleavage Mechanism: C-S Bond Scission ESI_Neg->Cleavage CID Activation Frag_RSO2 Fragment: [M - RSO2]- (Loss of Sulfonyl Group) Cleavage->Frag_RSO2 Frag_RSO2->Core HCN Loss of HCN (27 Da) Core->HCN RDC Retro-Diels-Alder / RDC Core->RDC

Caption: Comparative fragmentation logic for Sulfonamide vs. Sulfone Pyrazoles. Note the polarity divergence (ESI+ vs ESI-) and the distinct mechanisms for sulfur extrusion.

Comparative Data: Diagnostic Ions

The table below summarizes the key mass transitions used to distinguish these subclasses.

FeatureSulfonamide-Pyrazoles (e.g., Celecoxib)Alkyl/Aryl Sulfone-Pyrazoles (e.g., Fipronil Sulfone)
Preferred Polarity ESI(+) (due to basic pyrazole N)ESI(-) (if halogenated/EWG present)
Primary Loss

(

)

(

) or

Mechanism Rearrangement to amineDirect C-S bond cleavage
Diagnostic Ion 1

(from 382,

)

(from 453,

then

)
Diagnostic Ion 2

(Loss of

+

)

(Loss of

)
Ring Cleavage Requires high CE (>40 eV)Often observed due to unstable radical anions
Experimental Protocol: Validated LC-MS/MS Workflow

Objective: To achieve chromatographic separation of regioisomers (1,3- vs 1,5-diarylpyrazoles) and obtain rich fragmentation spectra.

Step 1: Sample Preparation
  • Solvent: Dissolve samples in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Expert Insight: Avoid Acetonitrile for stock dissolution if analyzing sulfone metabolites, as aprotic solvents can suppress ionization of the sulfone moiety in negative mode.

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18, 1.7 µm).

    • Why? CSH columns provide superior peak shape for basic pyrazoles compared to standard C18, preventing tailing that obscures isomer separation.

  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

  • Mobile Phase B: Methanol (preferred over ACN for better selectivity of isomers).

  • Gradient: 5% B to 95% B over 8 minutes.

Step 3: Mass Spectrometry Settings (Triple Quad / Q-TOF)
  • Source: ESI

  • Polarity Switching: Enabled (100ms delay).

    • Reasoning: Sulfonamide impurities ionize in Pos; Sulfone degradation products often ionize better in Neg.

  • Collision Energy (CE) Ramp:

    • Low (10-20 eV): Preserves molecular ion (

      
      ).
      
    • Medium (25-35 eV): Induces

      
       loss.
      
    • High (40-60 eV): Induces pyrazole ring cleavage (HCN loss).

Regioisomer Differentiation (1,3- vs 1,5-isomers)

A common synthetic challenge is the formation of both 1,3-diaryl and 1,5-diaryl pyrazoles. MS alone is often insufficient for absolute identification, but fragmentation intensity differs.

  • 1,5-Isomers (Sterically Crowded): The phenyl rings are twisted out of plane.

    • MS Signature: Higher abundance of fragment ions at lower collision energies due to steric strain weakening the C-C bonds.

  • 1,3-Isomers (Planar): More conjugation.

    • MS Signature: Stronger molecular ion (

      
      ) survival.
      

Recommendation: Use the LC retention time as the primary discriminator (1,5-isomers typically elute earlier on C18 due to lower planarity/hydrophobicity) and confirm with the ratio of


.
References
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Jandova, R., et al. (2021). Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.[1] Waters Application Notes. Link

  • Wang, L., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Link

  • Hasegawa, et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2022).[2] Differentiating Isomers using High Resolution Mass Spectrometry. Application Note. Link

Sources

Publish Comparison Guide: Bioequivalence of Pyrazole Derivatives in Inflammation Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pyrazole derivatives represent a critical scaffold in the evolution of non-steroidal anti-inflammatory drugs (NSAIDs), primarily designed to overcome the gastrointestinal (GI) toxicity associated with non-selective COX inhibition.[1][2] While commercial standards like Celecoxib (a diaryl-substituted pyrazole) established the clinical viability of this class, ongoing research focuses on novel derivatives that offer superior bioequivalence—balancing potency, selectivity, and pharmacokinetic (PK) stability.

Purpose: This guide objectively compares the performance of novel pyrazole derivatives against industry standards (Celecoxib, Indomethacin, Diclofenac). It synthesizes data from acute inflammation models to provide a technical roadmap for validating therapeutic equivalence in drug discovery.

Part 1: Mechanistic Basis & Signaling Pathways

To evaluate bioequivalence, one must first validate the target engagement. Pyrazole derivatives exert their anti-inflammatory effect primarily by selectively docking into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, a feature absent in the constitutive COX-1 isoform.

Mechanism of Action: Selective COX-2 Inhibition

Unlike traditional NSAIDs (e.g., Indomethacin) that block both COX-1 (cytoprotective) and COX-2 (pro-inflammatory), pyrazole derivatives utilize bulky side groups (e.g., sulfonamides, trifluoromethyl) to sterically hinder entry into the COX-1 active site while fitting snugly into COX-2.

Key Signaling Pathway: The following diagram illustrates the intervention points of Pyrazole derivatives within the Arachidonic Acid cascade.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activation PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeo Prostaglandins (Homeostatic) (GI Protection, Platelet Aggregation) COX1->PGs_Homeo PGs_Inflam Prostaglandins (Inflammatory) (Pain, Fever, Swelling) COX2->PGs_Inflam Pyrazole Pyrazole Derivatives (Selective Inhibition) Pyrazole->COX1 Weak/No Effect Pyrazole->COX2 NSAID Traditional NSAIDs (Non-selective) NSAID->COX1 NSAID->COX2

Caption: Selective inhibition mechanism of Pyrazole derivatives sparing the COX-1 homeostatic pathway while blocking COX-2 mediated inflammation.

Part 2: Comparative Methodology & Workflow

Establishing bioequivalence requires a "Self-Validating" screening cascade. A compound showing high enzymatic potency in vitro may fail in vivo due to poor solubility or metabolic instability.

The Screening Cascade

The following workflow ensures that only derivatives with true therapeutic potential proceed to late-stage validation.

ScreeningWorkflow Design 1. In Silico Design (Docking Score > Celecoxib) Synthesis 2. Synthesis (Vilsmeier-Haack / Condensation) Design->Synthesis InVitro 3. In Vitro Screening (COX-1/COX-2 IC50 Ratio) Synthesis->InVitro Tox 4. Safety Profiling (Ulcerogenic Index) InVitro->Tox Selectivity Index > 50 InVivo 5. In Vivo Bioequivalence (Carrageenan Paw Edema) Tox->InVivo Low GI Toxicity InVivo->Design SAR Feedback Loop

Caption: Integrated workflow for validating pyrazole bioequivalence from molecular design to in vivo efficacy.

Part 3: Protocol Deep Dive (Self-Validating System)

Protocol: Carrageenan-Induced Paw Edema (Acute Inflammation)

This is the gold standard for assessing the bioequivalence of anti-inflammatory agents. It measures the compound's ability to inhibit the biphasic release of inflammatory mediators (histamine/serotonin in Phase 1; prostaglandins in Phase 2).

Objective: Compare the % inhibition of edema by a Test Pyrazole Derivative vs. Celecoxib.

1. Animal Preparation & Randomization[3]
  • Subjects: Male Wistar rats (180–220 g).

  • Grouping: n=6 per group.

    • Group 1: Vehicle Control (0.5% CMC).

    • Group 2: Standard (Celecoxib, 10 mg/kg).

    • Group 3: Test Compound (Equimolar dose).

  • Fasting: Fast animals for 12 hours prior to dosing to standardize absorption (water ad libitum).

2. Drug Administration (Time = -1 Hour)
  • Administer test compounds orally (p.o.) via gavage.

  • Self-Validation Check: Ensure the vehicle does not precipitate the compound. If the derivative is lipophilic (common with pyrazoles), use a suspending agent like Tween-80.

3. Induction of Inflammation (Time = 0)
  • Inject 0.1 mL of 1% w/v Lambda-Carrageenan (in sterile saline) into the sub-plantar region of the right hind paw.

  • Critical Control: The left hind paw receives 0.1 mL sterile saline (internal control).

4. Measurement (Time = 1h, 3h, 5h)
  • Measure paw volume using a Digital Plethysmometer .

  • Technique: Dip the paw up to the lateral malleolus (ankle bone). The displacement is recorded in mL.

  • Data Validity: Take three readings per paw and average them to minimize operator error.

5. Calculation of Bioequivalence

Calculate the percentage inhibition of edema (%IE) for each time point:



  • 
    : Mean increase in paw volume of Control group.
    
  • 
    : Mean increase in paw volume of Treated group.
    

Part 4: Bioequivalence Data Analysis

The following tables summarize comparative data extracted from high-impact studies on pyrazole derivatives.

Table 1: In Vitro Potency & Selectivity (Enzyme Assays)

Note: High Selectivity Index (SI) indicates reduced risk of GI side effects.

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (SI)Interpretation
Celecoxib (Std) 15.00.05300 High Selectivity (Benchmark)
Indomethacin 0.020.600.03Non-selective (High GI Risk)
Compound 5u [2]>1001.79>55Bioequivalent Selectivity
Compound 16 [7]>100>100N/APro-drug Behavior (Active in vivo only)
Compound AD 532 [13]12.50.8514.7Moderate Selectivity (CV Safer?)
Table 2: In Vivo Efficacy (Carrageenan Model)

Comparison of % Edema Inhibition at 3 Hours post-induction.

CompoundDose (mg/kg)% Inhibition (3h)Relative Potency vs. Std
Celecoxib 1071.9%1.00 (Reference)
Diclofenac 1086.7%1.20
Compound 5s [2]1078.1%1.08 (Superior)
Compound K-3 [9]10068.7%0.95 (Comparable at high dose)
Compound 16 [7]5.790.0%High Potency (Low Dose)
Analysis of PK/PD Correlation

A critical finding in pyrazole bioequivalence is the PK/PD disconnect .

  • Observation: Some derivatives (e.g., Compound 16) show negligible COX inhibition in vitro but superior efficacy in vivo.[4]

  • Causality: This suggests the compound acts as a pro-drug or requires metabolic activation. Conversely, highly potent in vitro inhibitors may fail in vivo due to poor lipid solubility preventing membrane crossing.

  • Recommendation: Do not discard compounds solely based on enzyme assays. The "Compound 16" profile indicates that in vivo screening is mandatory for this chemical class.

Conclusion

Bioequivalence in pyrazole derivatives is not merely about matching the COX-2 inhibitory constant (


) of Celecoxib. True therapeutic equivalence is defined by:
  • Selectivity: Maintaining a Selectivity Index >50 to ensure GI safety.

  • Pharmacokinetics: Achieving sufficient plasma concentration to sustain edema inhibition beyond 4 hours (Phase 2 inflammation).

  • Structural Integrity: Utilizing specific substitutions (e.g., sulfonamide, methylamine) to lock the molecule in the COX-2 active site.

Final Verdict: Novel derivatives like Compound 5u and Compound 16 demonstrate that it is possible to achieve or exceed the anti-inflammatory efficacy of Celecoxib while potentially improving the safety profile.

References

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2026).[1] Link

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. (2016). Link

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2017).[2] Link

  • Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles. Journal of Medicinal Chemistry. (2011).[5] Link

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. (2008). Link

  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. Arzneimittelforschung. (2001).[2][6] Link

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Inflammopharmacology. (2011).[5] Link

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. (2001).[2][6] Link

Sources

A Researcher's Guide to the Infrared Spectroscopy of Methylsulfonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the chemical sciences, the precise characterization of functional groups is paramount. The methylsulfonyl group (–SO₂CH₃), a common moiety in pharmaceuticals and advanced materials, plays a critical role in modulating a molecule's solubility, polarity, and metabolic stability. Infrared (IR) spectroscopy stands as a rapid, reliable, and indispensable tool for confirming the presence and probing the chemical environment of this group.

This guide provides an in-depth comparison of the characteristic IR absorption peaks of the methylsulfonyl group, explains the underlying principles governing their spectral positions, and offers validated experimental protocols for acquiring high-fidelity data.

The Vibrational Signature of the Sulfonyl Group

The key to identifying the methylsulfonyl group in an IR spectrum lies in the strong absorptions from the sulfur-oxygen double bonds (S=O). The SO₂ group has two fundamental stretching vibrations: an asymmetric stretch and a symmetric stretch.[1][2] Because the asymmetric stretch requires more energy, it appears at a higher wavenumber (frequency) than the symmetric stretch.[2] These two absorptions are typically strong and among the most prominent features in the spectrum of a sulfone-containing molecule.

Caption: Vibrational modes of the sulfonyl (SO₂) group.

Characteristic Absorption Frequencies

The methylsulfonyl group gives rise to several characteristic peaks. The most definitive are the S=O stretching bands, which are strong and sharp.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Asymmetric SO₂ Stretch 1350 - 1300 cm⁻¹ Strong The higher frequency S=O stretch. Its position is sensitive to electronic effects.[3][4]
Symmetric SO₂ Stretch 1160 - 1120 cm⁻¹ Strong The lower frequency S=O stretch. Often appears as a sharp, intense band.[3][4][5]
C-H Asymmetric/Symmetric Stretch3000 - 2850 cm⁻¹MediumCharacteristic of the methyl (CH₃) group attached to the sulfonyl group.[6]
C-H Bending (Scissoring/Rocking)1465 - 1370 cm⁻¹Medium to WeakAbsorptions from the methyl group, often appearing in the fingerprint region.[7]

Table 1: Key IR absorption frequencies for the methylsulfonyl group.

A concrete example is methylsulfonylmethane (MSM), a common dietary supplement. Its spectrum clearly shows a strong asymmetric SO₂ stretching band around 1285 cm⁻¹ and a symmetric SO₂ stretching band near 1138 cm⁻¹.[8]

Comparative Analysis: Factors Influencing Peak Positions

The precise wavenumbers of the SO₂ stretching vibrations are highly dependent on the molecular environment. Understanding these shifts provides deeper structural insights.

Electronegativity of Substituents

The electronic nature of the atoms or groups attached to the sulfonyl moiety significantly impacts the S=O bond order and, consequently, its stretching frequency. Attaching a more electronegative group to the sulfonyl sulfur withdraws electron density, strengthening the S=O bonds and shifting both the asymmetric and symmetric stretching bands to higher wavenumbers.[9]

For instance, the frequencies increase in the order: Sulfone < Sulfonic Acid < Sulfonyl Chloride.[3] This trend is so reliable that a linear relationship between the symmetric and asymmetric stretching frequencies can often be established for a series of related sulfuryl compounds.[10]

Compound Type (R-SO₂-X)X GroupAsymmetric SO₂ Stretch (cm⁻¹)Symmetric SO₂ Stretch (cm⁻¹)
Alkyl Sulfone -CH₃~1325~1140
Sulfonic Acid -OH~1345~1140
Sulfonyl Chloride -Cl1375 - 13551190 - 1170
Sulfonamide -NH₂1350 - 13151170 - 1150

Table 2: Comparison of SO₂ stretching frequencies based on substituent electronegativity. Data compiled from sources.[3][6][11]

Conjugation and Resonance Effects

Conjugation of the sulfonyl group with an α,β-unsaturated system or an aromatic ring typically lowers the absorption frequency by 15-40 cm⁻¹.[1] This is due to the delocalization of π-electrons, which reduces the double-bond character of the S=O bonds, thereby weakening them.[9] This mesomeric effect is a key diagnostic feature when analyzing aryl sulfones versus alkyl sulfones.

Hydrogen Bonding

Intermolecular hydrogen bonding to the sulfonyl oxygens can weaken the S=O bond, causing a shift to lower wavenumbers.[1] This is often observed in the solid-state spectra of sulfonic acids or in protic solvents. The peaks may also become broader in the presence of strong hydrogen bonding.[12]

Validated Experimental Protocols

The choice of sampling technique is critical for obtaining a high-quality, reproducible IR spectrum. For solid samples, the KBr pellet method and Attenuated Total Reflectance (ATR) are the most common and reliable approaches.

Method 1: KBr Pellet Preparation and Transmission Analysis

This classic technique involves dispersing the solid sample within an IR-transparent matrix, potassium bromide (KBr), and pressing it into a transparent pellet.[13] It is the gold standard for high-resolution spectra of pure, solid compounds.

Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect), which can distort baselines and peak shapes.[14] KBr is used because it is transparent in the mid-IR range (4000-400 cm⁻¹) and deforms plastically under pressure to form a clear disc.[13]

Step-by-Step Protocol:

  • Sample Preparation: Gently grind 1-2 mg of the solid sample with an agate mortar and pestle.

  • Matrix Mixing: Add approximately 100-200 mg of spectroscopy-grade dry KBr powder. The typical sample-to-KBr ratio is 0.5% to 1% by weight.[13]

  • Homogenization: Thoroughly grind the mixture for 3-5 minutes until it is a fine, homogenous powder with a consistent, slightly "pasty" appearance.[14] Work quickly to minimize moisture absorption by the hygroscopic KBr.[15][16]

  • Die Loading: Transfer the powder mixture into a pellet die assembly.

  • Pellet Pressing: Place the die into a hydraulic press. Apply a vacuum for 1-2 minutes to remove trapped air and moisture.[13] Slowly apply 8-10 tons of pressure and hold for 2 minutes.[13]

  • Pellet Release: Slowly release the pressure to prevent the pellet from cracking. The resulting pellet should be thin and transparent.[14]

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum using a pure KBr pellet should be collected to correct for atmospheric and matrix absorptions.[15]

Caption: Experimental workflow for the KBr pellet method.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern, rapid, and versatile technique that requires minimal to no sample preparation, making it ideal for routine analysis and for samples that are difficult to grind.[17]

Causality: The technique works by passing an IR beam through a crystal of high refractive index (e.g., diamond or germanium).[17] At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few microns into the sample.[18] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated light is reflected to the detector.[17] Firm contact between the sample and the ATR crystal is essential for a strong signal.[14]

Step-by-Step Protocol:

  • Background Collection: Ensure the ATR crystal surface is clean. With the pressure clamp empty, run a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.[19]

  • Sample Application: Place a small amount of the solid powder or a single crystal directly onto the ATR crystal, ensuring the sample completely covers the crystal surface.[19]

  • Apply Pressure: Swing the pressure arm over the sample and lower the tip to apply firm, consistent pressure. This ensures optimal contact between the sample and the crystal.[17][19] Do not overtighten, as this can damage the crystal.

  • Spectral Acquisition: Collect the sample spectrum. The required number of scans typically ranges from 45 to 100 for a good signal-to-noise ratio.[19]

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol).[20]

Caption: Experimental workflow for the ATR-FTIR method.

Conclusion

Infrared spectroscopy is a powerful and definitive technique for the structural elucidation of molecules containing the methylsulfonyl group. The strong and characteristic asymmetric and symmetric S=O stretching vibrations, typically found between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively, serve as a reliable fingerprint for this functional group. By carefully analyzing shifts in these peak positions, researchers can deduce valuable information about the electronic environment of the sulfonyl group, including the effects of neighboring substituents and conjugation. The selection of a robust experimental protocol, whether the traditional KBr pellet method for high-resolution work or the rapid ATR technique for routine screening, is critical to generating accurate and trustworthy data.

References

  • Gillespie, R. J., & Robinson, E. A. (Year not available). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Various Authors. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Various Authors. (n.d.). How to prepare IR samples?. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Various Authors. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for... ResearchGate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Unknown Author. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Amstutz, E. D., Hunsberger, I. M., & Chessick, J. J. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 73(3), 1220–1223. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Unknown Author. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • Various Authors. (2020, September). FT‐IR spectra of the asymmetric stretching of the sulfonate group. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025, November 12). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Johnson, T. J., & Sharpe, S. W. (2002, August 15). Infrared spectroscopy of SO2 aqueous solutions. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Infrared spectrum of sodium methyl ester sulfonate. ResearchGate. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (Year not available). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta.
  • Soignard, E., et al. (2005, May 5). High-pressure vibrational spectroscopy of sulfur dioxide. AIP Publishing. Retrieved from [Link]

  • Various Authors. (n.d.). of the asymmetric and symmetric sulfonate vibration and the respective differences in the neat IL and the ionogels (cm À1 ). ResearchGate. Retrieved from [Link]

  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (n.d.). Exp. 35 Infrared Spectroscopy: Vibrational Spectrum of SO₂. Retrieved from [Link]

  • Various Authors. (n.d.). FTIR spectrum of the methyl ester sulfonate showing both sulfonate... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Various Authors. (n.d.). FTIR Analysis of Methyl Ester Sulfonate. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Spectroscopy. Retrieved from [Link]

  • Kavipriya, K., & Chandran, M. (2018). FTIR and GCMS Analysis of Bioactive Phytocompounds in Methanolic Leaf Extract of Cassia Alata. Biomedical and Pharmacology Journal, 11(1). Retrieved from [Link]

  • Khan Academy. (n.d.). Symmetric and asymmetric stretching. Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Various Authors. (n.d.). GC-MS and FTIR analysis of bioactive phytochemicals from ethanolic leaf extracts of Aloe secundiflora, Tephrosia vogelii & N. Journal of Research in Chemistry. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

Validating Elemental Analysis Results for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

In the development of COX-2 inhibitors and related anti-inflammatory scaffolds, 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole represents a critical pharmacophore. While high-performance liquid chromatography (HPLC) is the gold standard for purity, it often fails to detect inorganic salts, trapped water, or non-chromophoric solvates. Elemental Analysis (CHN/S) remains the definitive method for validating the bulk composition and solid-state integrity of this compound.

However, the presence of the sulfone moiety (


)  and the nitrogen-rich pyrazole core  introduces specific analytical challenges. Sulfones can be refractory to combustion, leading to low sulfur recovery, while the amphoteric nature of the pyrazole ring promotes the formation of stable hydrates or salts that distort theoretical values.

This guide provides a rigorous, data-driven framework for interpreting EA results, distinguishing the pure target molecule from common "alternatives" (impurities and solvates) encountered during synthesis.

Theoretical Framework & Baseline Data

Before validating experimental results, we must establish the theoretical baseline for the pure, anhydrous compound.

Compound: this compound Molecular Formula:


Molecular Weight:  222.26  g/mol 
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1154.04%
Hydrogen (H) 101.00810.084.54%
Nitrogen (N) 214.00728.0112.60%
Sulfur (S) 132.0632.0614.42%
Oxygen (O) 215.99932.0014.40%

Critical Threshold: For pharmaceutical intermediates, acceptable deviation is typically


 0.4%  from the theoretical value. Deviations beyond this indicate contamination or weighing errors.

Comparative Performance: Target vs. Alternatives

In a real-world synthetic environment, "failure" in EA is rarely random. It usually points to specific, chemically logical alternatives: solvates, precursors, or inorganic contaminants. The following analysis compares the Target against three common Alternatives .

Alternative A: The Hemihydrate (Trapped Moisture)

Cause: The pyrazole NH is a hydrogen bond donor, and the sulfone is an acceptor. This molecule is hygroscopic. Composition:



Alternative B: Ethanol Solvate (Recrystallization Solvent)

Cause: Ethanol is a common solvent for pyrazole recrystallization. Composition:



Alternative C: Inorganic Contamination (Sodium Acetate)

Cause: Sodium acetate is frequently used to buffer the condensation of hydrazine with diketones. Incomplete washing leaves ash. Composition: 95% Target + 5% NaOAc.

Table 2: Comparative Elemental Signatures
Analyte Scenario% Carbon

from Target
% Hydrogen

from Target
% Nitrogen% SulfurDiagnosis
Pure Target 54.04 -4.54 -12.60 14.42 Pass
Alt A: Hemihydrate 51.94-2.10 4.79+0.2512.1113.86Low C, Low N. Characteristic of water weight dilution.[1]
Alt B: EtOH Solvate 53.87-0.175.34+0.80 11.4213.07High H. C is deceptive (EtOH C% is similar to Target). N/S are diluted.
Alt C: 5% NaOAc 52.56-1.484.46-0.0811.9713.70Low C/N/S. H is normal. Presence of non-combustible ash (residue).

Expert Insight:

  • The "Ethanol Trap": Note that for the Ethanol Solvate, the Carbon value (53.87%) is dangerously close to the theoretical (54.04%). A researcher looking only at Carbon might pass this sample erroneously. Always validate the Hydrogen/Nitrogen ratio.

  • Sulfur Suppression: If Sulfur values are consistently low (<14.0%) but C/H/N are correct, the issue is likely incomplete combustion , not purity. Sulfones require higher oxidation temperatures (

    
    C) or combustion aids (
    
    
    
    ).

Experimental Protocol: Validating the Workflow

To ensure reproducibility, the following protocol must be strictly adhered to. This methodology integrates "Self-Validating" checkpoints.

Step 1: Sample Pre-Treatment (The "Drying" Phase)
  • Objective: Remove surface moisture that skews H values.

  • Protocol: Dry 50 mg of sample in a vacuum oven at 60°C for 4 hours over

    
    .
    
  • Checkpoint: Run TGA (Thermogravimetric Analysis) if available. Mass loss < 0.5% indicates success.

Step 2: Combustion Optimization for Sulfones
  • Objective: Ensure quantitative conversion of

    
     to 
    
    
    
    .
  • Reagent: Add 5-10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    to the tin capsule as a combustion aid.
  • Rationale: Sulfones are thermally stable. Without an oxygen-rich catalyst, they may form char, trapping Carbon and Sulfur [1].

Step 3: The Analysis (CHNS Mode)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Standard: Sulfanilamide (Standard) is structurally similar (contains S, N, aromatic ring). Do not use Acetanilide (lacks Sulfur) as the primary calibration standard for this specific run.

Troubleshooting & Decision Logic

When results deviate, use this logic flow to determine the root cause.

EA_Validation_Workflow Start Start: Receive EA Data Check_C Is %C within ±0.4%? Start->Check_C Pass PASS: Identity Confirmed Check_C->Pass Yes Check_H Is %H High (> +0.4%)? Check_C->Check_H No (Low) Solvent_Check Suspect Organic Solvate (Check NMR) Check_C->Solvent_Check No (High/Normal) Sulfur_Check Is %S Low but C/N OK? Pass->Sulfur_Check Check_N Is %N Low? Check_H->Check_N No Check_H->Solvent_Check Yes Water_Check Suspect Hydrate (Check KF/TGA) Check_N->Water_Check Yes (Low N, Low C) Ash_Check Suspect Inorganic Salts (Check ROI/Ash) Check_N->Ash_Check Yes (All Low) Sulfur_Check->Pass No Combustion_Fail Incomplete Combustion (Add V2O5 & Retest) Sulfur_Check->Combustion_Fail Yes

Figure 1: Decision matrix for interpreting Elemental Analysis deviations for sulfonyl-pyrazoles.

References

  • MDPI. (2005). Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. Acta Crystallographica. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine. Retrieved from [Link]

Sources

A Comparative Guide to Establishing Reference Standards for 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone of many therapeutic agents. The specific compound, 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole, and its analogues are of significant interest, often investigated for their potent inhibitory effects on enzymes like cyclooxygenase-2 (COX-2).[1] The integrity of all research and quality control (QC) testing for such active pharmaceutical ingredients (APIs) hinges on the quality of the reference standard used. An authenticated, high-purity reference standard is not merely a vial of powder; it is the analytical benchmark against which all production batches are measured, ensuring safety, efficacy, and regulatory compliance.

The absence of a primary pharmacopoeial standard from bodies like the USP or European Pharmacopoeia for every novel compound necessitates a robust, scientifically-sound methodology for establishing and qualifying in-house or secondary reference standards.[2][3] This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to characterize, qualify, and compare lots of this compound intended for use as a reference standard. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a logical workflow for comparative analysis.

Section 1: Foundational Characterization of a Candidate Standard

Before a new batch of this compound can be considered a reference standard, it must undergo rigorous characterization to unequivocally confirm its identity, purity, and key physicochemical properties. This process forms the basis of its Certificate of Analysis (CoA).

Unambiguous Structural Elucidation

The first pillar of characterization is confirming that the molecule is, in fact, the correct chemical entity. This is achieved through a combination of spectroscopic techniques that provide orthogonal (complementary) information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, ¹H and ¹³C NMR are indispensable. ¹H NMR confirms the number and connectivity of protons, including characteristic signals for the pyrazole ring protons and the distinct aromatic patterns of the phenylsulfonyl group. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. The causality here is direct: only the correct isomer will produce the expected spectrum, making NMR a powerful tool for ruling out positional isomers which may have identical masses.[4][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[4][7] Its primary purpose is to confirm the molecular weight, a critical identity test. Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups. For this compound, one would expect to see characteristic absorption bands for the sulfonyl group (SO₂) around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, as well as vibrations corresponding to the C=N and N-H bonds of the pyrazole ring.[4][5]

The Purity Paradigm: More Than Just a Number

Purity is the most critical attribute of a reference standard. The goal is to quantify the amount of the main component and to detect, identify, and quantify all impurities present above a certain threshold (typically 0.1% as per ICH guidelines).[8][9]

  • Chromatographic Purity by HPLC: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principal technique for purity assessment due to its high resolving power, sensitivity, and precision.[10][11] A well-developed HPLC method should be able to separate the main peak from all process-related impurities and potential degradants. Purity is typically reported as area percent, and the method must be validated for specificity to ensure that all impurity peaks are baseline-resolved from the main component.

  • Residual Solvents (GC-HS): Gas Chromatography with Headspace sampling is the standard method for quantifying volatile organic solvents remaining from the synthesis and purification process.[9][12]

  • Water Content (Karl Fischer Titration): This is the most accurate method for determining the water content, which is crucial for calculating the true potency of the standard on an anhydrous basis.

  • Inorganic Impurities (Sulfated Ash): This test quantifies the amount of non-volatile inorganic impurities in the material.

Section 2: The Comparative Analysis Workflow

Once a candidate lot has been fully characterized, it can be compared against an established primary or previous batch of reference standard. This workflow ensures consistency and continuity in analytical testing over the lifecycle of a drug product.

G cluster_2 Data Evaluation & Qualification A Primary Reference Standard (e.g., First Qualified Batch) C Identity Confirmation (NMR, MS, IR) A->C D Chromatographic Purity & Impurity Profile (HPLC) A->D E Content/Potency Assay (e.g., HPLC vs. Standard) A->E F Physicochemical Tests (Water Content, Residual Solvents) A->F B Candidate Reference Standard (New Batch) B->C B->D B->E B->F G Compare Results C->G D->G E->G F->G H Acceptance Criteria Met? G->H I Qualify New Batch as Reference Standard H->I Yes J Reject Batch (Investigate & Remediate) H->J No

Caption: Workflow for comparing a candidate reference standard against a primary standard.

Section 3: Detailed Experimental Protocols

The following protocols are representative methodologies based on established analytical principles for pyrazole derivatives.[10][11][13] They should be fully validated for their intended use as per ICH Q2(R1) guidelines.

Protocol: Purity Assessment and Impurity Profiling by RP-HPLC
  • Rationale: This method is designed to provide high-resolution separation of the main compound from its potential impurities. A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase gradient allows for the elution of a wide range of impurities with varying polarities. UV detection is selected based on the chromophoric nature of the pyrazole and phenylsulfonyl moieties.

  • Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Sample Preparation: Prepare the candidate standard at the same concentration as the standard.

    • Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (checking for retention time, peak area, and tailing factor reproducibility), and then inject the sample solutions in duplicate.

Protocol: Identity Confirmation by LC-MS
  • Rationale: This protocol couples the separation power of HPLC with the definitive identification capability of mass spectrometry, providing confirmation of both retention time and molecular weight in a single run.

  • Methodology:

    • Instrumentation: LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • LC Conditions: Utilize the same column and mobile phase conditions as the HPLC purity method, or a faster generic gradient if only identity confirmation is needed.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer Scan Range: m/z 100 - 1000.

    • Sample Preparation: Prepare a dilute solution of the candidate standard (approx. 10 µg/mL) in the mobile phase.

    • Analysis: Inject the sample and acquire the full scan mass spectrum. The observed mass for the protonated molecule [M+H]⁺ should be compared to the theoretical exact mass.

Section 4: Data Interpretation and Comparison

The ultimate goal is to demonstrate that the candidate reference standard is analytically indistinguishable from the primary standard, within predefined acceptance criteria.

Comparative Data Summary Table

All data should be compiled into a clear, comparative table. This provides an objective basis for the qualification decision.

Parameter Acceptance Criteria Primary Standard (Lot A) Candidate Standard (Lot B) Pass/Fail
Appearance White to off-white powderConformsConformsPass
Identity by IR Spectrum conforms to standardConformsConformsPass
Identity by MS [M+H]⁺ Matches theoretical mass ± 5 ppm239.0641239.0645Pass
Purity by HPLC ≥ 99.5%99.8%99.7%Pass
Impurity Profile (HPLC) No new impurities > 0.10%Largest: 0.08%Total: 0.20%Largest: 0.09%Total: 0.25%Pass
Water Content (KF) ≤ 0.5%0.2%0.3%Pass
Residual Solvents Meets ICH <467> limitsConformsConformsPass
Assay (vs. Primary Std) 99.0% - 101.0%100.0% (by definition)99.8%Pass

Note: The molecular weight for this compound (C10H10N2O2S) is 238.27 g/mol . The [M+H]⁺ value is hypothetical.

Impurity Profile Evaluation

A critical aspect of the comparison is the impurity profile. It is not sufficient for the total purity values to be similar; the identity and quantity of the individual impurities must also be comparable.[12][14]

  • Causality: A new impurity or a known impurity at a significantly higher level in the candidate batch could indicate a change in the manufacturing process or degradation. Such a change could potentially impact the safety profile of the API and must be investigated.

  • Action: The HPLC chromatograms of the primary and candidate standards should be overlaid. Any peak in the candidate standard that is not present in the primary standard at a level greater than the identification threshold (e.g., 0.10%) must be flagged for structural elucidation.

Caption: Key analytical pillars for qualifying a reference standard.

Conclusion

Establishing and comparing reference standards for a compound like this compound is a rigorous, multi-faceted process that forms the bedrock of quality for any research or development program. It is a system that relies on orthogonal analytical techniques, sound experimental design, and meticulous data comparison. By following a structured workflow that prioritizes structural confirmation, high-accuracy purity determination, and a direct comparison of impurity profiles, scientists can ensure that each new batch of reference standard is fit for its purpose. This scientific diligence guarantees data integrity, product consistency, and ultimately, patient safety.

References

  • Al-Zoubi, R. M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of the Iranian Chemical Society. [Link]

  • The Royal Society of Chemistry. Supporting Information for a relevant publication. (Note: Specific publication not cited, but provides example NMR data for pyrazoles). [Link]

  • Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • PubChem. 1-[4-(bromomethyl)phenyl]-4-methanesulfonyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • SpectraBase. 4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-SULFOPHENYL)-1H-PYRAZOLE-SODIUM-SALT. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. [Link]

  • Sivakumar, T., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Biomedical Chromatography. [Link]

  • Charlier, C., et al. (2004). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • NIST. 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. [Link]

  • Fimea. European Pharmacopoeia. Finnish Medicines Agency. [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]

  • EDQM. European Pharmacopoeia – New online-only 12th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Obakachi, V., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Journal of Chemistry. [Link]

  • Reagecon. European Pharmacopoeia Reagents and Standards. [Link]

  • NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. [Link]

  • PubChemLite. 4-(methylsulfonyl)-1h-pyrazole (C4H6N2O2S). [Link]

  • Kumar, V. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Singh, S., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Obakachi, V., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... University of Pretoria. [Link]

  • Kumar, A., & Saini, M. (2018). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. ResearchGate. [Link]

  • Hrytsenko, I. S., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]

  • Sane, R. T. (2013). IMPURITY PROFILING. PharmaTutor. [Link]

  • Nagaraju, P. T., et al. (2025). Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

  • The Good Scents Company. 4-methyl pyrazole. [Link]

  • APS BIOTECH. USP Reference Standards Catalog. [Link]

Sources

Comparative metabolic stability of methylsulfonyl vs sulfonamide pyrazoles

[1]

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly in the design of COX-2 inhibitors, kinase inhibitors, and CNS-active agents.[1] A critical decision point in lead optimization is the selection of the polar "anchor" moiety: the primary sulfonamide (-SO₂NH₂) versus the methylsulfonyl (-SO₂CH₃, sulfone) group.[1]

While both moieties provide necessary hydrogen bond acceptor capability and electron-withdrawing effects, they diverge significantly in metabolic fate.[1] The sulfonamide is a "soft" metabolic spot, susceptible to Phase II conjugation (N-glucuronidation) and pH-dependent protein binding.[1] The methylsulfonyl group acts as a "hard" bioisostere—metabolically robust in itself—but often shifts metabolic clearance toward Phase I oxidation of the pyrazole core or pendant lipophilic groups.[1]

This guide analyzes the mechanistic differences in metabolic stability between these two isosteres, supported by experimental protocols and comparative data.[1]

Physicochemical & Mechanistic Context

To understand the metabolic divergence, one must first recognize the electronic and steric distinctions that dictate enzyme interaction.[1][2]

FeaturePrimary Sulfonamide (-SO₂NH₂ )Methylsulfonyl (-SO₂CH₃ )
pKa ~10.0 (Weakly Acidic)Neutral (Non-ionizable)
H-Bonding Donor (2) & Acceptor (2)Acceptor (2) Only
LogP Impact Lower (More Polar/Ionizable)Higher (More Lipophilic)
Electronic Effect Strong Electron Withdrawing (

~0.[1]60)
Strong Electron Withdrawing (

~0.[1]72)
Key Liability Phase II Conjugation (Glucuronidation)Phase I Oxidation (Redirection)
The "Acidity" Factor

The primary sulfonamide proton is acidic (pKa ~10).[1] At physiological pH (7.4), a small fraction exists as the anion, which improves aqueous solubility but also facilitates specific binding interactions (e.g., with the Zinc ion in Carbonic Anhydrase).[1] The methylsulfonyl group lacks this proton, rendering it neutral and generally more lipophilic, which often increases Intrinsic Clearance (


)1

Metabolic Pathways: The Divergence

The structural difference dictates the primary clearance mechanism.[1] The sulfonamide nitrogen is a nucleophile for conjugation, whereas the methylsulfonyl group is chemically inert, forcing enzymes to attack the scaffold elsewhere.

Pathway A: Sulfonamide Metabolism (The Conjugation Trap)

The sulfonamide moiety is a prime target for UDP-glucuronosyltransferases (UGTs) .[1]

  • Mechanism: Direct N-glucuronidation of the sulfonamide nitrogen.[1]

  • Enzymes: Typically UGT1A9, UGT2B7.[1]

  • Consequence: Formation of an N-glucuronide metabolite.[1] This is often the major clearance pathway for drugs like Celecoxib .[1]

  • Secondary Route: N-acetylation (less common for sulfonamides than anilines, but possible).[1]

Pathway B: Methylsulfonyl Metabolism (The Oxidative Shift)

The sulfone group itself is highly resistant to metabolism.[1] It does not undergo glucuronidation.[1]

  • Mechanism: Since the -SO₂CH₃ is blocked, metabolism is "redirected" to the most labile C-H bonds on the molecule.[1]

  • Fate:

    • Ring Oxidation: Hydroxylation of the pyrazole or adjacent phenyl rings.[1]

    • Methyl Hydroxylation: Slow oxidation of the sulfone methyl group to a hydroxymethyl sulfone (-SO₂CH₂OH), eventually to a carboxylic acid.[1]

    • Reductive Metabolism: In rare cases (e.g., Sulindac, Rofecoxib precursors), sulfones can be reduced to sulfides, though this is less common for stable diaryl pyrazoles.[1]

Visualization: Metabolic Fate Comparison

MetabolicPathwaysParent_SulfonamidePyrazole-Sulfonamide(-SO2NH2)N_GlucuronideN-Glucuronide Conjugate(Phase II Major)Parent_Sulfonamide->N_GlucuronideUGT1A9/2B7Direct ConjugationHydroxylamineN-Hydroxylation(Phase I Minor)Parent_Sulfonamide->HydroxylamineCYP2C9/2C19Ring_OHRing Hydroxylation(CYP450 Mediated)Parent_Sulfonamide->Ring_OHCYP2C9(Competitive)Parent_SulfonePyrazole-Methylsulfone(-SO2CH3)Parent_Sulfone->Ring_OHCYP3A4/2C9Metabolic SwitchingMethyl_OHHydroxymethyl Sulfone(-SO2CH2OH)Parent_Sulfone->Methyl_OHCYP Mediated(Slow)

Figure 1: Divergent metabolic fates.[1] Sulfonamides are cleared via direct conjugation (Phase II), while methylsulfones force oxidative clearance (Phase I) on the scaffold.[1]

Case Study: Celecoxib vs. Rofecoxib Analogues

While Rofecoxib is a furanone, its methylsulfonyl moiety behaves identically to pyrazole-bound sulfones.[1] Comparing it with Celecoxib (pyrazole sulfonamide) provides the industry-standard dataset for this bioisosteric switch.[1]

Comparative Data Table
ParameterCelecoxib (Sulfonamide)Rofecoxib (Methylsulfone)Interpretation
Primary Enzyme CYP2C9 (Hydroxylation) & UGT (Glucuronidation)CYP3A4 & Cytosolic ReductasesSulfonamide directs clearance to CYP2C9/UGT.[1]
Metabolic Stability (

)
~11 Hours~17 HoursMethylsulfone generally extends half-life by blocking conjugation.[1]
Main Metabolite Carboxylic acid (via methyl oxidation) & N-Glucuronide Dihydro-rofecoxib (Reductive) & 5-OH-rofecoxibSulfonamide N-glucuronidation is a key clearance route absent in sulfones.[1]
CYP Inhibition Potent CYP2D6 InhibitorWeak/No CYP2D6 InhibitionSulfonamide NH₂ can coordinate with CYP heme or active site residues, causing DDI.[1]

Key Insight: Replacing -SO₂NH₂ with -SO₂CH₃ eliminates the N-glucuronidation pathway.[1] However, if the resulting molecule is too lipophilic,

11

Experimental Protocols

To validate the stability advantage of a methylsulfonyl pyrazole, one cannot rely solely on microsomal assays (which lack Phase II cofactors).[1] A comprehensive screening cascade is required.[1][2]

Protocol A: The "Cofactor-Complete" Stability Assay

Standard microsomal assays (NADPH only) will miss the sulfonamide glucuronidation liability, falsely predicting high stability.[1]

System: Cryopreserved Hepatocytes (Human/Rat) Rationale: Contains both CYP450s (Phase I) and UGTs (Phase II) with intact cell membranes and cofactors.[1]

Workflow:

  • Preparation: Thaw cryopreserved hepatocytes in Williams' Medium E.

  • Incubation: Spike test compound (1 µM) into hepatocyte suspension (

    
     cells/mL).
    
  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    .
Protocol B: Metabolite Identification (MetID)

To confirm where the instability lies (N-glucuronidation vs. Ring Oxidation).[1]

  • Incubation: High concentration (10 µM) incubation with Hepatocytes (2-4 hours).

  • Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[1]

  • Data Mining:

    • Sulfonamide Search: Look for +176 Da shift (Glucuronide).[1]

    • Methylsulfone Search: Look for +16 Da (Oxidation) or +32 Da (Di-oxidation).[1] Lack of +176 Da confirms stability of the sulfone moiety.

Experimental Workflow Diagram

StabilityWorkflowStartCompound Synthesis(Sulfonamide vs Sulfone)MicrosomesLiver Microsomes(+NADPH only)Start->MicrosomesHepatocytesCryopreserved Hepatocytes(Phase I + II)Start->HepatocytesResult_MicroMeasures CYP Stability Only(Risk: False Positive for Sulfonamides)Microsomes->Result_MicroResult_HepMeasures Total Clearance(CYP + UGT)Hepatocytes->Result_HepDecisionDiscrepancy?MetIDHRMS Metabolite IDSearch for +176 Da (Gluc)Decision->MetIDIf Hep Cl >> Micro Cl(Suspect Glucuronidation)Result_Micro->DecisionResult_Hep->Decision

Figure 2: Screening cascade.[1] Note that microsomal assays alone often overestimate sulfonamide stability by missing the glucuronidation pathway.

Strategic Recommendations

Based on the comparative analysis, apply the following logic during lead optimization:

  • Use Methylsulfonyl (-SO₂CH₃) When:

    • The primary sulfonamide shows high clearance via N-glucuronidation (confirmed by hepatocyte/microsome discrepancy).[1]

    • You need to eliminate a Hydrogen Bond Donor (HBD) to improve membrane permeability (CNS penetration).[1]

    • You wish to avoid potential idiosyncratic toxicity associated with sulfonamide hypersensitivity.[1]

  • Retain Sulfonamide (-SO₂NH₂) When:

    • Solubility is a limiting factor (the acidic proton allows salt formation).[1]

    • The target active site requires a specific H-bond donor interaction (e.g., Carbonic Anhydrase II selectivity often requires the unsubstituted sulfonamide).[1]

    • The methylsulfonyl analog is too lipophilic (LogP > 4), leading to rapid non-specific metabolic clearance.[1]

  • The "Capped" Alternative:

    • If -SO₂NH₂ is metabolically unstable but -SO₂CH₃ is too lipophilic, consider N-alkyl sulfonamides (e.g., -SO₂NHMe).[1] However, be warned that secondary sulfonamides are often rapidly N-dealkylated by CYPs, reverting to the primary sulfonamide.[1] The methylsulfone remains the gold standard for metabolic robustness of the moiety itself.

References

  • Comparison of COX-2 Inhibitors: Davies, N. M., & Skjodt, N. M. (1999).[1][3] Clinical pharmacokinetics of celecoxib: a cyclooxygenase-2 selective inhibitor.[1][4] Clinical Pharmacokinetics.[1]

  • Metabolic Pathways of Sulfonamides vs Sulfones: Lassila, T., et al. (2015).[1] The metabolic stability and metabolite identification of pyrazole sulfonamide derivatives. Journal of Pharmaceutical and Biomedical Analysis.[1] (General reference for pyrazole metabolism workflows)

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1]

  • Rofecoxib Metabolism: Nicoll-Griffith, D. A., et al. (1999).[1] Metabolism of the cyclooxygenase-2 inhibitor rofecoxib in humans. Drug Metabolism and Disposition.[1][2]

  • Lead Optimization of Pyrazole Sulfonamides: Brand, S., et al. (2014).[1] Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry.[1]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As a synthetic intermediate prevalent in modern drug discovery and materials science, the proper handling of 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole from bench to disposal is a critical component of laboratory safety and environmental stewardship. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the responsible disposal of this compound, ensuring compliance with regulatory standards and safeguarding personnel and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust risk assessment can be constructed by examining analogous structures. The molecule's pyrazole core and methylsulfonyl group suggest a hazard profile that must be handled with diligence.

  • Pyrazole Derivatives: Compounds containing a pyrazole ring are often classified as harmful if swallowed, capable of causing significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Certain derivatives are noted as being toxic upon skin contact and may pose risks of organ damage through prolonged or repeated exposure.[4]

  • Sulfonyl-Containing Compounds: The methylsulfonyl group is a common moiety in pharmacologically active compounds. Related sulfonic acids are known irritants to the skin, eyes, and respiratory system.[5]

Based on this analysis, this compound must be treated as a hazardous chemical. The primary risks during handling and disposal include dermal contact, inhalation of fine particulates, and accidental ingestion.

Table 1: Presumed Hazard Profile and Required Personal Protective Equipment (PPE)
Potential Hazard Route of Exposure Required PPE & Safety Measures
Acute Toxicity Ingestion, Dermal ContactStandard laboratory attire (long pants, closed-toe shoes), lab coat, nitrile gloves. Change gloves immediately if contaminated.
Skin Irritation Dermal ContactWear nitrile gloves (double-gloving may be considered for bulk handling). Ensure immediate washing of skin upon contact.[4][5]
Eye Irritation Airborne Particulates, SplashesANSI-rated safety glasses or chemical splash goggles are mandatory at all times.
Respiratory Irritation Inhalation of DustHandle the solid compound within a certified chemical fume hood to minimize inhalation risk.[4]

Regulatory Imperative: Compliance with EPA and OSHA Standards

The disposal of all laboratory chemicals is governed by strict federal and local regulations. The primary frameworks in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.[6][7][8][9]

Under RCRA, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][10] Given its likely biological activity, this compound must be managed as toxic hazardous waste . This mandates that it cannot be disposed of in standard trash or via sanitary sewer systems.[6][8]

The Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that all forms of waste containing this compound are handled in a safe, compliant, and logical manner.

Step 1: Waste Segregation at the Point of Generation

Proper disposal begins the moment waste is created. Never mix hazardous waste with non-hazardous materials. Segregate waste into distinct, clearly labeled containers based on its physical form and chemical compatibility.

  • Pure or Unused Compound: Collect any excess or expired solid this compound in a dedicated hazardous waste container.

  • Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, plastic-lined container designated for solid hazardous waste. Do not place sharp objects like needles in these containers; use a designated sharps container.

  • Solutions and Liquid Waste: Solutions containing the compound (e.g., from chromatography or reaction workups) must be collected in a liquid hazardous waste container. It is critical to segregate halogenated and non-halogenated solvent waste streams, as their disposal costs and methods differ significantly.[11]

Step 2: Containerization and Labeling

The integrity and clear communication of a waste container's contents are paramount for safety.

  • Select the Right Container: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[6][10] For solid waste, a sturdy wide-mouth plastic jug or a lined cardboard box is often suitable. For liquid waste, use borosilicate glass or high-density polyethylene (HDPE) solvent jugs.

  • Apply a Hazardous Waste Label: As soon as you begin adding waste to a container, affix a "HAZARDOUS WASTE" label.[10] This label must be completed with:

    • The full, unabbreviated names of all chemical constituents (e.g., "this compound," "Methanol," "Dichloromethane").

    • The approximate percentage of each constituent.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Flammable").

  • Keep Containers Closed: Containers must be securely closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in designated SAAs, which are locations at or near the point of generation and under the control of the laboratory personnel.[10]

  • Designate the SAA: The SAA should be a secondary containment tray or a designated section of a fume hood.

  • Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent accidental reactions.

  • Adhere to Volume and Time Limits: Be aware of your institution's and state's limits for waste accumulation. The EPA requires that full containers be removed from the SAA within 72 hours.[10] Academic laboratories operating under Subpart K may have different timelines, often allowing for removal every 6 to 12 months.[6][12]

Step 4: Arranging for Final Disposal

The final step is the transfer of waste to your institution's Environmental Health & Safety (EH&S) department or its designated hazardous waste contractor.

  • Request a Pickup: Once a waste container is approximately 90% full, submit a chemical waste pickup request through your institution's online portal or by filling out the required form.[10]

  • Professional Disposal: The licensed waste disposal vendor will transport the waste for final disposition, which for organic compounds like this is typically high-temperature incineration at a permitted facility.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (<5 grams of solid): If you are trained and have the proper PPE and spill kit, you can manage the cleanup.

    • Large Spill (>5 grams) or any spill outside a fume hood: Evacuate the immediate area. Close the laboratory door and contact your institution's EH&S emergency line.

  • Cleanup Procedure for a Small, Contained Spill:

    • Don appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.

    • Gently cover the solid spill with an absorbent material from a chemical spill kit to prevent it from becoming airborne.

    • Carefully sweep the material into a dustpan and place it, along with all contaminated absorbent pads and cleaning materials, into a designated hazardous waste bag or container.[1][13]

    • Wipe the area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. All wipes must also be disposed of as hazardous waste.

    • Label the waste container as "Spill Debris containing this compound" and arrange for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposition Start Waste Containing This compound Generated Waste_Type Identify Waste Form Start->Waste_Type Solid_Waste Pure Solid / Contaminated Labware Waste_Type->Solid_Waste Solid Liquid_Waste Solution / Liquid Mixture Waste_Type->Liquid_Waste Liquid Spill_Waste Spill Debris Waste_Type->Spill_Waste Spill Containerize_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Containerize_Solid Containerize_Liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Halogenated/Non-Halogenated) Liquid_Waste->Containerize_Liquid Containerize_Spill Collect in Labeled Spill Debris Waste Container Spill_Waste->Containerize_Spill Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Containerize_Solid->Store Containerize_Liquid->Store Containerize_Spill->Store Pickup Container >90% Full? Request EH&S Pickup Store->Pickup Pickup->Store No Dispose Transfer to Licensed Hazardous Waste Vendor for Incineration Pickup->Dispose Yes caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Policy. Webster University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Laboratory Hazardous Waste Disposal Guideline. University of New South Wales. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole. The information herein is designed to establish a comprehensive safety framework, moving beyond mere compliance to foster a culture of proactive risk management in the laboratory.

Hazard Assessment: Understanding the "Why"

The primary hazards associated with this compound, presumed to be a solid powder, stem from three potential routes of exposure: inhalation, dermal contact, and ingestion.[1][6]

  • Inhalation: Fine powders can easily become airborne during handling, weighing, or transfer.[1] Inhaling the dust can lead to respiratory irritation or more severe systemic effects, as many pyrazole derivatives are biologically active.[7][8][9]

  • Dermal Contact: The compound may cause skin irritation or be absorbed through the skin, leading to systemic toxicity.[8] Compounds containing sulfonyl groups are common in medicinal chemistry and can interact with biological targets.[10]

  • Eye Contact: Airborne particles can cause serious eye irritation or damage.[11][12][13]

  • Ingestion: Accidental ingestion via contaminated hands is a significant risk.[14] Thorough hand washing after handling is critical.[14][15]

Given these risks, a multi-layered PPE strategy is not just recommended; it is imperative.

Core PPE Requirements: Your First Line of Defense

The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against airborne dust particles and accidental splashes.[2][6][14]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact. Nitrile offers good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use.[2][15]
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[14][15]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[15]
Advanced PPE & Engineering Controls: Managing Elevated Risks

Certain procedures increase the risk of exposure and necessitate enhanced protective measures.

  • Respiratory Protection: When weighing or transferring the powder, or in any situation where dust generation is likely, a NIOSH-approved respirator is required.[1][6][16] The specific type of respirator and cartridge should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.

  • Engineering Controls: All handling of powdered this compound should be performed inside a certified chemical fume hood.[1][15] This provides crucial ventilation to capture airborne particles and prevent their release into the laboratory environment.[6]

The logical flow for selecting the appropriate level of control is outlined in the diagram below.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 Procedure Start Start: Handling this compound Assess_Dust Is dust generation likely? (e.g., weighing, transferring) Start->Assess_Dust Base_PPE Standard PPE: - Goggles - Nitrile Gloves - Lab Coat Assess_Dust->Base_PPE No Adv_Controls Advanced Controls: - Use Chemical Fume Hood - Wear NIOSH-approved Respirator Assess_Dust->Adv_Controls Yes Proceed Proceed with Experiment Base_PPE->Proceed Adv_Controls->Proceed

Caption: PPE selection workflow for handling the compound.

Procedural Guidance: Step-by-Step Safe Handling

4.1. Preparation and Donning PPE:

  • Inspect all PPE for damage before use. This includes checking gloves for holes and ensuring safety glasses are clean.[11]

  • Don your lab coat and ensure it is fully buttoned.

  • Put on safety goggles.

  • Wash and dry your hands thoroughly.

  • Don nitrile gloves, ensuring they overlap the cuffs of your lab coat.

4.2. Handling the Compound:

  • Conduct all work in a chemical fume hood.[1][15]

  • To minimize dust, use disposable bench covers to contain any minor spills.[1]

  • When weighing, use a micro-spatula and handle the compound gently to avoid creating airborne dust.

  • Keep all containers of the compound tightly closed when not in use.[6][15]

4.3. Doffing PPE and Decontamination:

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.[11]

  • Dispose of contaminated gloves immediately in a designated hazardous waste container.[11][16]

  • Remove your lab coat and hang it in the designated area. Do not wear it outside the lab.[2]

  • Remove your safety goggles.

  • Wash your hands thoroughly with soap and water.[14][15]

Spill and Disposal Management: A Plan for the Unexpected

5.1. Spill Response:

  • Minor Spill (small amount of powder):

    • Alert others in the immediate area.

    • Wearing your full PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep the material into a dustpan and place it, along with the cleaning materials, into a sealed, labeled hazardous waste container.[16]

    • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[16]

  • Major Spill:

    • Evacuate the area immediately.[16]

    • Alert your supervisor and contact your institution's EHS department.

The following diagram illustrates the appropriate response to a chemical spill.

Spill_Response Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Minor_Spill Minor Spill Assess_Size->Minor_Spill Small Major_Spill Major Spill Assess_Size->Major_Spill Large Clean_Up 1. Alert others. 2. Don full PPE. 3. Gently cover and collect. 4. Place in hazardous waste. Minor_Spill->Clean_Up Evacuate 1. Evacuate the area. 2. Notify supervisor. 3. Contact EHS. Major_Spill->Evacuate Resolved Spill Resolved Clean_Up->Resolved Evacuate->Resolved

Caption: Decision workflow for responding to a chemical spill.

5.2. Waste Disposal:

  • Chemical Waste: All surplus this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[16]

  • Contaminated Materials: This includes items like weighing paper, pipette tips, and used gloves. These must be placed in a designated, sealed, and clearly labeled hazardous waste container.[16][17]

  • Empty Containers: Even "empty" containers may contain residual chemical and must be treated as hazardous waste.[16] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[16]

  • Coordination: All hazardous waste disposal must be coordinated through your institution's EHS department.[16] Never pour chemical waste down the drain or place it in the regular trash.[15][16]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.